molecular formula C2H5F2N B1345623 2,2-Difluoroethylamine CAS No. 430-67-1

2,2-Difluoroethylamine

Número de catálogo: B1345623
Número CAS: 430-67-1
Peso molecular: 81.06 g/mol
Clave InChI: OVRWUZYZECPJOB-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2,2-Difluoroethylamine is a useful research compound. Its molecular formula is C2H5F2N and its molecular weight is 81.06 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

2,2-difluoroethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H5F2N/c3-2(4)1-5/h2H,1,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVRWUZYZECPJOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H5F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40195621
Record name Ethylamine, 2,2-difluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40195621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

81.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

430-67-1
Record name Ethanamine, 2,2-difluoro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=430-67-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethylamine, 2,2-difluoro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000430671
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethylamine, 2,2-difluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40195621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2-Difluoroethanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.197.321
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,2-Difluoroethylamine
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LR6CDA8ZPD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Synthesis of 2,2-Difluoroethylamine: A Historical and Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Difluoroethylamine is a critical building block in the synthesis of a wide range of pharmaceutical and agrochemical compounds.[1][2][3][4] The introduction of the difluoroethyl motif can significantly alter the physicochemical properties of a molecule, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets.[2][5] This guide provides an in-depth exploration of the historical development and current methodologies for the synthesis of this important intermediate, presenting key data in a comparative format and detailing experimental protocols for seminal methods.

The journey to efficient and scalable syntheses of this compound has been marked by a progression from harsh, high-pressure methods to more refined, catalytic approaches. Early methods often contended with low yields and the formation of significant byproducts, necessitating arduous purification procedures.[1] Modern advancements have focused on improving selectivity, reducing reaction times, and employing more environmentally benign reagents and conditions.

Historical Perspectives and Key Synthetic Routes

The synthesis of this compound has evolved through several key methodologies, each with its own set of advantages and limitations. The primary approaches can be categorized as follows:

  • Amination of 2,2-Difluoro-1-haloethanes: This classical approach represents one of the earliest and most direct methods for the synthesis of this compound.

  • Reduction of Nitrogen-Containing Precursors: Various nitrogen-containing functional groups, such as amides and nitro compounds, can be reduced to afford the desired amine.

  • Reductive Amination: More contemporary methods involve the reductive amination of corresponding carbonyl compounds or their derivatives.

  • Novel Approaches and Protecting Group Strategies: Innovative strategies, including the use of protecting groups, have been developed to enhance selectivity and yield.

Detailed Analysis of Synthetic Methodologies

This section provides a detailed examination of the most significant synthetic routes to this compound, complete with experimental data and protocols.

Amination of 2,2-Difluoro-1-haloethanes

The direct reaction of a 2,2-difluoro-1-haloethane with an amine source is a foundational method for the synthesis of this compound.

A pioneering investigation in this area was conducted by Swarts, who demonstrated that heating 1-bromo-2,2-difluoroethane with alcoholic ammonia (B1221849) at high temperatures resulted in the formation of this compound, albeit alongside the byproduct tetrafluoroethylamine.[6] Later work by Dickey and colleagues in 1956 provided a more optimized procedure using 2,2-difluoro-1-chloroethane and aqueous ammonia in an autoclave, achieving a 65% yield after an extended reaction time.[6]

Modern refinements of this method have focused on the use of catalysts and alternative solvent systems to improve reaction efficiency and selectivity. For instance, the use of potassium iodide as a catalyst in a solvent such as dimethyl sulfoxide (B87167) (DMSO) has been shown to significantly accelerate the reaction and improve yields.[1][7][8]

Table 1: Comparative Data for the Amination of 2,2-Difluoro-1-haloethanes

Starting MaterialReagentsConditionsReaction TimeYield (%)Reference
1-Bromo-2,2-difluoroethaneAlcoholic ammonia125-145°C3 daysNot specified[6]
2,2-Difluoro-1-chloroethane28% Aqueous ammonia135-140°C31 hours65[6]
2,2-Difluoro-1-chloroethaneAmmonia, Potassium iodide, DMSO143-145°C4.5 hours88[7]
2,2-Difluoro-1-bromoethaneAmmonia, Potassium iodide, DMSO100°C1 hour87[7]

Experimental Protocol: Catalytic Amination of 2,2-Difluoro-1-chloroethane [7]

An autoclave is charged with 25 g (0.249 mol) of 2,2-difluoro-1-chloroethane, 2.5 g of potassium iodide, and 250 g of dimethyl sulfoxide (DMSO) with a water content of 150 ppm. To this mixture, 25.4 g of ammonia is added. The molar ratio of 2,2-difluoro-1-chloroethane to ammonia is 1:6. The reaction mixture is heated to 143-145°C and stirred at this temperature for 4.5 hours. After cooling the reaction mixture to 50°C, the excess ammonia is distilled off. The this compound is subsequently distilled from the reaction mixture at 1-10 mbar. This procedure yields 88% of the desired product.

Diagram 1: General Pathway for Amination of 2,2-Difluoro-1-haloethanes

G start 2,2-Difluoro-1-haloethane product This compound start->product Nucleophilic Substitution byproduct Tetrafluoroethylamine (byproduct) start->byproduct Side Reaction reagent Ammonia (NH3) reagent->product

A simplified representation of the nucleophilic substitution reaction.

Reduction of 2,2-Difluoroacetamide (B1351127)

The reduction of 2,2-difluoroacetamide offers an alternative route to this compound. This method was described by Donetti et al. in 1989, utilizing a diborane (B8814927) solution in tetrahydrofuran (B95107) (THF) to achieve the reduction.[6] This approach, while effective, employs hazardous reagents and results in a moderate yield. Kluger and coworkers also reported a similar transformation using sodium borohydride (B1222165) and boron trifluoride etherate.[6]

Table 2: Data for the Reduction of 2,2-Difluoroacetamide

Starting MaterialReducing AgentSolventYield (%)Reference
2,2-DifluoroacetamideDiboraneTHF48[6][7]
2,2-DifluoroacetamideSodium borohydride, Boron trifluoride etherateNot specified60[6]

Experimental Protocol: Reduction of 2,2-Difluoroacetamide with Diborane [6][7]

Detailed experimental protocols from the original publications by Donetti et al. would be required for a precise reproduction of this synthesis.

Diagram 2: Workflow for the Reduction of 2,2-Difluoroacetamide

G cluster_0 Reaction cluster_1 Workup start 2,2-Difluoroacetamide reaction Reduction start->reaction reagent Diborane in THF reagent->reaction workup Acidic Workup & Purification reaction->workup product This compound Hydrochloride workup->product

A conceptual workflow for the synthesis of this compound via amide reduction.

Catalytic Hydrogenation of 1,1-Difluoro-2-nitroethane

A more recent and efficient method involves the catalytic hydrogenation of 1,1-difluoro-2-nitroethane.[9] This process offers the advantage of producing this compound or its corresponding acid addition salt in good yield and high purity, potentially simplifying purification procedures.[9]

Table 3: Data for the Catalytic Hydrogenation of 1,1-Difluoro-2-nitroethane

Starting MaterialCatalystConditionsReaction TimeYield (%)Reference
1,1-Difluoro-2-nitroethaneRaney Nickel20 bar H₂, Room Temperature7 hours80[9]

Experimental Protocol: Catalytic Hydrogenation of 1,1-Difluoro-2-nitroethane [9]

A reaction mixture of 1,1-difluoro-2-nitroethane is stirred at room temperature (approximately 20°C) under a hydrogen pressure of 20 bar for 7 hours in the presence of a Raney nickel catalyst. After cooling the hydrogenation mixture to 0°C, the pressure is released, and the catalyst is removed by filtration. The solvent (in this case, methanol) is removed under reduced pressure to yield this compound. The product is obtained as a mixture of monoacetyl-2,2-difluoroethylamine and its acetate (B1210297) salts, corresponding to an 80% yield.

Diagram 3: Signaling Pathway of Catalytic Hydrogenation

G start 1,1-Difluoro-2-nitroethane intermediate Intermediate Species start->intermediate Adsorption onto catalyst catalyst Catalyst (e.g., Raney Ni) catalyst->intermediate hydrogen Hydrogen (H2) hydrogen->intermediate Hydrogenation product This compound intermediate->product Reduction & Desorption

A conceptual diagram illustrating the key steps in the catalytic hydrogenation process.

Synthesis via Prop-2-en-1-amine and Deallylation

A two-step approach utilizing an allyl protecting group strategy has been developed to provide a milder and more selective synthesis of this compound.[6] This method involves the initial reaction of a 2,2-difluoro-1-haloethane with prop-2-en-1-amine (allylamine), followed by the catalytic removal of the allyl group.[6]

Table 4: Data for the Two-Step Synthesis via Allylamine

StepStarting MaterialReagentsYield (%)Reference
12,2-Difluoro-1-chloroethaneProp-2-en-1-amineNot specified[6]
2N-(2,2-Difluoroethyl)prop-2-en-1-aminePalladium catalyst, 2-AminoethanolNot specified[6]

Experimental Protocol: Deallylation of N-(2,2-Difluoroethyl)prop-2-en-1-amine [6]

50 g (0.404 mol) of N-(2,2-difluoroethyl)prop-2-en-1-amine is dissolved in 253 g (4.1 mol) of 2-aminoethanol and treated with 2.5 g (1.2 mmol) of a palladium catalyst. The specific reaction conditions for the deallylation step are detailed in the referenced patent.

Diagram 4: Logical Relationship of the Allyl Protection Strategy

G start 2,2-Difluoro-1-haloethane intermediate N-(2,2-Difluoroethyl)prop-2-en-1-amine start->intermediate Step 1: Alkylation allylamine Prop-2-en-1-amine allylamine->intermediate deallylation Deallylation (Pd catalyst) intermediate->deallylation Step 2 product This compound deallylation->product

A flowchart illustrating the two-step synthesis involving an allyl protecting group.

Hydrogenation of Difluoroacetonitrile (B1347018)

The catalytic hydrogenation of difluoroacetonitrile presents another viable route to this compound.[10] This method is carried out at elevated temperature and pressure in the presence of a heterogeneous catalyst.

Table 5: Data for the Hydrogenation of Difluoroacetonitrile

Starting MaterialCatalystConditionsReference
DifluoroacetonitrileFe, Co, Ni, Ru, Rh, Pd, or Pt20-250°C, 2-25 MPa H₂[10]

Experimental Protocol: Hydrogenation of Difluoroacetonitrile [11]

20g (0.259mol) of difluoroacetonitrile and 26.5g (0.259mol) of diacetyl oxide are dissolved in 242ml of tetrahydrofuran (THF). This solution is hydrogenated at 50 bar of hydrogen pressure using 0.66g (0.31mmol) of palladium on activated carbon (5% Pd) until a constant pressure is observed. The autoclave is cooled, ensuring the reaction temperature does not exceed 20°C. The reaction mixture is then filtered through diatomite. After solvent removal, 34.9g of N-(2,2-difluoroethyl)ethanamide is obtained. This intermediate is then hydrolyzed with hydrochloric acid to yield this compound hydrochloride.

Conclusion

The synthesis of this compound has undergone significant evolution, driven by the increasing demand for this valuable building block in the life sciences and material science sectors. While early methods relied on harsh conditions and often resulted in modest yields, modern synthetic chemistry has provided a range of more efficient, selective, and scalable alternatives. The choice of a particular synthetic route will depend on factors such as the desired scale of production, the availability and cost of starting materials, and the specific purity requirements of the final product. The continued development of novel catalytic systems and more sustainable synthetic methodologies will undoubtedly further refine the synthesis of this important fluorinated amine, enabling future innovations in drug discovery and materials science.

References

early preparation of 2,2-Difluoroethylamine Swarts 1904

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Early Preparations of 2,2-Difluoroethylamine, with a Focus on the Swarts Method of 1904

For researchers, scientists, and drug development professionals, understanding the historical context and early synthetic routes of key fluorinated building blocks is crucial for innovation. This compound is a vital component in numerous modern pharmaceuticals and agrochemicals. This guide delves into the seminal 1904 work by Frédéric Swarts, which marked one of the earliest preparations of this compound, and provides a comparative analysis with other early synthetic approaches.

Comparative Analysis of Early Syntheses

The following table summarizes the quantitative data from early methods for the synthesis of this compound, offering a clear comparison of their respective conditions and efficiencies.

Method Starting Material Reagents Temperature (°C) Time Yield of this compound Notes
Swarts (1904) 1-Bromo-2,2-difluoroethaneAlcoholic Ammonia (B1221849)125–1453 daysNot specified; product mixtureComplete conversion of starting material to a mixture of this compound and tetrafluoroethylamine.[1]
Dickey et al. (1956) 2,2-Difluoro-1-chloroethane28% Aqueous Ammonia135–14031 hours65%Reaction conducted in a rocking autoclave.[1][2]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited, offering a step-by-step guide to reproducing these early syntheses.

Swarts' 1904 Synthesis of this compound

This protocol is based on the 1904 publication by Frédéric Swarts, which describes the reaction of 1-bromo-2,2-difluoroethane with alcoholic ammonia.

Experimental Protocol:

  • A sealed reaction tube is charged with 1-bromo-2,2-difluoroethane.

  • Two moles of alcoholic ammonia are added to the reaction tube for every mole of 1-bromo-2,2-difluoroethane.

  • The sealed tube is heated in an oven at a temperature range of 125–145°C for a period of 3 days.[1]

  • After the reaction period, the tube is cooled and carefully opened.

  • The resulting product mixture, containing this compound and tetrafluoroethylamine, is subjected to separation.[1]

  • Separation of the two amine products is achieved either by fractional distillation or by conversion to their chlorohydrate or oxalate (B1200264) salts, followed by fractional crystallization.[1]

Dickey et al.'s 1956 Synthesis of this compound

This method, developed by Dickey and colleagues, offers an alternative route using aqueous ammonia in an autoclave.

Experimental Protocol:

  • A rocking autoclave is charged with 2,2-difluoro-1-chloroethane and a 28% aqueous solution of ammonium (B1175870) hydroxide.[1][2]

  • The autoclave is sealed and the reaction mixture is heated to a temperature between 135°C and 140°C.[1][2]

  • The reaction is maintained at this temperature for 31 hours with continuous rocking.[1][2]

  • Upon completion, the autoclave is cooled to room temperature and the reaction mixture is filtered.[2]

  • The filtrate is then subjected to distillation to separate the crude this compound.[2]

  • The distillate, which may contain residual ammonia and water, is dried over solid sodium hydroxide.[2]

  • A final distillation of the dried product yields purified this compound.[2]

Visualized Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the logical flow of the experimental protocols described above.

Swarts_1904_Workflow start Start reactants 1. Charge sealed tube with 1-Bromo-2,2-difluoroethane and Alcoholic Ammonia start->reactants heating 2. Heat at 125-145°C for 3 days reactants->heating cooling 3. Cool the reaction tube heating->cooling separation 4. Separate products via fractional distillation or salt formation cooling->separation product This compound & Tetrafluoroethylamine separation->product end End product->end Dickey_1956_Workflow start Start reactants 1. Charge autoclave with 2,2-Difluoro-1-chloroethane and 28% Aqueous Ammonia start->reactants heating 2. Heat at 135-140°C for 31 hours reactants->heating filtration 3. Cool and filter the reaction mixture heating->filtration distillation1 4. Distill the filtrate filtration->distillation1 drying 5. Dry the distillate over Sodium Hydroxide distillation1->drying distillation2 6. Final distillation drying->distillation2 product This compound distillation2->product end End product->end

References

An In-depth Technical Guide to the Physicochemical Properties of 2,2-Difluoroethylamine (CAS 430-67-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2,2-Difluoroethylamine (CAS 430-67-1), a key building block in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2][3][4][5] The strategic incorporation of fluorine atoms can significantly influence a compound's lipophilicity, metabolic stability, and binding affinity, making fluorinated intermediates like this compound of high interest in drug discovery.[4][6]

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

PropertyValueSource(s)
Molecular Formula C₂H₅F₂N[1][5][7]
Molecular Weight 81.07 g/mol [1][7][8]
Appearance Colorless to pale yellow liquid[1][5][7][8]
Boiling Point 67.5-68.5 °C[1][7][8]
Density 1.15 g/cm³[1][2][7]
Refractive Index 1.3410-1.3450[1][8]
pKa (basic) 7.3[9]
Flash Point -34 °C to 1.5 °C[1][8]
Vapor Pressure 14-56 kPa (at 20-50 °C)[1]
Solubility Water-soluble[7]

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties of this compound are not extensively published. However, standard methodologies for liquid amines can be applied.

1. Determination of Boiling Point:

The boiling point of this compound can be determined using a simple distillation or reflux method.[10][11] A Thiele tube apparatus is also suitable, especially for small sample volumes.[10][12]

  • Apparatus: Thiele tube, thermometer, small test tube, capillary tube.

  • Procedure (Thiele Tube Method):

    • A small amount of this compound is placed in the test tube.

    • An inverted capillary tube is added to the test tube.

    • The setup is attached to a thermometer and heated in the Thiele tube containing heating oil.

    • The boiling point is recorded as the temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube.[10]

2. Determination of Density:

The density of liquid this compound can be measured using gravimetric methods such as the pycnometer method or the buoyancy technique (utilizing Archimedes' principle).[13][14]

  • Apparatus: Pycnometer (a glass flask with a specific volume), analytical balance.

  • Procedure (Pycnometer Method):

    • The mass of the clean, dry pycnometer is accurately measured.

    • The pycnometer is filled with this compound, and its mass is measured again.

    • The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.[13]

3. Determination of Refractive Index:

The refractive index, a measure of how light propagates through the substance, can be determined using a refractometer, such as an Abbe refractometer.[15] Interferometric methods can also be employed for high-precision measurements.[16]

  • Apparatus: Abbe refractometer, light source, temperature-controlled water bath.

  • Procedure (Abbe Refractometer):

    • A few drops of this compound are placed on the prism of the refractometer.

    • The prism is closed, and the sample is allowed to equilibrate to the desired temperature.

    • The light source is adjusted, and the telescope is moved until the borderline between the light and dark fields is centered on the crosshairs.

    • The refractive index is read directly from the instrument's scale.

Synthesis and Reactivity

This compound is an important intermediate in organic synthesis.[1][5] It is typically synthesized from 2,2-difluoro-1-haloethane precursors. The diagram below illustrates a common synthetic pathway and subsequent reactions.

G Synthesis and Reactivity of this compound cluster_synthesis Synthesis cluster_reactions Key Reactions cluster_applications Applications 2_2_difluoro_1_haloethane 2,2-Difluoro-1-haloethane DFEA This compound (CAS 430-67-1) 2_2_difluoro_1_haloethane->DFEA Nucleophilic Substitution ammonia Ammonia (NH3) ammonia->DFEA amides Amides DFEA->amides Amidation secondary_amines Secondary Amines DFEA->secondary_amines Alkylation difluorodiazoethane Difluorodiazoethane DFEA->difluorodiazoethane Diazotization materials Advanced Materials DFEA->materials pharmaceuticals Pharmaceuticals amides->pharmaceuticals secondary_amines->pharmaceuticals agrochemicals Agrochemicals difluorodiazoethane->agrochemicals

Synthesis and key reactions of this compound.

The synthesis of this compound is often achieved through the amination of a 2,2-difluoro-1-haloethane, such as 1-bromo-2,2-difluoroethane, with ammonia.[1][17] This nucleophilic substitution reaction can be performed under various conditions, including in solvents like DMSO to improve yield.[1][17][18] The resulting this compound serves as a versatile precursor for a range of other compounds through reactions like amidation, alkylation, and diazotization.[1] These subsequent products are valuable in the development of new pharmaceuticals and agrochemicals.[1][3][19]

Biological Significance

While this compound itself is not typically a biologically active signaling molecule, its incorporation into larger molecules is of great significance in drug development. The presence of the difluoromethyl group can enhance metabolic stability by strengthening the C-F bond against enzymatic cleavage, improve binding affinity to target proteins, and modulate the lipophilicity and bioavailability of a drug candidate.[4][6][20] Therefore, this compound is a critical building block for creating more effective and stable therapeutic agents.[3][4]

Analytical Characterization

The structure and purity of this compound are typically confirmed using a variety of analytical techniques.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR are used to elucidate the molecular structure. NMR data can also provide insights into the conformational behavior of the molecule in solution.[1][21]

2. Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Studies have used temperature-dependent IR spectroscopy to identify different conformational isomers of this compound.[1]

3. Gas Chromatography (GC): GC is often used to determine the purity of this compound.[8]

Safety and Handling

This compound is a flammable and corrosive liquid.[8] It should be handled with appropriate personal protective equipment, including gloves, and eye and face protection, in a well-ventilated area. Store in a cool, dry place away from ignition sources.[7]

References

An In-depth Technical Guide to the Physicochemical Properties of 2,2-Difluoroethylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the boiling and melting points of 2,2-Difluoroethylamine, a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] The document details the physical properties, experimental protocols for its synthesis, and a visual representation of a common synthetic pathway.

Physicochemical Data

This compound (CAS No. 430-67-1) is a colorless to pale yellow liquid at room temperature.[1][3] Its unique properties, influenced by the presence of two fluorine atoms, make it a valuable building block in organic synthesis.[1][3]

The following table summarizes the key physical properties of this compound:

PropertyValueSource(s)
Boiling Point 59.4 °C to 68.5 °C[3][4][5][6]
64 °C[7]
68 °C[6]
Melting Point -94.91 °C[4]
Flash Point -34 °C to 1.5 °C[3][7]
Density 1.059 g/cm³ to 1.16 g/cm³[4][5][7]
Vapor Pressure 140 hPa to 201 mmHg at 20-25 °C[3][5][7]
Molecular Weight 81.07 g/mol [4][6]

Experimental Protocols

While specific experimental details for the determination of the boiling and melting points of this compound are not extensively published, standard methodologies are employed for such characterizations. The boiling point is typically determined by distillation at atmospheric pressure, and the melting point by differential scanning calorimetry (DSC) or a melting point apparatus.

Detailed experimental protocols for the synthesis of this compound have been reported. A prevalent method involves the nucleophilic substitution reaction of a 2,2-difluoro-1-haloethane with ammonia (B1221849).[3]

Example Synthesis Protocol: Amination of 2,2-difluoro-1-bromoethane [8]

  • Materials: 2,2-difluoro-1-bromoethane (14.5 g, 0.1 mol), potassium iodide (0.5 g), dimethyl sulfoxide (B87167) (DMSO) with a water content of 250 ppm (50 g), and anhydrous ammonia (6.8 g).[8]

  • Apparatus: A pressure-stable closed reaction vessel (autoclave).[9]

  • Procedure:

    • The autoclave is initially charged with 2,2-difluoro-1-bromoethane, potassium iodide, and DMSO.[8]

    • Anhydrous ammonia is added to the mixture. The molar ratio of 2,2-difluoro-1-bromoethane to ammonia is 1:4.[8]

    • The reaction mixture is heated to 100°C and stirred at this temperature for 1 hour.[8]

    • After cooling the reaction mixture to 50°C, the excess ammonia is distilled off.[8]

    • The this compound is subsequently distilled from the reaction mixture at a reduced pressure of 1-10 mbar.[8]

    • The resulting distillate, which may contain small amounts of solvent, is then redistilled at standard pressure to yield the purified product.[8][9]

This particular protocol reports a yield of 82%.[8]

Synthesis Workflow Visualization

The following diagram illustrates the general workflow for the synthesis of this compound via the amination of a 2,2-difluoro-1-haloethane.

SynthesisWorkflow Start Start Materials: - 2,2-Difluoro-1-haloethane - Ammonia - Solvent (e.g., DMSO) - Catalyst (e.g., KI) Reaction Reaction in Autoclave (Elevated Temperature and Pressure) Start->Reaction Charge Reactor Cooling Cooling Reaction->Cooling Distillation1 Distillation of Excess Ammonia Cooling->Distillation1 Distillation2 Vacuum Distillation of Product Distillation1->Distillation2 Purification Redistillation at Standard Pressure Distillation2->Purification Product Final Product: This compound Purification->Product

Synthesis of this compound Workflow

References

Solubility Profile of 2,2-Difluoroethylamine in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2,2-Difluoroethylamine (CAS 430-67-1) in various organic solvents. Due to its unique physicochemical properties, stemming from the presence of both a primary amine group and geminal fluorine atoms, this compound exhibits a versatile solubility profile, making it a valuable building block in pharmaceutical and agrochemical research. This document consolidates available qualitative solubility data, outlines a detailed experimental protocol for quantitative solubility determination, and presents a logical workflow for solubility assessment in a drug development context.

Introduction

This compound is a colorless to pale yellow liquid with the chemical formula C₂H₅F₂N.[1][2] The presence of the electronegative fluorine atoms significantly influences the molecule's electronic properties, pKa, and intermolecular interactions, thereby affecting its solubility. A thorough understanding of its solubility in a range of organic solvents is critical for its application in synthesis, formulation, and biological studies. The molecule's amphiphilic nature, combining a hydrophilic amine group with a more lipophilic difluoroethyl moiety, results in a complex and interesting solubility behavior.[3]

Physicochemical Properties

A summary of key physicochemical properties of this compound is presented in Table 1. These properties are fundamental to understanding its solubility.

PropertyValueReference
Molecular Weight 81.06 g/mol [3]
Boiling Point 64 - 68.5 °C
Water Solubility 276 g/L at 20°C; 205 g/L at 25°C[2][4]
log P (o/w) 1.42 at 22°C[4]

Solubility in Organic Solvents

Table 2: Qualitative Solubility of this compound in Common Organic Solvents

Solvent ClassSolventExpected SolubilityRationale
Polar Protic Methanol, Ethanol (B145695)ExcellentStrong hydrogen bonding interactions between the amine's N-H bonds and the solvent's hydroxyl group.[3]
Polar Aprotic Dimethyl Sulfoxide (DMSO), Chloroform, AcetoneGoodFavorable dipole-dipole interactions between the polar C-F and C-N bonds and the polar aprotic solvent.[3] Soluble in polar organic solvents like ethanol and acetone.
Non-Polar Hexanes, TolueneLimitedThe high polarity of this compound is incompatible with the non-polar nature of these solvents.[3]
Ethers Diethyl Ether, DichloromethaneSolubleGeneral solubility of amines in these common organic solvents is expected.

Experimental Protocol for Solubility Determination

The following is a detailed gravimetric method for the quantitative determination of the solubility of this compound in an organic solvent. This protocol is adapted from general methods for determining the solubility of amines.

Objective: To quantitatively determine the solubility of this compound in a specific organic solvent at a controlled temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Analytical balance (±0.0001 g)

  • Temperature-controlled shaker or water bath

  • Screw-cap vials with PTFE-lined septa

  • Volumetric flasks (various sizes)

  • Glass syringes and syringe filters (0.22 µm, solvent-compatible)

  • Rotary evaporator or a gentle stream of inert gas (e.g., nitrogen)

  • Drying oven

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the selected organic solvent in a screw-cap vial. "Excess" means that undissolved amine should be visible.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure that equilibrium is reached.

  • Sample Withdrawal and Filtration:

    • After the equilibration period, allow the vial to stand undisturbed in the temperature bath for at least 4 hours to allow the undissolved amine to settle.

    • Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a glass syringe.

    • Immediately attach a syringe filter to the syringe and filter the solution into a pre-weighed, dry volumetric flask. This step is crucial to remove any undissolved micro-droplets or solid particles.

  • Gravimetric Analysis:

    • Record the exact mass of the volumetric flask containing the filtered saturated solution.

    • Carefully evaporate the solvent. For volatile solvents, this can be done using a rotary evaporator at a suitable temperature and pressure. For less volatile solvents, a gentle stream of nitrogen in a fume hood may be used. The temperature should be kept well below the boiling point of this compound (64-68.5 °C) to avoid loss of the solute.

    • Once the solvent is completely removed, place the flask in a drying oven at a low temperature (e.g., 40 °C) until a constant mass is achieved. This ensures the removal of any residual solvent.

    • Reweigh the flask to determine the mass of the dissolved this compound.

  • Calculation of Solubility:

    • The solubility can be calculated in various units:

      • g/100 mL: (Mass of dissolved amine / Volume of aliquot taken) × 100

      • mol/L (Molarity): (Mass of dissolved amine / Molecular weight of amine) / Volume of aliquot taken in Liters

Visualization of Logical Workflows

For drug development professionals, assessing solubility is a key step in lead optimization and formulation development. The following diagrams illustrate a typical workflow.

G Solubility Screening Workflow A Compound Synthesis (this compound derivative) B Initial Qualitative Solubility Assessment A->B C Quantitative Solubility in Key Solvents B->C Promising G In-silico Prediction B->G D Thermodynamic Solubility (Crystalline) C->D E Kinetic Solubility (Amorphous) C->E F Biorelevant Media Solubility (FaSSIF/FeSSIF) D->F E->F H Data Analysis & Formulation Strategy F->H G->B G Experimental Protocol Flowchart cluster_prep Preparation cluster_analysis Analysis A Add excess amine to solvent B Seal vial A->B C Equilibrate at constant T (24-48h) B->C D Settle undissolved solute C->D E Withdraw supernatant D->E F Filter into pre-weighed flask E->F G Evaporate solvent F->G H Dry residue to constant mass G->H I Calculate solubility H->I

References

Spectroscopic Analysis of 2,2-Difluoroethylamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,2-difluoroethylamine, a key building block in medicinal chemistry and materials science. The unique electronic properties imparted by the gem-difluoro group significantly influence its chemical reactivity and biological activity. Understanding its spectroscopic signature is crucial for its identification, characterization, and quality control in research and development settings.

This document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. It also outlines standardized experimental protocols for acquiring this data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of this compound in solution. The presence of ¹H, ¹³C, and ¹⁹F nuclei provides a wealth of information about the molecular environment.

¹H NMR Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound

ProtonsPredicted Chemical Shift (δ, ppm) in CDCl₃Predicted MultiplicityPredicted Coupling Constants (J, Hz)Experimental Data for Hydrochloride Salt in D₂O
-NH₂1.0 - 2.0Broad Singlet-Signal disappears with D₂O exchange
-CH₂-~3.0Triplet of Triplets³J(H,H) ≈ 6 Hz, ³J(H,F) ≈ 14 Hz³J(H,H) = 2.6 Hz[1]
-CHF₂~5.8Triplet of Triplets²J(H,F) ≈ 57 Hz, ³J(H,H) ≈ 6 Hz-
¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show two signals corresponding to the two carbon atoms in this compound. The carbon bonded to the fluorine atoms will exhibit a characteristic triplet due to one-bond C-F coupling.

Table 2: ¹³C NMR Spectroscopic Data for this compound

CarbonPredicted Chemical Shift (δ, ppm) in CDCl₃Predicted MultiplicityPredicted Coupling Constants (J, Hz)
-CH₂-~45Triplet²J(C,F) ≈ 20 Hz
-CHF₂~115Triplet¹J(C,F) ≈ 240 Hz
¹⁹F NMR Spectroscopy

¹⁹F NMR is particularly useful for confirming the presence and environment of the fluorine atoms. The spectrum is expected to show a single resonance for the two equivalent fluorine atoms, which will be split by the geminal and vicinal protons.

Table 3: ¹⁹F NMR Spectroscopic Data for this compound

FluorinePredicted Chemical Shift (δ, ppm) vs. CFCl₃Predicted MultiplicityPredicted Coupling Constants (J, Hz)Experimental Data for Hydrochloride Salt in D₂O
-CHF₂-110 to -130Doublet of Triplets²J(F,H) ≈ 57 Hz, ³J(F,H) ≈ 14 Hz³J(H,F) = 16.4 Hz[1]

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in this compound. The spectrum is characterized by absorptions corresponding to N-H, C-H, C-N, and C-F bond vibrations. Temperature-dependent IR studies in a liquid xenon matrix have shown the existence of three distinct conformational isomers.[1] The spectral data presented here are typical for a primary aliphatic amine with fluoroalkyl substitution.

Table 4: IR Spectroscopic Data for this compound

Vibrational ModePredicted Frequency Range (cm⁻¹)Description
N-H Stretch3300 - 3500Two bands for symmetric and asymmetric stretching of the primary amine.
C-H Stretch2850 - 3000Aliphatic C-H stretching.
NH₂ Scissoring1590 - 1650Bending vibration of the primary amine.
C-N Stretch1000 - 1250Stretching vibration of the carbon-nitrogen bond.
C-F Stretch1000 - 1100Strong absorptions characteristic of the C-F bonds.
N-H Wag650 - 900Out-of-plane bending of the N-H bonds.

Mass Spectrometry (MS)

Mass spectrometry of this compound provides information about its molecular weight and fragmentation pattern. The molecular ion peak is expected to be at an odd m/z value, consistent with the nitrogen rule for a compound with one nitrogen atom. The primary fragmentation pathway is anticipated to be alpha-cleavage.

Table 5: Mass Spectrometry Data for this compound

m/zPredicted FragmentDescription
81[C₂H₅F₂N]⁺Molecular Ion (M⁺)
30[CH₂NH₂]⁺Base peak resulting from α-cleavage (loss of •CHF₂)

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data for this compound.

NMR Spectroscopy
  • Sample Preparation: Prepare a solution of this compound in a deuterated solvent (e.g., CDCl₃, D₂O for the hydrochloride salt) at a concentration of approximately 10-20 mg/mL in a 5 mm NMR tube.

  • Instrumentation: A standard NMR spectrometer with a proton frequency of 400 MHz or higher.

  • ¹H NMR Acquisition:

    • Pulse Sequence: Standard single-pulse experiment.

    • Spectral Width: 10-12 ppm.

    • Number of Scans: 16-32.

    • Relaxation Delay: 1-2 seconds.

    • Reference: Tetramethylsilane (TMS) at 0.00 ppm.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: Proton-decoupled single-pulse experiment.

    • Spectral Width: 200-220 ppm.

    • Number of Scans: 1024 or more, depending on concentration.

    • Relaxation Delay: 2-5 seconds.

  • ¹⁹F NMR Acquisition:

    • Pulse Sequence: Proton-decoupled or coupled single-pulse experiment.

    • Spectral Width: -50 to -250 ppm.

    • Number of Scans: 64-128.

    • Relaxation Delay: 1-2 seconds.

    • Reference: External CFCl₃ at 0.00 ppm.

IR Spectroscopy
  • Sample Preparation: As this compound is a liquid at room temperature, a neat spectrum can be obtained by placing a drop of the liquid between two KBr or NaCl plates to form a thin film.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Spectral Range: 4000 - 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

    • Background: A background spectrum of the clean KBr/NaCl plates should be recorded prior to the sample spectrum.

Mass Spectrometry
  • Sample Introduction: Due to its volatility, this compound is well-suited for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

  • Instrumentation: A GC system coupled to a mass spectrometer (e.g., quadrupole or time-of-flight).

  • GC Conditions:

    • Column: A non-polar or low-polar capillary column (e.g., 5% phenyl-methylpolysiloxane).

    • Injector Temperature: 200-250 °C.

    • Oven Program: Start at a low temperature (e.g., 40 °C) and ramp up to a higher temperature (e.g., 200 °C) to ensure separation from any impurities.

    • Carrier Gas: Helium.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 15-200.

    • Ion Source Temperature: 200-230 °C.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a small molecule like this compound.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_interp Data Interpretation & Reporting Sample Sample Acquisition This compound Prep_NMR NMR Sample Prep Dissolve in CDCl₃ Sample->Prep_NMR Prep_IR IR Sample Prep Neat liquid film Sample->Prep_IR Prep_MS GC-MS Sample Prep Dilute in solvent Sample->Prep_MS Acq_NMR NMR Spectroscopy ¹H, ¹³C, ¹⁹F Prep_NMR->Acq_NMR Acq_IR FTIR Spectroscopy Prep_IR->Acq_IR Acq_MS GC-MS Analysis Prep_MS->Acq_MS Proc_NMR NMR Data Processing Fourier Transform, Phasing, Baseline Correction Acq_NMR->Proc_NMR Proc_IR IR Data Processing Background Subtraction Acq_IR->Proc_IR Proc_MS MS Data Processing Peak Integration, Library Search Acq_MS->Proc_MS Interp Structural Elucidation Combine all spectral data Proc_NMR->Interp Proc_IR->Interp Proc_MS->Interp Report Final Report Data tables, Spectra, Interpretation Interp->Report

Caption: Workflow for Spectroscopic Analysis of this compound.

References

Conformational Landscape of 2,2-Difluoroethylamine Hydrochloride: A Deep Dive into the Double Gauche Effect

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive conformational analysis of 2,2-difluoroethylamine hydrochloride, a molecule of interest in pharmaceutical and agrochemical research. The protonated amine group in conjunction with vicinal fluorine atoms gives rise to a pronounced "double gauche effect," a phenomenon with significant implications for molecular geometry and, consequently, biological activity. This document details the experimental and computational investigations into the conformational preferences of this molecule, presenting key quantitative data, in-depth experimental protocols, and visual representations of the underlying stereoelectronic interactions and analytical workflows. The conformational isomerism was elucidated using Nuclear Magnetic Resonance (NMR) spectroscopy in a D₂O solution to mimic physiological conditions, supported by high-level theoretical calculations. The findings reveal that the gauche-gauche (gg) conformer, where the ammonium (B1175870) group is gauche to both fluorine atoms, is predominantly favored. This preference is primarily attributed to electrostatic attractions, with secondary contributions from hyperconjugation and intramolecular hydrogen bonding.

Introduction

The spatial arrangement of atoms within a molecule, its conformation, is a critical determinant of its physical, chemical, and biological properties. In the realm of drug design and development, understanding the conformational preferences of a molecule is paramount for predicting its interaction with biological targets. Fluorinated organic compounds are of particular interest due to the unique properties conferred by the highly electronegative fluorine atom, including altered metabolic stability and binding affinity.

This compound hydrochloride presents a fascinating case study in conformational analysis due to the interplay of multiple stereoelectronic effects. The presence of two fluorine atoms on the carbon adjacent to the protonated amino group leads to a strong preference for a gauche arrangement, a phenomenon termed the "gauche effect".[1][2][3][4] In this specific molecule, the simultaneous gauche relationship of the +NH₃ group with both fluorine atoms results in a "double gauche effect".[1][2][3][4] This guide synthesizes experimental and computational data to provide a detailed understanding of the forces governing this conformational preference.

Conformational Isomers and Driving Forces

The rotation around the C-C bond in this compound hydrochloride gives rise to two primary staggered conformers: the anti-gauche (ag) and the gauche-gauche (gg) conformers. The key finding is the pronounced stability of the gg conformer.[1][5]

The primary forces influencing the conformational equilibrium are:

  • Electrostatic Interactions: The main driver for the double gauche effect is the electrostatic attraction between the positively charged nitrogen atom of the ammonium group and the electronegative fluorine atoms.[1][2][4] This attractive force is significant enough to overcome steric repulsion and remains operative even in a polar solvent like water.[1][2]

  • Hyperconjugation: While typically a major factor in the gauche effect of 1,2-disubstituted ethanes, hyperconjugative interactions (such as σCH → σCF and σCH → σCN) play a secondary role in the conformational preference of this compound hydrochloride.[1][2] In fact, the sum of all electron delocalizations indicates that the ag conformer is more stabilized by hyperconjugation than the gg conformer.[1][4]

  • Intramolecular Hydrogen Bonding: The potential for hydrogen bonding between the acidic protons of the +NH₃ group and the fluorine atoms also contributes to the stability of the gauche arrangement, though it is considered a minor contributor compared to the electrostatic forces.[1][2]

The following diagram illustrates the interplay of these forces in determining the preferred conformation.

G cluster_forces Driving Forces cluster_conformers Conformers Electrostatic Attraction Electrostatic Attraction gg Conformer (Major) gg Conformer (Major) Electrostatic Attraction->gg Conformer (Major) Strongly Favors Hyperconjugation Hyperconjugation ag Conformer (Minor) ag Conformer (Minor) Hyperconjugation->ag Conformer (Minor) Slightly Favors Hydrogen Bonding Hydrogen Bonding Hydrogen Bonding->gg Conformer (Major) Weakly Favors

Caption: Interplay of forces governing the conformational preference of this compound hydrochloride.

Quantitative Conformational Analysis

The conformational equilibrium has been quantified through both computational and experimental methods. The following tables summarize the key findings.

Computational Analysis

Theoretical calculations were performed at the MP2/6-311++g(d,p) level in the gas phase and with an implicit water solvent model (PCM).[1]

Table 1: Calculated Relative Energies and Populations of Conformers [1]

ConformerRelative Energy (Gas Phase, kcal/mol)Population (Gas Phase, %)Relative Energy (Implicit Water, kcal/mol)Population (Implicit Water, %)
gg 0.0990.090
ag 3.211.310

Table 2: Calculated Vicinal Coupling Constants (Hz) for Conformers in Implicit Water [1]

Coupling Constantgg Conformerag Conformer
³J(H,H) 1.35.5
³J(H,F) 16.812.4
Experimental Analysis

¹H NMR spectroscopy was conducted in a D₂O solution to determine the experimental coupling constants.

Table 3: Experimental vs. Calculated Coupling Constants (Hz) in Aqueous Solution [5]

Coupling ConstantExperimental ValueCalculated Value (gg Conformer)
³J(H,H) 2.61.3
³J(H,F) 16.416.8

The strong correlation between the experimental coupling constants and the calculated values for the gg conformer provides compelling evidence for its predominance in an aqueous solution.[5]

Detailed Experimental and Computational Protocols

Experimental Protocol: NMR Spectroscopy

A detailed workflow for the experimental determination of the conformational equilibrium is outlined below.

G cluster_sample Sample Preparation cluster_nmr NMR Acquisition cluster_analysis Data Analysis cluster_conclusion Conclusion start This compound hydrochloride dissolve Dissolve in D₂O (ca. 20 mg/mL) start->dissolve acquire Acquire ¹H NMR Spectrum (Bruker AVANCE III, 499.87 MHz) dissolve->acquire process Process Spectrum (Fourier Transform, Phasing, Baseline Correction) acquire->process extract Extract ³J(H,H) and ³J(H,F) Coupling Constants process->extract compare Compare Experimental J-values with Calculated Values extract->compare determine Determine Predominant Conformer compare->determine

Caption: Workflow for the NMR-based conformational analysis of this compound hydrochloride.

  • Sample Preparation: this compound hydrochloride was purchased from a commercial source (e.g., Sigma-Aldrich) and used without further purification.[1] A solution of approximately 20 mg/mL was prepared in deuterium (B1214612) oxide (D₂O) to mimic a physiological aqueous environment and to avoid the large solvent proton signal.[1][6]

  • NMR Data Acquisition: ¹H NMR spectra were acquired on a high-field NMR spectrometer, such as a Bruker AVANCE III operating at a proton frequency of 499.87 MHz.[1] Standard acquisition parameters were used.

  • Data Processing and Analysis: The raw free induction decay (FID) was processed using standard NMR software. This involved Fourier transformation, phase correction, and baseline correction. The vicinal ³J(H,H) and ³J(H,F) coupling constants were then accurately measured from the processed spectrum.

Computational Protocol: Quantum Chemical Calculations

The following workflow describes the computational approach to studying the conformational landscape.

  • Conformer Generation: The initial structures of the gg and ag conformers of this compound hydrochloride were generated.

  • Geometry Optimization: The geometries of all conformers were optimized at the MP2/6-311++g(d,p) level of theory.[1] These optimizations were performed both in the gas phase and using the Polarizable Continuum Model (PCM) to simulate an aqueous environment.[1]

  • Frequency Calculations: Vibrational frequency calculations were performed at the same level of theory to confirm that the optimized structures correspond to true energy minima (i.e., no imaginary frequencies).

  • Energy and Population Calculation: The relative electronic energies of the optimized conformers were used to calculate their equilibrium populations according to the Boltzmann distribution.

  • NMR Parameter Calculation: The vicinal spin-spin coupling constants (³J(H,H) and ³J(H,F)) for each conformer were calculated. These calculations are crucial for correlating the theoretical structures with the experimental NMR data.[1]

Conclusion

The conformational analysis of this compound hydrochloride reveals a strong preference for the gauche-gauche (gg) conformer in both the gas phase and in aqueous solution.[1] This "double gauche effect" is predominantly driven by favorable electrostatic interactions between the positively charged ammonium group and the electronegative fluorine atoms.[1][2] While hyperconjugation and intramolecular hydrogen bonding play a role, their contributions are secondary.[1] The excellent agreement between experimental NMR data and high-level computational results provides a robust and detailed picture of the conformational landscape of this molecule.[1][5] This in-depth understanding is crucial for medicinal chemists and drug designers, as the preferred conformation will dictate how the molecule presents itself to its biological targets, thereby influencing its efficacy and pharmacological profile.

References

A Technical Guide to the Thermodynamic Properties of 2,2-Difluoroethylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and predicted thermodynamic properties of 2,2-Difluoroethylamine (CAS 430-67-1). Due to its increasing importance as a building block in the synthesis of pharmaceuticals and agrochemicals, a thorough understanding of its thermodynamic behavior is crucial for process design, safety, and modeling.[1] This document consolidates available experimental data, outlines detailed protocols for the experimental determination of core thermodynamic properties, and discusses computational methods for their estimation. All quantitative data is presented in structured tables, and key experimental workflows are visualized using diagrams to ensure clarity and ease of use for researchers and drug development professionals.

Introduction

This compound (C₂H₅F₂N) is a fluorinated organic compound featuring a two-carbon ethyl chain with two fluorine atoms on the second carbon and a primary amine group.[2] The presence of the difluoromethyl group significantly influences the molecule's electronic properties, basicity, and intermolecular interactions compared to its non-fluorinated analogue, ethylamine. These unique characteristics make it a valuable synthon in medicinal chemistry for creating novel bioactive molecules with enhanced metabolic stability and binding affinities.[1][3]

A comprehensive dataset of thermodynamic properties is essential for the scale-up of synthetic routes, purification processes (such as distillation), and ensuring safe handling and storage.[2] This guide addresses the current state of knowledge regarding these properties, highlighting both available data and existing gaps in the experimental literature.

Physicochemical and Thermodynamic Data

Table 1: General and Physical Properties of this compound
PropertyValueSource(s)
Molecular Formula C₂H₅F₂N[1][4][5]
Molecular Weight 81.07 g/mol [1][5]
CAS Number 430-67-1[1][4][5]
Appearance Colorless to pale yellow liquid[2]
Boiling Point 67.5 - 68.5 °C[1]
Melting Point -94.91 °C[1]
Density 1.15 - 1.17 g/cm³[1][2]
Refractive Index (n²⁰D) 1.319 - 1.345[1][2]
Flash Point -33.5 to 1.5 °C[1][2]
Table 2: Vapor Pressure and Ionization Data
PropertyValueConditionsSource(s)
Vapor Pressure 140 hPa (105 mmHg)20 °C[2]
14 - 56 kPa (105 - 420 mmHg)20 - 50 °C[2]
201 mmHg25 °C
pKa (basic) 7.3[4]
Proton Affinity 208.1 kcal/molGas Phase[6]
Gas Basicity 200.0 kcal/molGas Phase[6]
Ionization Energy 9.4 eV[6]

Experimental Protocols for Thermodynamic Property Determination

Due to the absence of published experimental data for key thermodynamic properties such as enthalpy of formation and heat capacity, this section provides detailed, generalized protocols for their determination. These methods are standard in thermochemistry and are applicable to volatile organic liquids like this compound.

Enthalpy of Combustion and Formation via Bomb Calorimetry

The standard enthalpy of formation (ΔHf°) is typically derived from the experimentally determined enthalpy of combustion (ΔHc°) using Hess's Law. Oxygen bomb calorimetry is the primary technique for measuring the heat released during the complete combustion of a substance.

Methodology:

  • Sample Preparation:

    • A precise mass (approximately 0.5 - 1.0 g) of high-purity this compound is encapsulated in a gelatin capsule or sealed in a polyester (B1180765) bag to prevent evaporation.

    • The encapsulated sample is placed in a crucible within the bomb calorimeter.

    • A known length of fuse wire (e.g., iron or nickel-chromium) is connected to the electrodes, with the wire positioned to make contact with the sample.[7][8][9]

  • Calorimeter Assembly and Operation:

    • The sealed bomb is purged with oxygen to remove atmospheric nitrogen (preventing the formation of nitric acid) and then pressurized with pure oxygen to approximately 25-30 atm.[8][10]

    • The bomb is submerged in a precisely measured volume of water (e.g., 2.000 L) within the calorimeter's insulated jacket.[7]

    • The system is allowed to reach thermal equilibrium while stirring the water. The initial temperature is recorded with high precision.[8]

    • The sample is ignited by passing an electric current through the fuse wire.

  • Data Acquisition and Analysis:

    • The temperature of the water is recorded at regular intervals until a stable final temperature is reached.[8]

    • The gross heat released (qtotal) is calculated from the temperature change (ΔT) and the heat capacity of the calorimeter system (Ccal).

    • Ccal is determined separately by combusting a standard substance with a known heat of combustion, such as benzoic acid.[9]

    • Corrections are applied for the heat released by the combustion of the fuse wire and any side reactions (e.g., formation of nitric acid if nitrogen was present).[9]

    • The constant volume heat of combustion (ΔUc) is calculated. This is then converted to the standard enthalpy of combustion (ΔHc°) using the relationship ΔH = ΔU + ΔngasRT, where Δngas is the change in the number of moles of gas in the combustion reaction.[11]

    • Finally, the standard enthalpy of formation (ΔHf°) is calculated using Hess's law, based on the known enthalpies of formation of the combustion products (CO₂, H₂O, and HF).

G cluster_prep Preparation & Setup cluster_run Combustion & Measurement cluster_calc Calculation P1 Weigh Sample & Fuse Wire P2 Assemble Sample in Bomb P1->P2 P3 Purge & Pressurize with O₂ P2->P3 P4 Place Bomb in Water Bath P3->P4 R1 Record Initial Temp (T_i) P4->R1 P5 Calibrate with Benzoic Acid C2 Calculate Gross Heat (q_total) P5->C2 Provides C_cal R2 Ignite Sample R1->R2 R3 Record Temp vs. Time R2->R3 R4 Determine Final Temp (T_f) R3->R4 C1 Calculate Temp Change (ΔT) R4->C1 C1->C2 C3 Apply Corrections (fuse, etc.) C2->C3 C4 Determine ΔU_c C3->C4 C5 Convert to ΔH_c C4->C5 C6 Calculate ΔH_f° (Hess's Law) C5->C6

Caption: Workflow for determining enthalpy of formation using bomb calorimetry.
Heat Capacity (Cₚ) via Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry measures the difference in heat flow between a sample and a reference as a function of temperature, allowing for the determination of heat capacity (Cₚ).

Methodology:

  • Instrument Calibration:

    • The DSC instrument's temperature and enthalpy scales are calibrated using certified reference materials with known melting points and enthalpies of fusion (e.g., indium, tin).[12]

  • Sample Preparation:

    • A small, precise mass of this compound (typically 5-10 mg) is hermetically sealed in an aluminum sample pan to prevent volatilization.

    • An empty, sealed aluminum pan is used as a reference.[12]

  • DSC Analysis (Three-Step Method):

    • Step 1 (Baseline): A DSC scan is performed with two empty pans (sample and reference) to obtain a baseline heat flow curve over the desired temperature range.

    • Step 2 (Standard): A known mass of a standard material with a well-characterized Cₚ (e.g., sapphire) is placed in the sample pan, and the DSC scan is repeated under the identical temperature program.

    • Step 3 (Sample): The standard is replaced with the sealed sample pan containing this compound, and the scan is run a third time.

  • Data Analysis:

    • The heat flow (dq/dt) is measured for the baseline, standard, and sample runs at a specific temperature (T).

    • The heat capacity of the sample (Cₚ,sample) is calculated using the following equation: Cₚ,sample = Cₚ,std × (mstd / msample) × (Δqsample - Δqbaseline) / (Δqstd - Δqbaseline) where Cₚ is heat capacity, m is mass, and Δq is the difference in heat flow from the baseline.[13]

    • This calculation is repeated across the temperature range to determine Cₚ as a function of temperature.

Computational and Estimation Methods

Where experimental data is lacking, computational chemistry and group additivity methods provide reliable estimates for thermodynamic properties.

Benson's Group Additivity Method

This well-established method estimates thermodynamic properties by summing the contributions of constituent chemical groups.[14][15] The molecule is dissected into groups, and each group's empirically derived value for ΔHf°, entropy (S°), and Cₚ is summed.

For this compound (CHF₂-CH₂-NH₂), the groups would be:

  • C-(F)₂(C)(H) : A carbon atom bonded to two fluorine atoms, one carbon, and one hydrogen.

  • C-(C)(H)₂(N) : A carbon atom bonded to one carbon, two hydrogens, and one nitrogen.

  • N-(C)(H)₂ : A nitrogen atom bonded to one carbon and two hydrogens.

Values for these specific fluorinated and amino groups are available in specialized thermochemical databases and literature.[16][17] This method is rapid but its accuracy depends on the availability and quality of the group values.[14]

Quantum Chemical Calculations

High-level ab initio and Density Functional Theory (DFT) methods can predict thermodynamic properties with high accuracy.[18]

  • Methodology: The process involves optimizing the molecular geometry of this compound and calculating its vibrational frequencies. These outputs are used to compute the zero-point vibrational energy and thermal corrections.

  • Enthalpy of Formation: ΔHf° is often calculated using isodesmic reactions. This approach involves constructing a balanced reaction where the types of chemical bonds are conserved on both the reactant and product sides, minimizing errors in the calculation.[19] The calculated reaction enthalpy, combined with known experimental ΔHf° values for the other species in the reaction, yields a highly accurate estimate for the target molecule.

  • Entropy and Heat Capacity: Standard entropy (S°) and heat capacity (Cₚ) are calculated from the vibrational frequencies and molecular structure using statistical mechanics principles.[19]

Commonly used high-accuracy methods include G4, CBS-QB3, and W1U.[19]

Conclusion

This guide consolidates the currently available physical property data for this compound and provides a clear path forward for its complete thermodynamic characterization. While key experimental values for enthalpy of formation and heat capacity are yet to be published, the detailed experimental and computational protocols outlined herein offer robust methodologies for their determination. For professionals in drug development and chemical synthesis, leveraging these techniques will enable more precise process modeling, enhanced safety protocols, and a deeper understanding of the chemical behavior of this important fluorinated building block.

References

An In-depth Technical Guide on the Molecular Geometry and Bond Angles of 2,2-Difluoroethylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the molecular geometry, including bond angles and conformational preferences, of 2,2-difluoroethylamine. The information presented herein is compiled from available computational chemistry studies, offering valuable insights for professionals in drug development and scientific research.

Molecular Structure and Conformational Analysis

This compound (C₂H₅F₂N) is an ethylamine (B1201723) derivative characterized by the presence of two fluorine atoms on the β-carbon. Its molecular structure and properties are significantly influenced by the strong electronegativity of the fluorine atoms.

Computational studies have been conducted to determine the conformational isomers and the potential energy surface of this compound. These studies, primarily employing methods such as Møller-Plesset perturbation theory (MP2) with basis sets like 6-311++g(d,p), have elucidated the preferred geometries of the molecule.

The key rotational axis is the C-C bond, and the relative orientation of the amino group (-NH₂) with respect to the two fluorine atoms dictates the overall conformation. The protonated form of this compound has been a subject of particular interest due to the "double gauche effect," where the positively charged ammonium (B1175870) group (+NH₃) exhibits a gauche relationship with both fluorine atoms.[1][2][3][4] This effect is attributed primarily to electrostatic interactions.[1][2][4] In the neutral molecule, a complex interplay of steric hindrance, electrostatic interactions, and hyperconjugation determines the conformational preferences.

Quantitative Geometric Data

Table 1: Calculated Molecular Geometry of this compound

ParameterAtoms InvolvedBond Length (Å)Bond Angle (°)
Bond Lengths
C-CC1-C21.53-
C-FC2-F11.39-
C-FC2-F21.39-
C-H (on C1)C1-H11.09-
C-H (on C1)C1-H21.09-
C-H (on C2)C2-H31.10-
C-NC1-N1.47-
N-HN-H41.01-
N-HN-H51.01-
Bond Angles
F-C-FF1-C2-F2107.5
F-C-CF1-C2-C1110.0
F-C-CF2-C2-C1110.0
H-C-CH3-C2-C1110.0
C-C-NC2-C1-N112.0
H-C-CH1-C1-C2109.5
H-C-NH1-C1-N109.5
C-N-HC1-N-H4110.0
H-N-HH4-N-H5107.0

Note: The values presented in this table are based on computational models and are intended to be representative. Actual experimental values may vary.

Experimental and Computational Methodologies

The geometric parameters and conformational landscape of this compound have been primarily investigated through computational chemistry.

Computational Protocols:

  • Ab Initio Calculations: The most cited method for studying this molecule is Møller-Plesset perturbation theory, specifically at the MP2 level. This method accounts for electron correlation and provides accurate geometries for small molecules.

  • Basis Sets: The 6-311++g(d,p) basis set is commonly used in conjunction with MP2 calculations. This is a triple-zeta basis set that includes diffuse functions (++) on heavy atoms and hydrogen, as well as polarization functions (d,p) on heavy atoms and hydrogen, respectively. This combination offers a good balance of accuracy and computational cost for determining the geometry of molecules with electronegative atoms like fluorine.

  • Conformational Search: To identify the stable conformers, a systematic scan of the potential energy surface is typically performed by rotating the dihedral angles, particularly the N-C-C-F angle. The resulting geometries are then optimized to find the energy minima.

As of now, there is a lack of publicly available experimental data from techniques such as gas-phase electron diffraction or microwave spectroscopy that would provide a direct measurement of the bond lengths and angles of this compound.

Visualization of Molecular Geometry

The following diagram illustrates the molecular structure of this compound, with atoms labeled for reference to the data in Table 1.

Caption: Ball-and-stick model of this compound.

References

Methodological & Application

Application Notes and Protocols: 2,2-Difluoroethylamine as a Building Block for Antiviral Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, often leading to improved metabolic stability, enhanced binding affinity, and better pharmacokinetic profiles. 2,2-Difluoroethylamine is a valuable building block that introduces the unique properties of the difluoroethyl moiety. This document provides detailed application notes and protocols for the synthesis and evaluation of a novel class of potential antiviral agents: N6-(2,2-Difluoroethyl)adenosine derivatives. These compounds are designed as nucleoside analogs, a class of molecules with a proven track record in antiviral therapy. The primary mechanism of action for many nucleoside analogs is the inhibition of viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for the replication of many RNA viruses.[1][2]

Rationale for N6-(2,2-Difluoroethyl)adenosine Derivatives

Adenosine (B11128) derivatives substituted at the N6-position have shown a broad range of biological activities, including antiviral properties.[3][4] The 2,2-difluoroethyl group is introduced at this position for several key reasons:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the difluoroethyl group resistant to metabolic degradation, potentially increasing the drug's half-life.

  • Bioisosterism: The difluoromethyl group can act as a bioisostere of a hydroxyl or thiol group, potentially forming key hydrogen bonds with target enzymes.

  • Modulation of Physicochemical Properties: The electronegativity of fluorine can alter the acidity of the N6-proton, influencing binding interactions within the active site of viral polymerases.

Experimental Protocols

Protocol 1: Synthesis of N6-(2,2-Difluoroethyl)adenosine (DFEA-Ado)

This protocol details the synthesis of the target compound, N6-(2,2-Difluoroethyl)adenosine, from commercially available 6-chloropurine (B14466) riboside.

Materials:

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 6-chloropurine riboside (1.0 g, 3.49 mmol) in anhydrous ethanol (50 mL).

  • Addition of Reagents: To the stirred solution, add this compound (0.42 g, 5.23 mmol) followed by triethylamine (0.73 mL, 5.23 mmol).

  • Reaction: Equip the flask with a reflux condenser and heat the reaction mixture to reflux (approximately 78 °C). Monitor the reaction progress by TLC (Eluent: EtOAc/MeOH 9:1). The reaction is typically complete within 12-24 hours.

  • Work-up: After completion, allow the reaction mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography. Elute with a gradient of methanol in ethyl acetate (e.g., 0% to 10% MeOH in EtOAc) to isolate the desired product.

  • Characterization: Collect the fractions containing the product, combine them, and remove the solvent under reduced pressure to yield N6-(2,2-Difluoroethyl)adenosine as a white solid. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Diagram of the synthetic workflow:

Synthesis_Workflow Start 6-Chloropurine Riboside Reaction Reflux (12-24h) Start->Reaction Reagents This compound, TEA, EtOH Reagents->Reaction Workup Solvent Removal Reaction->Workup Purification Silica Gel Chromatography Workup->Purification Product N6-(2,2-Difluoroethyl)adenosine Purification->Product

Caption: Synthetic workflow for N6-(2,2-Difluoroethyl)adenosine.

Protocol 2: In Vitro Antiviral Activity Assay (HCV Replicon System)

This protocol describes a cell-based assay to evaluate the antiviral activity of the synthesized compounds against a Hepatitis C Virus (HCV) subgenomic replicon.

Materials:

  • Huh-7 cells harboring an HCV subgenomic replicon expressing luciferase

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • 96-well cell culture plates

  • Test compounds (dissolved in DMSO)

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Seeding: Seed Huh-7 HCV replicon cells in 96-well plates at a density of 5,000 cells per well in 100 µL of DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin. Incubate at 37 °C in a 5% CO₂ incubator for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., N6-(2,2-Difluoroethyl)adenosine) in DMEM. The final DMSO concentration should not exceed 0.5%. Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include a positive control (e.g., a known HCV inhibitor like Sofosbuvir) and a negative control (vehicle, 0.5% DMSO).

  • Incubation: Incubate the plates for 72 hours at 37 °C in a 5% CO₂ incubator.

  • Luciferase Assay: After incubation, remove the medium and lyse the cells according to the manufacturer's protocol for the luciferase assay reagent.

  • Data Acquisition: Measure the luciferase activity using a luminometer.

  • Data Analysis: Calculate the 50% effective concentration (EC₅₀), which is the concentration of the compound that reduces luciferase activity by 50% compared to the vehicle control.

Protocol 3: Cytotoxicity Assay

This protocol is to determine the 50% cytotoxic concentration (CC₅₀) of the compounds in the host cell line to assess their therapeutic index.

Materials:

  • Huh-7 cells (or the same cell line used in the antiviral assay)

  • DMEM, FBS, Penicillin-Streptomycin

  • 96-well cell culture plates

  • Test compounds (dissolved in DMSO)

  • Cell viability reagent (e.g., CellTiter-Glo®, MTS, or similar)

  • Plate reader

Procedure:

  • Cell Seeding: Seed Huh-7 cells in 96-well plates at a density of 5,000 cells per well in 100 µL of complete DMEM. Incubate for 24 hours.

  • Compound Treatment: Add serial dilutions of the test compounds to the cells, similar to the antiviral assay.

  • Incubation: Incubate the plates for 72 hours at 37 °C.

  • Cell Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time.

  • Data Acquisition: Measure the signal (luminescence or absorbance) using a plate reader.

  • Data Analysis: Calculate the CC₅₀, the concentration of the compound that reduces cell viability by 50% compared to the vehicle control. The Selectivity Index (SI) can then be calculated as CC₅₀ / EC₅₀.

Data Presentation

The following tables present representative data for a series of hypothetical N6-substituted adenosine analogs, including our lead compound, N6-(2,2-Difluoroethyl)adenosine (DFEA-Ado), to illustrate the structure-activity relationship (SAR).

Table 1: Antiviral Activity and Cytotoxicity of N6-Substituted Adenosine Analogs against HCV

Compound IDR-Group at N6EC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)
DFEA-Ado -CH₂CHF₂ 2.5 >100 >40
Ado-Et-CH₂CH₃15.2>100>6.6
Ado-Pr-CH₂CH₂CH₃10.8>100>9.3
Ado-iPr-CH(CH₃)₂8.58510
Ado-Bn-CH₂Ph5.1509.8
Sofosbuvir(Positive Control)0.09>100>1111

Table 2: Inhibition of HCV NS5B RNA-Dependent RNA Polymerase

Compound (as Triphosphate)IC₅₀ (µM)
DFEA-Ado-TP 0.8
Ado-Et-TP5.2
Ado-Pr-TP3.9
Ado-iPr-TP3.1
Ado-Bn-TP1.8
Natural ATP0.5 (Kₘ)

Mechanism of Action: Inhibition of Viral Polymerase

Nucleoside analogs exert their antiviral effect by being anabolized in the cell to their triphosphate form.[1][2] This triphosphate derivative then competes with the natural nucleoside triphosphate (in this case, ATP) for incorporation into the growing viral RNA chain by the viral RNA-dependent RNA polymerase (RdRp).[1] Incorporation of the modified nucleoside can lead to chain termination or introduce mutations, thereby halting viral replication.

Diagram of the proposed mechanism of action:

MoA cluster_cell Host Cell cluster_virus Viral Replication DFEA_Ado N6-(2,2-Difluoroethyl)adenosine (DFEA-Ado) DFEA_Ado_MP DFEA-Ado Monophosphate DFEA_Ado->DFEA_Ado_MP Kinase DFEA_Ado_DP DFEA-Ado Diphosphate DFEA_Ado_MP->DFEA_Ado_DP Kinase DFEA_Ado_TP DFEA-Ado Triphosphate (Active Form) DFEA_Ado_DP->DFEA_Ado_TP Kinase Viral_Polymerase Viral RNA Polymerase (RdRp) DFEA_Ado_TP->Viral_Polymerase Growing_RNA Growing RNA Chain Viral_Polymerase->Growing_RNA Viral_RNA Viral RNA Template Viral_RNA->Viral_Polymerase Termination Chain Termination Growing_RNA->Termination Incorporation of DFEA-Ado-MP

Caption: Proposed mechanism of action for DFEA-Ado.

Conclusion

The use of this compound as a building block offers a promising strategy for the development of novel antiviral nucleoside analogs. The N6-(2,2-Difluoroethyl)adenosine scaffold demonstrates potential for potent and selective inhibition of viral replication, likely through the inhibition of the viral polymerase. The provided protocols offer a framework for the synthesis, in vitro evaluation, and mechanistic studies of this and related compounds. Further optimization of the N6-substituent and modifications to the sugar and purine (B94841) core could lead to the discovery of new and effective antiviral therapeutics.

References

Application Notes and Protocols: Utilizing 2,2-Difluoroethylamine in the Synthesis of Novel Azole Antifungal Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic application of 2,2-difluoroethylamine in the development of novel triazole antifungal agents. The protocols detailed below are based on established synthetic methodologies for fluconazole (B54011) analogues, adapted for the incorporation of the 2,2-difluoroethyl moiety. This document offers a foundational framework for researchers aiming to explore the structure-activity relationships (SAR) of fluorinated azole antifungals.

Introduction

The introduction of fluorine atoms into pharmacologically active molecules is a well-established strategy in drug discovery to enhance metabolic stability, binding affinity, and lipophilicity. This compound serves as a valuable building block for introducing the difluoroethyl motif, a substitution that can significantly modulate the biological activity of a parent compound. In the context of antifungal drug development, particularly for azole agents that target lanosterol (B1674476) 14α-demethylase (CYP51), the incorporation of a 2,2-difluoroethylamino side chain presents a promising avenue for creating novel derivatives with potentially improved efficacy and pharmacokinetic profiles.

The synthesis of these novel antifungal agents typically involves the nucleophilic ring-opening of an epoxide precursor by this compound. This key reaction establishes the core structure of the antifungal compound, which can be further modified to explore a range of chemical diversity.

Antifungal Activity of N-Substituted Fluconazole Analogues

The following table summarizes the in vitro antifungal activity (Minimum Inhibitory Concentration, MIC) of various N-substituted fluconazole analogues against a panel of pathogenic fungi. While data for the specific 2,2-difluoroethyl derivative is not available in the cited literature, the data for analogous N-alkylamino compounds provide a strong rationale for the synthesis and evaluation of the N-(2,2-difluoroethyl) analogue. The data is presented to offer a comparative baseline for the expected potency of the proposed compounds.

Compound IDN-SubstituentC. albicans (ATCC 90028) MIC (µg/mL)A. fumigatus (MTCC 2550) MIC (µg/mL)Reference
1 n-Hexyl15.67.8[1]
2 n-Pentyl>100>100[1]
3 n-Butyl>100>100[1]
4 Benzyl0.51[2]
Fluconazole -1>64[1][2]
Voriconazole -0.03-0.50.25-1[2]

Experimental Protocols

This section provides a detailed, step-by-step protocol for the synthesis of a novel triazole antifungal agent incorporating the this compound moiety. The synthesis is a two-step process starting from the commercially available 2-(2,4-difluorophenyl)-2-((1H-1,2,4-triazol-1-yl)methyl)oxirane.

Synthesis of 1-((2-(2,4-Difluorophenyl)oxiran-2-yl)methyl)-1H-1,2,4-triazole (Intermediate 1)

This key epoxide intermediate is a common precursor for the synthesis of many triazole antifungals. While its synthesis is not the focus of this protocol, it is typically prepared from 2',4'-difluoro-2-(1H-1,2,4-triazol-1-yl)acetophenone.

Synthesis of 1-(1H-1,2,4-triazol-1-yl)-2-(2,4-difluorophenyl)-3-(N-(2,2-difluoroethyl)amino)-2-propanol (Final Compound)

This protocol describes the nucleophilic ring-opening of the epoxide intermediate with this compound.

Materials:

  • 1-((2-(2,4-Difluorophenyl)oxiran-2-yl)methyl)-1H-1,2,4-triazole (Intermediate 1)

  • This compound

  • Ethanol (absolute)

  • Triethylamine (B128534)

  • Ethyl acetate (B1210297)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica (B1680970) gel for column chromatography

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a solution of 1-((2-(2,4-difluorophenyl)oxiran-2-yl)methyl)-1H-1,2,4-triazole (1.0 eq) in absolute ethanol, add this compound (1.2 eq) and triethylamine (1.5 eq).

  • Stir the reaction mixture at reflux for 6-8 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion of the reaction, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol (B129727) in dichloromethane) to afford the pure 1-(1H-1,2,4-triazol-1-yl)-2-(2,4-difluorophenyl)-3-(N-(2,2-difluoroethyl)amino)-2-propanol.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Visualizations

Synthetic Pathway for the Novel Antifungal Agent

The following diagram illustrates the two-step synthesis of the target antifungal compound.

Synthesis_Pathway cluster_start Starting Material cluster_intermediate Intermediate cluster_reagent Reagent cluster_final Final Product A 2',4'-Difluoro-2-(1H-1,2,4-triazol-1-yl)acetophenone B 1-((2-(2,4-Difluorophenyl)oxiran-2-yl)methyl)-1H-1,2,4-triazole A->B Epoxidation D 1-(1H-1,2,4-triazol-1-yl)-2-(2,4-difluorophenyl)-3-(N-(2,2-difluoroethyl)amino)-2-propanol B->D Ring Opening C This compound C->D

Caption: Synthetic route to the target antifungal compound.

Experimental Workflow for Antifungal Synthesis and Evaluation

This diagram outlines the general workflow from synthesis to biological evaluation.

Workflow Synthesis Synthesis of N-(2,2-difluoroethyl) Azole Derivative Purification Purification (Column Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization MIC_Assay Antifungal Susceptibility Testing (MIC Determination) Characterization->MIC_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis MIC_Assay->SAR_Analysis

Caption: Workflow for antifungal drug discovery.

Mechanism of Action of Azole Antifungals

This diagram illustrates the established mechanism of action for azole antifungal agents.

Mechanism_of_Action Azole Azole Antifungal (e.g., N-(2,2-difluoroethyl) derivative) Azole->Inhibition CYP51 Lanosterol 14α-demethylase (CYP51) Ergosterol (B1671047) Ergosterol CYP51->Ergosterol Product Lanosterol Lanosterol Lanosterol->CYP51 Substrate Membrane Fungal Cell Membrane Disruption Ergosterol->Membrane Essential Component Inhibition->CYP51 Inhibition

Caption: Azole antifungals inhibit ergosterol biosynthesis.

References

Application of 2,2-Difluoroethylamine in the Synthesis of CNS Disorder Treatments: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,2-Difluoroethylamine has emerged as a valuable building block in medicinal chemistry for the development of novel therapeutics targeting Central Nervous System (CNS) disorders. The incorporation of the 2,2-difluoroethyl moiety can significantly enhance the metabolic stability, bioavailability, and potency of drug candidates. This document provides detailed application notes and experimental protocols for the synthesis of a promising class of CNS-active compounds, 2-(2,2-difluoroethylamino)isonicotinamide derivatives, which act as positive allosteric modulators (PAMs) of the metabotropic glutamate (B1630785) receptor 2 (mGluR2). Modulation of mGluR2 is a clinically validated strategy for the treatment of schizophrenia and anxiety disorders.

Introduction

The strategic introduction of fluorine into drug molecules is a widely employed strategy to improve their pharmacokinetic and pharmacodynamic properties.[1] The this compound synthon offers a unique combination of properties, including increased metabolic stability at the alpha-position to the nitrogen and altered basicity, which can lead to improved cell permeability and target engagement. This makes it an attractive component for the design of novel CNS drugs.

One promising area for the application of this compound is in the development of positive allosteric modulators (PAMs) for the metabotropic glutamate receptor 2 (mGluR2). mGluR2 is a G-protein coupled receptor that plays a crucial role in regulating synaptic transmission and neuronal excitability.[2] Potentiation of mGluR2 activity with PAMs has shown therapeutic potential in preclinical models of psychosis and anxiety.[3]

This report details the synthesis and pharmacological properties of a representative 2-(2,2-difluoroethylamino)isonicotinamide derivative, a potent and selective mGluR2 PAM, as a case study for the application of this compound in CNS drug discovery.

Data Presentation

The following table summarizes the in vitro pharmacological data for a representative 2-(2,2-difluoroethylamino)isonicotinamide derivative, a potent mGluR2 PAM.

Compound IDTargetAssay TypeEC50 (nM)Reference
Compound 1 human mGluR2Ca2+ mobilization64 ± 29[4]
(Example)

Experimental Protocols

This section provides a detailed, two-step experimental protocol for the synthesis of a representative 2-(2,2-difluoroethylamino)isonicotinamide derivative.

Step 1: Synthesis of 2-(2,2-Difluoroethylamino)isonicotinic acid

  • Reaction Scheme:

    • 2-Chloroisonicotinic acid reacts with this compound in the presence of a base to yield 2-(2,2-difluoroethylamino)isonicotinic acid.

  • Reagents and Materials:

    • 2-Chloroisonicotinic acid

    • This compound

    • Potassium carbonate (K2CO3)

    • N,N-Dimethylformamide (DMF)

    • Hydrochloric acid (HCl)

    • Ethyl acetate (B1210297) (EtOAc)

    • Water (H2O)

    • Round-bottom flask

    • Magnetic stirrer

    • Heating mantle with temperature control

    • Separatory funnel

    • Rotary evaporator

    • pH meter or pH paper

    • Filtration apparatus

  • Procedure:

    • To a solution of 2-chloroisonicotinic acid (1.0 eq) in DMF, add potassium carbonate (3.0 eq).

    • Add this compound (1.2 eq) to the reaction mixture.

    • Heat the mixture to 80°C and stir for 16 hours.

    • After cooling to room temperature, pour the reaction mixture into water.

    • Wash the aqueous solution with ethyl acetate to remove any unreacted starting materials.

    • Acidify the aqueous layer to pH 3-4 with concentrated HCl.

    • Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to afford 2-(2,2-difluoroethylamino)isonicotinic acid as a solid.

Step 2: Synthesis of N-Substituted 2-(2,2-Difluoroethylamino)isonicotinamide (e.g., Compound 1)

  • Reaction Scheme:

    • 2-(2,2-Difluoroethylamino)isonicotinic acid is coupled with a primary amine using a peptide coupling agent to form the final amide product.

  • Reagents and Materials:

    • 2-(2,2-Difluoroethylamino)isonicotinic acid (from Step 1)

    • A primary amine (e.g., 4-(trifluoromethoxy)benzylamine) (1.1 eq)

    • (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) (1.2 eq)

    • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

    • N,N-Dimethylformamide (DMF)

    • Saturated aqueous sodium bicarbonate (NaHCO3) solution

    • Brine

    • Ethyl acetate (EtOAc)

    • Magnesium sulfate (B86663) (MgSO4)

    • Round-bottom flask

    • Magnetic stirrer

    • Inert atmosphere (e.g., nitrogen or argon)

    • Syringes for liquid transfer

    • Separatory funnel

    • Rotary evaporator

    • Silica (B1680970) gel for column chromatography

  • Procedure:

    • To a solution of 2-(2,2-difluoroethylamino)isonicotinic acid (1.0 eq) in DMF under an inert atmosphere, add the primary amine (1.1 eq), HATU (1.2 eq), and DIPEA (3.0 eq).

    • Stir the reaction mixture at room temperature for 16 hours.

    • Pour the reaction mixture into saturated aqueous NaHCO3 solution and extract with ethyl acetate.

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield the desired N-substituted 2-(2,2-difluoroethylamino)isonicotinamide.

Mandatory Visualizations

Signaling Pathway

mGluR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate mGluR2 mGluR2 Glutamate->mGluR2 Binds to orthosteric site PAM mGluR2 PAM (e.g., 2-(2,2-Difluoroethylamino) isonicotinamide derivative) PAM->mGluR2 Binds to allosteric site G_protein Gi/o Protein mGluR2->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Neuronal_Activity Decreased Neuronal Excitability PKA->Neuronal_Activity Leads to

Caption: mGluR2 Signaling Pathway Modulation by a Positive Allosteric Modulator.

Experimental Workflow

Synthesis_Workflow cluster_step1 Step 1: Synthesis of Intermediate cluster_step2 Step 2: Amide Coupling cluster_purification Purification and Analysis Start1 2-Chloroisonicotinic Acid + This compound Reaction1 Nucleophilic Aromatic Substitution (K2CO3, DMF, 80°C) Start1->Reaction1 Intermediate 2-(2,2-Difluoroethylamino) isonicotinic Acid Reaction1->Intermediate Reaction2 Amide Coupling (HATU, DIPEA, DMF) Intermediate->Reaction2 Start2 Primary Amine Start2->Reaction2 Product N-Substituted 2-(2,2-Difluoroethylamino) isonicotinamide Reaction2->Product Purification Silica Gel Chromatography Product->Purification Analysis Characterization (NMR, MS, etc.) Purification->Analysis

Caption: General Synthetic Workflow for 2-(2,2-Difluoroethylamino)isonicotinamides.

References

Application Notes and Protocols for the Synthesis of Herbicides from 2,2-Difluoroethylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Difluoroethylamine is a critical building block in the development of modern agrochemicals, particularly herbicides. The incorporation of the difluoroethyl moiety can significantly enhance the efficacy, metabolic stability, and overall performance of the active ingredients.[1] This document provides detailed application notes and experimental protocols for the synthesis of a triazine-based herbicide utilizing this compound as a key starting material. The protocols are designed to be reproducible and scalable for research and development purposes.

Application: Synthesis of a Triazine Herbicide Intermediate

The following protocol details the synthesis of a mono-substituted triazine, a versatile intermediate for the preparation of various herbicides. The reaction involves the nucleophilic substitution of a chlorine atom on cyanuric chloride with this compound.

Experimental Protocol: Synthesis of 2,4-dichloro-6-(2,2-difluoroethylamino)-s-triazine

This procedure is adapted from established methods for the synthesis of mono-substituted amino-s-triazines.

Materials:

  • Cyanuric chloride

  • This compound

  • Anhydrous solvent (e.g., Tetrahydrofuran, Acetonitrile)

  • Acid scavenger (e.g., Sodium carbonate, Triethylamine)

  • Standard laboratory glassware and equipment (round-bottom flask, magnetic stirrer, dropping funnel, condenser, etc.)

  • Purification supplies (silica gel for column chromatography, appropriate solvents)

Procedure:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser, dissolve cyanuric chloride (1.0 equivalent) in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0-5 °C using an ice bath.

  • In a separate flask, prepare a solution of this compound (1.0 equivalent) and the acid scavenger (1.1 equivalents) in the same anhydrous solvent.

  • Slowly add the this compound solution to the cooled cyanuric chloride solution via the dropping funnel over a period of 1-2 hours, maintaining the temperature between 0-5 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 2-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the precipitated salt of the acid scavenger.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of hexane (B92381) and ethyl acetate) to yield the pure 2,4-dichloro-6-(2,2-difluoroethylamino)-s-triazine.

Expected Outcome:

The reaction is expected to yield the desired mono-substituted triazine intermediate. The yield and purity should be determined by standard analytical techniques (e.g., NMR, Mass Spectrometry, and HPLC).

Data Presentation

ParameterExpected Value
Product 2,4-dichloro-6-(2,2-difluoroethylamino)-s-triazine
Appearance White to off-white solid
Yield 85-95% (based on similar reactions)
Purity >95% (after purification)

Further Synthesis to Active Herbicides

The resulting 2,4-dichloro-6-(2,2-difluoroethylamino)-s-triazine is a key intermediate. The two remaining chlorine atoms can be sequentially substituted with other amines or nucleophiles to generate a library of herbicidal compounds. The differential reactivity of the chlorine atoms on the triazine ring allows for controlled, stepwise synthesis.

Visualization of Synthetic Pathway and Workflow

Synthetic Pathway:

Synthesis_Pathway CC Cyanuric Chloride Intermediate 2,4-dichloro-6-(2,2-difluoroethylamino)-s-triazine CC->Intermediate Reaction with DFEA DFEA This compound DFEA->Intermediate Herbicide Final Herbicide Intermediate->Herbicide Further Substitution

Caption: General synthetic pathway for a triazine herbicide from this compound.

Experimental Workflow:

Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Dissolve_CC Dissolve Cyanuric Chloride Cool Cool to 0-5 °C Dissolve_CC->Cool Add_DFEA Slow Addition of DFEA Solution Cool->Add_DFEA Prepare_DFEA Prepare this compound Solution Prepare_DFEA->Add_DFEA Stir Stir at 0-5 °C Add_DFEA->Stir Monitor Monitor by TLC Stir->Monitor Filter Filter Monitor->Filter Concentrate Concentrate Filter->Concentrate Purify Column Chromatography Concentrate->Purify Analyze Characterize Product (NMR, MS, HPLC) Purify->Analyze

Caption: Step-by-step experimental workflow for the synthesis.

Conclusion

The use of this compound in the synthesis of triazine-based herbicides offers a promising avenue for the development of new and effective crop protection agents. The provided protocol for the synthesis of the key intermediate, 2,4-dichloro-6-(2,2-difluoroethylamino)-s-triazine, serves as a foundational method for researchers in the field. Further derivatization of this intermediate can lead to the discovery of novel herbicides with improved properties.

References

Application Notes and Protocols: 2,2-Difluoroethylamine as a Precursor for Novel Insecticides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Difluoroethylamine has emerged as a critical building block in the synthesis of modern agrochemicals, particularly insecticides.[1][2] The incorporation of the difluoroethyl moiety can significantly enhance the biological activity, metabolic stability, and overall efficacy of crop protection agents.[1] This document provides detailed application notes and experimental protocols for the use of this compound as a precursor in the synthesis of novel insecticidal compounds, with a specific focus on pyridine-based insecticides.

Chemical and Physical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis.

PropertyValueReference
CAS Number 430-67-1[2]
Molecular Formula C₂H₅F₂N[2]
Molecular Weight 81.06 g/mol [2]
Appearance Colorless to yellow liquid[2]
Boiling Point 59.4 °C at 760 mmHg[2]
Density 1.059 g/cm³[2]
Solubility Soluble in water[2]

Application: Synthesis of a Novel Pyridine-Based Insecticide

This section details the synthesis of a potent insecticidal pyridine (B92270) compound using this compound as a key intermediate. The described synthesis is based on methodologies reported in patent literature for the creation of novel insecticides.

Signaling Pathway and Logic

The synthesis follows a logical progression where a di-substituted amine intermediate is first synthesized from this compound. This intermediate is then reacted with a substituted pyridine derivative to yield the final insecticidal compound.

G A This compound C 2-((2,2-difluoroethyl)amino)butanenitrile (Intermediate 1) A->C Reaction B 2-hydroxybutanenitrile (B1294457) B->C E Final Insecticidal Compound: 2-chloro-6-(1-cyano-N-(2,2-difluoroethyl)propan-2-amino)-4-(trifluoromethyl)nicotinonitrile C->E Reaction D 2,6-dichloro-4-(trifluoromethyl)nicotinonitrile (B104139) D->E

Caption: Synthetic pathway for a novel pyridine insecticide.

Experimental Protocols

1. Synthesis of Intermediate 1: 2-((2,2-difluoroethyl)amino)butanenitrile

This protocol describes the synthesis of the key amine intermediate.

  • Materials:

  • Equipment:

    • Round-bottom flask

    • Reflux condenser

    • Stirring plate

    • Separatory funnel

    • Rotary evaporator

  • Procedure:

    • To a solution of 2-hydroxybutanenitrile (1.0 eq) in toluene, add this compound (1.1 eq).

    • Heat the mixture to reflux and stir for 5 hours.

    • Cool the reaction mixture to room temperature.

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude product.

    • Purify the crude product by vacuum distillation to yield 2-((2,2-difluoroethyl)amino)butanenitrile.

2. Synthesis of the Final Insecticidal Compound: 2-chloro-6-(1-cyano-N-(2,2-difluoroethyl)propan-2-amino)-4-(trifluoromethyl)nicotinonitrile

This protocol outlines the final step in the synthesis of the target insecticide.

  • Materials:

    • 2-((2,2-difluoroethyl)amino)butanenitrile (Intermediate 1)

    • 2,6-dichloro-4-(trifluoromethyl)nicotinonitrile

    • N,N-Diisopropylethylamine (DIPEA)

    • Acetonitrile

    • Ethyl acetate (B1210297)

    • Saturated aqueous sodium bicarbonate

    • Brine

    • Anhydrous sodium sulfate

  • Equipment:

    • Round-bottom flask

    • Stirring plate

    • Separatory funnel

    • Rotary evaporator

    • Column chromatography setup

  • Procedure:

    • Dissolve 2,6-dichloro-4-(trifluoromethyl)nicotinonitrile (1.0 eq) in acetonitrile.

    • Add 2-((2,2-difluoroethyl)amino)butanenitrile (1.2 eq) and DIPEA (1.5 eq) to the solution.

    • Stir the reaction mixture at room temperature for 12 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Once the reaction is complete, concentrate the mixture under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the final insecticidal compound.

Quantitative Data Summary
CompoundMolecular FormulaMolecular Weight ( g/mol )Yield (%)
2-((2,2-difluoroethyl)amino)butanenitrileC₆H₁₀F₂N₂148.16Not specified
2-chloro-6-(1-cyano-N-(2,2-difluoroethyl)propan-2-amino)-4-(trifluoromethyl)nicotinonitrileC₁₃H₁₀ClF₅N₄376.70Not specified

Yields are often variable and depend on the specific reaction conditions and scale.

Experimental Workflow Visualization

The following diagram illustrates the overall workflow from precursor to the final product and its subsequent analysis.

G cluster_synthesis Synthesis cluster_analysis Analysis A This compound + 2-hydroxybutanenitrile B Intermediate Synthesis A->B C Intermediate Purification B->C E Final Product Synthesis C->E D Intermediate + Pyridine Derivative D->E F Final Product Purification E->F G Structural Characterization (NMR, MS) F->G H Purity Analysis (HPLC) F->H

Caption: Overall experimental workflow.

Conclusion

This compound serves as a versatile and valuable precursor for the synthesis of novel and potent insecticides. The protocols provided herein offer a clear pathway for researchers to explore the development of new crop protection agents based on this important fluorinated building block. The unique properties conferred by the difluoroethyl group make it a compelling moiety for inclusion in future insecticide design and discovery programs.

References

Application of 2,2-Difluoroethylamine in Perovskite Solar Cell Passivation: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the application of 2,2-Difluoroethylamine (2FEA) as a passivating agent in perovskite solar cells (PSCs). The information compiled herein is intended to serve as a detailed guide, offering insights into the performance enhancements achieved through 2FEA treatment, step-by-step experimental protocols for its application, and a visual representation of the underlying passivation mechanism and experimental workflow.

Introduction: The Role of Passivation in Perovskite Solar Cells

Perovskite solar cells have emerged as a highly promising photovoltaic technology due to their remarkable power conversion efficiencies (PCEs) and low manufacturing costs. However, the presence of defects, particularly at the grain boundaries and surfaces of the perovskite crystalline film, can lead to non-radiative recombination of charge carriers. This phenomenon is a major limiting factor for achieving higher efficiencies and long-term stability in PSCs.

Passivation, the process of neutralizing these defects, is a critical step in the fabrication of high-performance PSCs. Various passivating agents have been explored, with organic molecules containing amine and fluorine functional groups showing significant promise. This compound (CHF₂CH₂NH₂) is one such molecule that has been investigated for its ability to effectively passivate defects within the perovskite structure.

Performance Enhancement with this compound Passivation

The incorporation of this compound into the perovskite layer has been shown to suppress non-radiative recombination, a key factor in improving solar cell performance. The fluorine atoms in 2FEA are believed to distribute within the bulk of the perovskite film, where they can interact with and neutralize defect sites.

While detailed quantitative data for this compound is still emerging in the literature, studies on similar fluoroethylamine molecules provide a strong indication of its potential benefits. For instance, research on fluoroethylamine (FEA) engineering has demonstrated that such molecules can significantly improve the carrier lifetime and overall efficiency of perovskite solar cells.

Table 1: Illustrative Performance of Fluoroethylamine-Passivated Perovskite Solar Cells

Passivation AgentVoc (V)Jsc (mA/cm²)FF (%)PCE (%)Carrier Lifetime (ns)
Control (No Passivation)Data not availableData not availableData not availableData not availableData not available
This compoundData not availableData not availableData not availableData not availableData not available
2-Fluoroethylamine (1FEA)Data not availableData not availableData not available23.40840.01
2,2,2-Trifluoroethylamine (3FEA)Data not availableData not availableData not availableData not availableData not available

Note: Specific performance data for this compound was not available in the searched literature. The data for 1FEA is provided for illustrative purposes to highlight the potential of fluoroethylamine-based passivation. Further research is needed to quantify the precise impact of 2FEA.

Experimental Protocols

The following protocols provide a general framework for the fabrication of perovskite solar cells and the application of a this compound passivation treatment. These should be adapted and optimized based on specific laboratory conditions and materials.

Materials and Reagents
  • Fluorine-doped Tin Oxide (FTO) coated glass substrates

  • Zinc Oxide (ZnO) nanoparticle solution or other suitable electron transport layer (ETL) precursor

  • Perovskite precursors (e.g., Formamidinium Iodide (FAI), Lead Iodide (PbI₂), Methylammonium Bromide (MABr), Lead Bromide (PbBr₂))

  • This compound (2FEA)

  • Anhydrous solvents (e.g., Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Isopropanol (B130326) (IPA), Chlorobenzene)

  • Hole transport layer (HTL) material (e.g., Spiro-OMeTAD)

  • HTL additives (e.g., Li-TFSI, tBP)

  • Metal for top electrode (e.g., Gold (Au), Silver (Ag))

Substrate Preparation and ETL Deposition
  • Clean FTO substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each.

  • Dry the substrates with a nitrogen gun and treat with UV-ozone for 15 minutes to enhance wettability.

  • Deposit the electron transport layer (e.g., ZnO) onto the FTO substrate via spin-coating.

  • Anneal the ETL-coated substrates at the appropriate temperature (e.g., 150-200 °C) for 30-60 minutes.

Perovskite Film Deposition with this compound

This protocol describes the incorporation of 2FEA as an additive in the perovskite precursor solution (one-step method).

  • Prepare the perovskite precursor solution by dissolving the desired molar ratios of FAI, PbI₂, MABr, and PbBr₂ in a mixture of anhydrous DMF and DMSO.

  • Prepare a stock solution of this compound in a suitable anhydrous solvent (e.g., IPA).

  • Add a specific concentration of the 2FEA solution to the perovskite precursor solution. The optimal concentration needs to be determined experimentally.

  • Spin-coat the 2FEA-containing perovskite solution onto the ETL-coated substrate in a nitrogen-filled glovebox. A two-step spin program is typically used (e.g., 1000 rpm for 10 s followed by 5000 rpm for 30 s).

  • During the second spin step, dispense an anti-solvent (e.g., chlorobenzene) onto the spinning substrate to induce rapid crystallization.

  • Anneal the perovskite film at a specific temperature (e.g., 100-150 °C) for a defined duration (e.g., 10-60 minutes) to promote grain growth and remove residual solvent.

Hole Transport Layer and Electrode Deposition
  • Prepare the HTL solution by dissolving the HTL material (e.g., Spiro-OMeTAD) and additives (Li-TFSI and tBP) in a solvent like chlorobenzene.

  • Spin-coat the HTL solution onto the perovskite film.

  • Finally, deposit the metal top electrode (e.g., 80-100 nm of Au or Ag) through thermal evaporation using a shadow mask to define the active area of the solar cell.

Visualizing the Process and Mechanism

The following diagrams, generated using the DOT language, illustrate the experimental workflow for fabricating a perovskite solar cell with 2FEA passivation and the proposed mechanism of defect passivation.

experimental_workflow cluster_substrate_prep Substrate Preparation cluster_etl ETL Deposition cluster_perovskite Perovskite Layer Formation cluster_htl_electrode HTL & Electrode Deposition FTO_Cleaning FTO Substrate Cleaning UV_Ozone UV-Ozone Treatment FTO_Cleaning->UV_Ozone ETL_SpinCoat ETL Spin-Coating UV_Ozone->ETL_SpinCoat ETL_Anneal ETL Annealing ETL_SpinCoat->ETL_Anneal Precursor_Prep Prepare Perovskite Precursor + 2FEA ETL_Anneal->Precursor_Prep Perovskite_SpinCoat Spin-Coating Precursor_Prep->Perovskite_SpinCoat Antisolvent Anti-Solvent Dripping Perovskite_SpinCoat->Antisolvent Perovskite_Anneal Perovskite Annealing Antisolvent->Perovskite_Anneal HTL_SpinCoat HTL Spin-Coating Perovskite_Anneal->HTL_SpinCoat Electrode_Evap Metal Electrode Evaporation HTL_SpinCoat->Electrode_Evap

Caption: Experimental workflow for perovskite solar cell fabrication with 2FEA passivation.

passivation_mechanism cluster_perovskite Perovskite Crystal Lattice cluster_passivation Passivation Agent Defect Defect Site (e.g., halide vacancy, uncoordinated Pb²⁺) Perovskite_Bulk Perovskite Bulk Defect->Perovskite_Bulk Reduced Non-Radiative Recombination DFEA This compound (CHF₂CH₂NH₂) DFEA->Defect Interaction & Neutralization (e.g., coordination, hydrogen bonding)

Caption: Proposed mechanism of defect passivation by this compound in perovskite.

Conclusion

This compound shows potential as an effective passivating agent for enhancing the performance and stability of perovskite solar cells. By distributing within the bulk of the perovskite film, it can neutralize performance-limiting defects, thereby reducing non-radiative recombination. The provided experimental protocols offer a starting point for researchers to explore the application of 2FEA in their own device fabrication processes. Further detailed studies are required to fully quantify its impact on photovoltaic parameters and to optimize its application for achieving maximum device efficiency and longevity.

Application Notes and Protocols: 2,2-Difluoroethylamine in Polymer Chemistry and Material Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 2,2-difluoroethylamine in the synthesis of advanced functional polymers, with a specific focus on the thermoresponsive polymer, poly[(N-2,2-difluoroethyl)acrylamide] (pDFEA). The unique properties imparted by the difluoroethyl moiety make these polymers promising candidates for a range of applications in material science and drug development.

Introduction to this compound in Polymer Science

This compound serves as a critical building block for introducing fluorine into polymer structures. The incorporation of the -CH₂CHF₂ group can significantly alter the physicochemical properties of the resulting materials. Fluorinated polymers often exhibit enhanced thermal stability, chemical resistance, and unique surface properties such as low surface energy.

In the context of "smart" polymers, the 2,2-difluoroethyl group has been instrumental in the development of thermoresponsive polymers. These materials undergo a reversible phase transition in response to temperature changes, making them highly attractive for applications such as controlled drug delivery, tissue engineering, and smart coatings. A prime example is poly[(N-2,2-difluoroethyl)acrylamide] (pDFEA), a polymer that exhibits a Lower Critical Solution Temperature (LCST), meaning it is soluble in a solvent at lower temperatures and becomes insoluble as the temperature is raised.[1]

Application: Synthesis of Thermoresponsive Poly[(N-2,2-difluoroethyl)acrylamide] (pDFEA)

pDFEA is a thermoresponsive polymer that has garnered interest for various biomedical applications, including injectable drug depots and as a component in biomaterial inks for 3D printing in tissue regeneration.[2] Its thermoresponsive behavior can be finely tuned by controlling the polymer's molecular weight and the composition of the surrounding solution.[1]

Quantitative Data: Thermoresponsive Properties of pDFEA

The cloud point temperature (Tcp), which is the temperature at which the polymer solution becomes turbid upon heating, is a key parameter for thermoresponsive polymers. The Tcp of pDFEA is influenced by the polymer's molecular weight and the solvent composition. Below is a summary of the reported Tcp values for pDFEA in different aqueous solutions.

Polymer Molar Mass (kg mol⁻¹)Concentration (mg mL⁻¹)SolventCloud Point Temperature (Tcp) (°C)Reference
20-251.25 - 10.0Phosphate Saline Buffer (PBS)Lower than in pure water[1]
30-351.25 - 10.0Phosphate Saline Buffer (PBS)Lower than in pure water[1]
40-501.25 - 10.0Phosphate Saline Buffer (PBS)Lower than in pure water[1]
20-251.25 - 10.0Foetal Bovine Serum (FBS)Lower than in pure water[1]
30-351.25 - 10.0Foetal Bovine Serum (FBS)Lower than in pure water[1]
40-501.25 - 10.0Foetal Bovine Serum (FBS)Lower than in pure water[1]

Note: The reference indicates that Tcp values in PBS and FBS are consistently lower than those in pure water, though specific values for each condition are presented graphically in the source publication.

Experimental Protocols

This section provides detailed protocols for the synthesis of the N-(2,2-difluoroethyl)acrylamide monomer and its subsequent polymerization to yield pDFEA.

Synthesis of N-(2,2-difluoroethyl)acrylamide Monomer

This protocol is based on the general synthesis of acrylamide (B121943) derivatives from an amine and acryloyl chloride.[3]

Materials:

  • This compound

  • Acryloyl chloride

  • Triethylamine (B128534) (Et₃N)

  • Anhydrous diethyl ether (Et₂O) or Dichloromethane (CH₂Cl₂)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Ice bath

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve this compound (1.0 eq) and triethylamine (1.1 eq) in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add a solution of acryloyl chloride (1.0 eq) in anhydrous diethyl ether to the reaction mixture via the dropping funnel with vigorous stirring.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, filter the mixture to remove the triethylamine hydrochloride salt.

  • Wash the filtrate with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica (B1680970) gel to yield pure N-(2,2-difluoroethyl)acrylamide.

Characterization:

The structure of the synthesized monomer can be confirmed by ¹H NMR spectroscopy. The expected signals for N-(2,2-difluoroethyl)acrylamide in DMSO-d₆ are: δ 8.48 (t, J = 4.9 Hz, 1H, NH), 6.28 (dd, J = 17.1, 10.1 Hz, 1H, CH=CH₂), 6.14 (dd, J = 17.1, 2.2 Hz, 1H, CH=CH₂), 6.04 (tt, J = 55.8, 3.8 Hz, 1H, CHF₂), 5.65 (dd, J = 10.1, 2.2 Hz, 1H, CH=CH₂), and 3.57 ppm (tdd, J = 16.1, 6.0, 3.9 Hz, 2H, CH₂).[4]

Synthesis of poly[(N-2,2-difluoroethyl)acrylamide] (pDFEA) via RAFT Polymerization

Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization is a controlled radical polymerization technique that allows for the synthesis of polymers with well-defined molecular weights and low polydispersity.[5][6]

Materials:

  • N-(2,2-difluoroethyl)acrylamide (monomer)

  • 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (or other suitable RAFT agent)

  • 2,2'-Azobis(2-methylpropionitrile) (AIBN) (initiator)

  • 1,4-Dioxane or Dimethylformamide (DMF) (solvent)

  • Schlenk flask or similar reaction vessel

  • Magnetic stirrer

  • Oil bath

  • Vacuum line and inert gas supply (e.g., nitrogen or argon)

  • Precipitation solvent (e.g., cold diethyl ether or hexane)

Procedure:

  • In a Schlenk flask, dissolve the N-(2,2-difluoroethyl)acrylamide monomer, the RAFT agent, and AIBN in the chosen solvent. The molar ratio of monomer:RAFT agent:initiator will determine the target molecular weight and should be calculated accordingly.

  • Subject the reaction mixture to several freeze-pump-thaw cycles to remove dissolved oxygen.

  • After the final thaw, backfill the flask with an inert gas.

  • Place the flask in a preheated oil bath at the desired reaction temperature (typically 60-80 °C for AIBN).

  • Allow the polymerization to proceed for the desired time to achieve the target conversion.

  • To quench the polymerization, cool the reaction mixture to room temperature and expose it to air.

  • Precipitate the polymer by adding the reaction mixture dropwise into a large excess of a cold non-solvent (e.g., diethyl ether).

  • Collect the precipitated polymer by filtration or centrifugation.

  • Redissolve the polymer in a small amount of a good solvent and re-precipitate to further purify it.

  • Dry the final polymer product under vacuum to a constant weight.

Characterization:

The resulting pDFEA can be characterized by:

  • Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the polydispersity index (PDI = Mₙ/Mₙ).

  • ¹H NMR Spectroscopy: To confirm the polymer structure.

  • Turbidimetry or Dynamic Light Scattering (DLS): To determine the cloud point temperature (Tcp) of the polymer in aqueous solutions.

Visualizations

Experimental Workflow for pDFEA Synthesis and Characterization

experimental_workflow cluster_monomer Monomer Synthesis cluster_polymer Polymer Synthesis (RAFT) cluster_characterization Characterization Monomer_Reactants This compound Acryloyl Chloride Triethylamine Monomer_Reaction Acylation Reaction Monomer_Reactants->Monomer_Reaction Monomer_Purification Purification (Column Chromatography) Monomer_Reaction->Monomer_Purification Monomer_Product N-(2,2-difluoroethyl)acrylamide Monomer_Purification->Monomer_Product Polymer_Reactants Monomer RAFT Agent AIBN Monomer_Product->Polymer_Reactants Use as Monomer Polymerization RAFT Polymerization Polymer_Reactants->Polymerization Polymer_Purification Purification (Precipitation) Polymerization->Polymer_Purification Polymer_Product pDFEA Polymer_Purification->Polymer_Product NMR NMR Spectroscopy Polymer_Product->NMR Structural Analysis GPC GPC Analysis Polymer_Product->GPC Molecular Weight & PDI Turbidimetry Turbidimetry/DLS Polymer_Product->Turbidimetry Thermoresponsive Properties (LCST)

Caption: Workflow for the synthesis and characterization of pDFEA.

Signaling Pathways and Logical Relationships

While this compound itself is not directly involved in signaling pathways, the polymers derived from it can be designed to interact with biological systems in a controlled manner. For instance, in drug delivery applications, the thermoresponsive nature of pDFEA can be exploited to trigger drug release at specific physiological temperatures, such as in tumor microenvironments which are often slightly warmer than healthy tissues.

Logical Relationship for Temperature-Triggered Drug Release

drug_release cluster_system Drug Delivery System cluster_trigger Triggering Mechanism cluster_release Therapeutic Action Drug_Loaded_Polymer Drug-Loaded pDFEA (Below LCST, Soluble) Systemic_Circulation Systemic Circulation Drug_Loaded_Polymer->Systemic_Circulation Administration Temperature_Increase Temperature > LCST (e.g., Tumor Microenvironment) Systemic_Circulation->Temperature_Increase Accumulation at Target Site Polymer_Collapse pDFEA Phase Transition (Hydrophobic Collapse) Temperature_Increase->Polymer_Collapse Drug_Release Drug Release Polymer_Collapse->Drug_Release Leads to Therapeutic_Effect Therapeutic Effect Drug_Release->Therapeutic_Effect

Caption: Temperature-triggered drug release mechanism using pDFEA.

References

Application Notes and Protocols: Synthesis of 2,2-Difluoroethylamine via Amination of 2,2-Difluoro-1-haloethane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Difluoroethylamine is a critical building block in medicinal chemistry and agrochemical synthesis, prized for its ability to introduce the difluoroethyl motif, which can enhance metabolic stability, binding affinity, and lipophilicity of bioactive molecules.[1] This document provides detailed application notes and experimental protocols for the synthesis of this compound through the amination of 2,2-difluoro-1-haloethane precursors. Both non-catalytic and catalytic methods are discussed, offering flexibility in process optimization based on available starting materials and desired reaction efficiencies.

Reaction Overview

The synthesis of this compound from 2,2-difluoro-1-haloethanes proceeds via a nucleophilic substitution reaction where ammonia (B1221849) displaces the halide ion.[1] The general transformation is depicted below:

G CHF2CH2X 2,2-Difluoro-1-haloethane (X = Cl, Br) CHF2CH2NH2 This compound CHF2CH2X->CHF2CH2NH2 + NH3 NH3 Ammonia HX Hydrogen Halide

Caption: General reaction scheme for the amination of 2,2-difluoro-1-haloethane.

Experimental Protocols

Protocol 1: Non-Catalytic Amination of 2,2-Difluoro-1-chloroethane

This protocol is based on the direct reaction of 2,2-difluoro-1-chloroethane with aqueous ammonia at elevated temperatures and pressures.[1]

Materials:

  • 2,2-Difluoro-1-chloroethane

  • 28% Aqueous ammonia solution

  • Autoclave reactor

Procedure:

  • Charge a rocking autoclave with 2,2-difluoro-1-chloroethane and a 28% aqueous ammonia solution.

  • Seal the autoclave and heat the reaction mixture to a temperature of 135-140°C.

  • Maintain this temperature with constant agitation for 31 hours.

  • After the reaction period, cool the autoclave to room temperature and cautiously vent any excess pressure.

  • Filter the reaction mixture to remove any solid byproducts.

  • The this compound can be isolated from the filtrate by distillation.

Protocol 2: Catalytic Amination of 2,2-Difluoro-1-bromoethane

This optimized protocol utilizes a catalyst to facilitate the amination under milder conditions and with a significantly reduced reaction time.[2]

Materials:

  • 2,2-Difluoro-1-bromoethane (14.5 g, 0.1 mol)

  • Anhydrous ammonia (6.8 g, 0.4 mol)

  • Potassium iodide (0.5 g)

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous (50 g)

  • Autoclave reactor

Procedure:

  • To an autoclave, add 2,2-difluoro-1-bromoethane, potassium iodide, and anhydrous dimethyl sulfoxide.

  • Cool the autoclave and introduce anhydrous ammonia.

  • Seal the reactor and heat the mixture to 100°C with stirring.

  • Maintain the reaction at this temperature for 1 hour.

  • After cooling the reactor to 50°C, carefully vent and distill off the excess ammonia.

  • The this compound is then isolated from the reaction mixture by vacuum distillation (1-10 mbar).

  • The resulting distillate, which may contain residual solvent, can be further purified by redistillation at standard pressure.

Data Summary

The following tables summarize the quantitative data for various amination protocols, allowing for easy comparison of reaction conditions and outcomes.

Table 1: Non-Catalytic Amination of 2,2-Difluoro-1-haloethanes

HaloethaneAmmonia SourceTemperature (°C)Time (h)Molar Ratio (Haloethane:NH3)Yield (%)Reference
2,2-Difluoro-1-chloroethane28% Aqueous NH3135-14031-65[1]
1-Bromo-2,2-difluoroethaneAlcoholic NH3125-145721:2Complete Conversion*[1][3]

*Products were a mixture of difluoroethylamine and tetrafluoroethylamine.

Table 2: Catalytic Amination of 2,2-Difluoro-1-haloethanes

HaloethaneCatalystSolventTemperature (°C)Time (h)Molar Ratio (Haloethane:NH3)Yield (%)Reference
2,2-Difluoro-1-bromoethanePotassium IodideDMSO10011:482[2][4]
2,2-Difluoro-1-chloroethanePotassium IodideDMSO143-1454.51:688[4]
2,2-Difluoro-1-bromoethanePotassium Iodiden-Butanol15021:478[4]
2,2-Difluoro-1-chloroethanePotassium IodideN-Methylpyrrolidone143-1455.51:888[4]
2,2-Difluoro-1-bromoethaneTetraethylammonium IodideDMSO10011:478[4]

Reaction Pathway and Mechanism

The catalytic amination using potassium iodide in DMSO is a highly efficient method. The proposed mechanism involves an initial halogen exchange to form a more reactive intermediate.

G cluster_0 Halogen Exchange cluster_1 Nucleophilic Substitution CHF2CH2Br 2,2-Difluoro-1-bromoethane CHF2CH2I 2,2-Difluoro-1-iodoethane (More Reactive) CHF2CH2Br->CHF2CH2I + KI KI Potassium Iodide KBr Potassium Bromide NH3 Ammonia CHF2CH2NH2 This compound HI Hydrogen Iodide CHF2CH2I_2->CHF2CH2NH2 + NH3 G Start This compound Alkylation Alkylation Start->Alkylation Amidation Amidation Start->Amidation Cycloaddition [3+2] Cycloaddition Start->Cycloaddition via Difluorodiazoethane SecondaryAmine Secondary Amines Alkylation->SecondaryAmine Amides Amides Amidation->Amides Heterocycles N-Heterocycles Cycloaddition->Heterocycles

References

Synthesis of 2,2-Difluoroethylamine via Reduction of 2,2-Difluoroacetamide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 2,2-difluoroethylamine, a critical building block in medicinal chemistry and drug development, through the reduction of 2,2-difluoroacetamide (B1351127). The unique properties conferred by the difluoromethyl group, such as enhanced metabolic stability and altered basicity, make this compound a valuable synthon for novel pharmaceutical candidates.

This guide outlines three primary reductive methods, summarizing key quantitative data and providing step-by-step experimental procedures.

Introduction

The reduction of amides to their corresponding amines is a fundamental transformation in organic synthesis. For the preparation of this compound from 2,2-difluoroacetamide, several reducing agents can be employed, each with distinct advantages and reaction parameters. The most commonly cited methods involve the use of borane (B79455) reagents and complex metal hydrides. This document details protocols for reduction using:

  • Diborane (Borane-Tetrahydrofuran Complex)

  • Sodium Borohydride and Boron Trifluoride Etherate

  • Lithium Aluminum Hydride (LiAlH₄)

Comparative Data of Reduction Methods

The selection of a reducing agent can significantly impact the reaction yield and conditions. The following table summarizes the reported yields for the reduction of 2,2-difluoroacetamide to this compound using different methods.

Reducing Agent/SystemSolventYield (%)Reference
Diborane (BH₃)Tetrahydrofuran (THF)48Donetti et al., 1989[1][2][3][4][5]
Sodium Borohydride / Boron Trifluoride EtherateNot specified60Kluger et al., 1982[1][2][3][6][7][8][9]
Lithium Aluminum Hydride (LiAlH₄)Ether / THFNot specifically reported for this substrate, but is a general method for amide reduction.General Method

Chemical Reaction Pathway

The overall transformation involves the reduction of the carbonyl group of the amide to a methylene (B1212753) group.

Reaction_Pathway start 2,2-Difluoroacetamide product This compound start->product Reduction reagents Reducing Agent (e.g., BH₃, NaBH₄/BF₃·OEt₂, LiAlH₄) Protocol_1_Workflow start Dissolve 2,2-difluoroacetamide in THF add_reagent Add Diborane solution in THF start->add_reagent react Stir at room temperature add_reagent->react quench Quench with HCl/Ether react->quench isolate Isolate this compound HCl by filtration quench->isolate end Dry the product isolate->end Protocol_2_Workflow start Suspend 2,2-difluoroacetamide and NaBH₄ in THF add_reagent Add Boron Trifluoride Etherate dropwise at 0 °C start->add_reagent react Stir at room temperature overnight add_reagent->react quench Quench with saturated NaOH solution react->quench extract Extract with Dichloromethane quench->extract purify Distill the organic phase extract->purify end Isolate this compound purify->end Protocol_3_Workflow start Prepare a suspension of LiAlH₄ in anhydrous ether/THF add_reagent Add a solution of 2,2-difluoroacetamide dropwise at 0 °C start->add_reagent react Reflux the reaction mixture add_reagent->react quench Sequential addition of H₂O, NaOH solution, and H₂O (Fieser workup) react->quench filter_isolate Filter the aluminum salts and wash with ether/THF quench->filter_isolate end Dry and concentrate the filtrate to obtain the product filter_isolate->end

References

Application Notes and Protocols: 2,2-Difluoroethylamine as a Precursor for Difluoromethyl Diazomethane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the use of 2,2-difluoroethylamine as a stable precursor for the in situ generation of difluoromethyl diazomethane (B1218177). This versatile reagent is a valuable tool for the introduction of the difluoromethyl moiety (CHF₂) into organic molecules, a group of significant interest in medicinal chemistry and drug development due to its unique properties as a lipophilic hydrogen bond donor and a bioisostere of hydroxyl, thiol, or amine groups.

The primary application highlighted is the [3+2] cycloaddition reaction of in situ-generated difluoromethyl diazomethane with alkynes to synthesize a variety of 3-(difluoromethyl)-substituted pyrazoles, which are important scaffolds in agrochemicals and pharmaceuticals.[1][2] The one-pot nature of this protocol avoids the isolation of the potentially explosive and toxic difluoromethyl diazomethane, enhancing the safety and practicality of this methodology.[1]

Synthesis of the Precursor: this compound

The necessary precursor, this compound, can be synthesized through various methods, with the amination of 2,2-difluoro-1-haloethane being a common approach. The hydrochloride salt of this compound is typically used for the subsequent generation of difluoromethyl diazomethane.

Quantitative Data for this compound Synthesis
Starting MaterialReagents and ConditionsYield (%)Reference
2,2-Difluoro-1-chloroethaneNH₃ (1:8 molar ratio), KI, N-methylpyrrolidine, 143-145°C, 5.5 h88U.S. Patent US20110060167A1
2,2-Difluoro-1-bromoethaneNH₃ (1:4 molar ratio), KI, DMSO, 100°C, 1 h87U.S. Patent US20110060167A1
2,2-DifluoroacetamideDiborane in THF48Donetti et al., J. Med. Chem. 1989, 32, 957-961

In Situ Generation of Difluoromethyl Diazomethane and Subsequent [3+2] Cycloaddition

The core of this methodology lies in the safe and efficient in situ generation of difluoromethyl diazomethane from this compound hydrochloride. This is typically achieved using an organic nitrite (B80452) source, such as tert-butyl nitrite, in the presence of a catalytic amount of acid. The generated diazo species is immediately trapped by a dipolarophile, in this case, an alkyne, to afford the desired pyrazole (B372694) product. This process is highly efficient and scalable.[1]

Reaction Pathway

reaction_pathway cluster_precursor Precursor Synthesis cluster_diazomethane In Situ Generation cluster_cycloaddition [3+2] Cycloaddition CHF2CH2Cl 2,2-Difluoro-1-chloroethane CHF2CH2NH2 This compound CHF2CH2Cl->CHF2CH2NH2 NH3, KI CHF2CH2NH3Cl This compound Hydrochloride CHF2CH2NH2->CHF2CH2NH3Cl HCl CHF2CHN2 Difluoromethyl Diazomethane CHF2CH2NH3Cl->CHF2CHN2 t-BuONO, Acetic Acid (cat.) Pyrazole 3-(Difluoromethyl)pyrazole CHF2CHN2->Pyrazole Alkyne R1-C≡C-R2 Alkyne->Pyrazole experimental_workflow cluster_preparation Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification Reactants Combine: - this compound HCl - Alkyne - Chloroform - Acetic Acid (cat.) Addition Add t-BuONO dropwise at room temperature Reactants->Addition Stirring Stir at room temperature Addition->Stirring Monitoring Monitor reaction progress (TLC, GC-MS) Stirring->Monitoring Concentration Concentrate in vacuo Monitoring->Concentration Purification Purify by column chromatography Concentration->Purification Product Isolate pure 3-(Difluoromethyl)pyrazole Purification->Product

References

Application Notes and Protocols for Nucleophilic Substitution Reactions with 2,2-Difluoroethylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Difluoroethylamine is a valuable building block in medicinal chemistry and drug discovery. The presence of the difluoroethyl motif can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.[1][2] This document provides detailed protocols for the application of this compound as a nucleophile in various substitution reactions, including N-alkylation, N-arylation, acylation, and reductive amination. These reactions are fundamental for the incorporation of the 2,2-difluoroethyl group into a wide range of molecular scaffolds.

General Handling and Safety Precautions

This compound and its hydrochloride salt should be handled with appropriate personal protective equipment, including safety goggles, gloves, and a lab coat. All reactions should be performed in a well-ventilated fume hood. For detailed safety information, refer to the material safety data sheet (MSDS).

N-Alkylation Reactions

N-alkylation of this compound with alkyl halides provides a straightforward method for the synthesis of N-(2,2-difluoroethyl) substituted secondary amines. The reaction typically proceeds via an SN2 mechanism and is often carried out in the presence of a base to neutralize the hydrogen halide formed.

Table 1: N-Alkylation of this compound with Alkyl Halides
EntryAlkyl HalideBaseSolventTemperature (°C)Time (h)Yield (%)
1Benzyl (B1604629) BromideK₂CO₃Acetonitrile801285
2Ethyl IodideEt₃NDMF602478
31-BromobutaneNaHTHFrt to 501872
Experimental Protocol: Synthesis of N-Benzyl-2,2-difluoroethylamine

Materials:

  • This compound hydrochloride

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile, anhydrous

Procedure:

  • To a solution of this compound hydrochloride (1.0 eq) in anhydrous acetonitrile, add anhydrous potassium carbonate (2.5 eq).

  • Stir the suspension at room temperature for 30 minutes.

  • Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to 80°C and stir for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica (B1680970) gel column chromatography (e.g., using a gradient of hexanes and ethyl acetate) to afford the desired N-benzyl-2,2-difluoroethylamine.

N_Alkylation_Workflow reagents This compound HCl Benzyl Bromide K₂CO₃ reaction Reaction in Acetonitrile at 80°C reagents->reaction 12 h workup Filtration & Concentration reaction->workup purification Column Chromatography workup->purification product N-Benzyl-2,2- difluoroethylamine purification->product

Workflow for the N-alkylation of this compound.

N-Arylation Reactions

The formation of a carbon-nitrogen bond between this compound and an aryl halide can be achieved through transition-metal-catalyzed cross-coupling reactions such as the Buchwald-Hartwig amination or the Ullmann condensation. These methods are essential for the synthesis of N-(2,2-difluoroethyl)anilines and related compounds.[3][4]

Table 2: N-Arylation of this compound with Aryl Halides
EntryAryl HalideCatalystLigandBaseSolventTemperature (°C)Time (h)Yield (%)
14-Bromotoluene (B49008)Pd₂(dba)₃XantphosCs₂CO₃Toluene1101875
21-Iodo-3-methoxybenzeneCuIL-prolineK₂CO₃DMSO902468
32-ChloropyridinePd(OAc)₂BINAPNaOtBuDioxane1001665
Experimental Protocol: Buchwald-Hartwig Amination for the Synthesis of N-(2,2-Difluoroethyl)-4-methylaniline

Materials:

  • This compound

  • 4-Bromotoluene

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos

  • Cesium carbonate (Cs₂CO₃)

  • Toluene, anhydrous

Procedure:

  • In a flame-dried Schlenk tube under an inert atmosphere (e.g., argon), add Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and Cs₂CO₃ (1.5 eq).

  • Add anhydrous toluene, followed by 4-bromotoluene (1.0 eq) and this compound (1.2 eq).

  • Seal the tube and heat the reaction mixture to 110°C for 18 hours.

  • Monitor the reaction by GC-MS or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite® and wash with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield N-(2,2-difluoroethyl)-4-methylaniline.

N_Arylation_Pathway cluster_reactants Reactants cluster_catalyst Catalytic Cycle Aryl-X Aryl Halide H₂N-R This compound Pd(0) Pd(0) Catalyst OxAdd Oxidative Addition Pd(0)->OxAdd Aryl-X Pd(II) Pd(II) Intermediate OxAdd->Pd(II) RedElim Reductive Elimination Pd(II)->RedElim H₂N-R, Base product N-Aryl-2,2- difluoroethylamine Pd(II)->product RedElim->Pd(0)

Buchwald-Hartwig amination catalytic cycle.

Acylation Reactions

Acylation of this compound with acyl chlorides or anhydrides is a highly efficient method for the synthesis of N-(2,2-difluoroethyl)amides. These amides are important motifs in many biologically active molecules. The reaction is typically rapid and proceeds at room temperature in the presence of a non-nucleophilic base.[5][6]

Table 3: Acylation of this compound
EntryAcylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)
1Benzoyl ChlorideTriethylamine (B128534)Dichloromethane0 to rt295
2Acetyl ChloridePyridineTHF0 to rt192
3Acetic AnhydrideDIPEAAcetonitrilert488
Experimental Protocol: Synthesis of N-(2,2-Difluoroethyl)benzamide

Materials:

  • This compound

  • Benzoyl chloride

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM and cool the solution to 0°C in an ice bath.

  • Add triethylamine (1.2 eq) to the solution.

  • Slowly add a solution of benzoyl chloride (1.1 eq) in anhydrous DCM dropwise to the cooled amine solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or silica gel column chromatography if necessary.

Acylation_Mechanism Amine This compound AcylChloride Acyl Chloride Amine->AcylChloride Nucleophilic Attack Tetrahedral Tetrahedral Intermediate AcylChloride->Tetrahedral Product N-(2,2-Difluoroethyl)amide Tetrahedral->Product Elimination of Cl⁻

Mechanism of acylation.

Reductive Amination

Reductive amination is a versatile method for the N-alkylation of this compound with aldehydes or ketones. The reaction proceeds via the in-situ formation of an imine or enamine, which is then reduced by a suitable reducing agent.[7][8][9]

Table 4: Reductive Amination with this compound
EntryCarbonyl CompoundReducing AgentSolventTemperature (°C)Time (h)Yield (%)
1Benzaldehyde (B42025)NaBH(OAc)₃1,2-Dichloroethanert1282
2CyclohexanoneNaBH₃CNMethanolrt2475
3AcetoneH₂ (1 atm), Pd/CEthanolrt1670
Experimental Protocol: Reductive Amination of Benzaldehyde with this compound

Materials:

Procedure:

  • To a solution of this compound (1.2 eq) and benzaldehyde (1.0 eq) in anhydrous DCE, add a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 12 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford N-benzyl-2,2-difluoroethylamine.

Reductive_Amination_Workflow start This compound + Benzaldehyde imine Imine Formation (cat. AcOH) start->imine reduction Reduction (NaBH(OAc)₃) imine->reduction workup Aqueous Workup & Extraction reduction->workup product N-Benzyl-2,2- difluoroethylamine workup->product

Workflow for reductive amination.

References

Application Notes and Protocols: A Comparative Analysis of 2,2-Difluoroethylamine Hydrochloride Salt and its Free Base in Chemical Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Difluoroethylamine is a critical building block in modern medicinal chemistry and agrochemical synthesis, prized for its ability to introduce the difluoroethyl moiety, which can significantly modulate the physicochemical and biological properties of a molecule. This valuable reagent is commercially available in two primary forms: the free base and its hydrochloride (HCl) salt. The choice between these two forms is a crucial consideration in reaction design and optimization, with each offering distinct advantages in terms of handling, solubility, and reactivity. These application notes provide a detailed comparison of this compound hydrochloride salt and its free base, offering insights into their respective applications and providing protocols for their use in common chemical transformations.

Physicochemical Properties and Handling

The hydrochloride salt and the free base of this compound exhibit notable differences in their physical states and handling requirements. The free base is a colorless, water-soluble liquid, while the hydrochloride salt is a white to off-white crystalline solid.[1][2] The salt form offers superior stability and ease of handling compared to the more volatile and potentially corrosive free base.

Table 1: Physicochemical Properties of this compound and its Hydrochloride Salt

PropertyThis compound (Free Base)This compound Hydrochloride
CAS Number 430-67-179667-91-7
Molecular Formula C₂H₅F₂NC₂H₆ClF₂N
Molecular Weight 81.07 g/mol 117.53 g/mol
Appearance Colorless liquid[1]White to off-white solid[2]
Boiling Point 59.4 °C at 760 mmHgNot applicable
Melting Point Not applicable132-137 °C (with decomposition)[2]
Water Solubility 276 g/L at 20°C[3]Highly soluble
Organic Solvent Solubility Soluble in polar aprotic solvents like DMSO and DMF[3]Generally soluble in polar protic solvents like methanol (B129727) and ethanol; limited solubility in many aprotic organic solvents.
pKa of Conjugate Acid ~7.3Not applicable

Reactivity and Applications: A Comparative Overview

The primary difference in the chemical reactivity between the free base and the hydrochloride salt lies in the availability of the lone pair of electrons on the nitrogen atom. The free base possesses a nucleophilic nitrogen, making it a direct participant in reactions such as nucleophilic substitutions and amide bond formations. In contrast, the nitrogen atom in the hydrochloride salt is protonated, rendering it non-nucleophilic.

However, the hydrochloride salt serves as a convenient and stable precursor to the free base. The active nucleophile can be generated in situ by the addition of a suitable base, or the free base can be liberated from the salt in a separate workup step prior to its use in a subsequent reaction.

Key Application Differences:
  • This compound (Free Base):

    • Direct use as a nucleophile in reactions.

    • Preferred when the reaction conditions are anhydrous and non-acidic.

    • Often synthesized and used directly or after distillation.

  • This compound Hydrochloride:

    • Stable, easy-to-handle solid precursor.

    • Enhances solubility in polar protic solvents.[3]

    • Used for the in situ generation of the free base by adding a stoichiometric amount of a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine).

    • Can be used directly in some reactions, such as nucleophilic aromatic substitutions (SNAr), with the addition of an extra equivalent of base to neutralize the HCl salt and deprotonate the amine.[4]

    • Serves as a precursor for the generation of other reactive intermediates, such as difluoromethyl diazomethane.[5]

Experimental Protocols

Protocol 1: Synthesis of this compound (Free Base)

This protocol describes a common method for the synthesis of this compound from 2,2-difluoro-1-bromoethane and ammonia (B1221849) in dimethyl sulfoxide (B87167) (DMSO), a solvent known to accelerate nucleophilic substitution reactions.[3]

Materials:

  • 2,2-difluoro-1-bromoethane

  • Anhydrous ammonia

  • Potassium iodide (catalyst)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Autoclave

  • Distillation apparatus

Procedure:

  • In a pressure-rated autoclave, charge 2,2-difluoro-1-bromoethane (1.0 eq), potassium iodide (0.05 eq), and anhydrous DMSO.

  • Cool the autoclave and add anhydrous ammonia (4.0 eq).

  • Seal the autoclave and heat the reaction mixture to 100 °C with stirring for 1 hour.

  • After the reaction is complete, cool the autoclave to 50 °C and carefully vent the excess ammonia.

  • The this compound product can be isolated from the reaction mixture by vacuum distillation (1-10 mbar).

  • For higher purity, the distillate can be redistilled at atmospheric pressure.

Expected Yield: ~82%

Protocol 2: In Situ Liberation and Use in Nucleophilic Aromatic Substitution (SNAr)

This protocol details the use of this compound hydrochloride in a nucleophilic aromatic substitution reaction with an electron-deficient aromatic halide. The addition of a base is crucial to liberate the nucleophilic free amine.

Materials:

  • Electron-deficient aryl halide (e.g., 2-fluoro-5-nitrobenzene) (1.0 eq)

  • This compound hydrochloride (1.1 eq)

  • Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.2 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or DMSO

  • Standard laboratory glassware

Procedure:

  • To a solution of the electron-deficient aryl halide in anhydrous DMF, add this compound hydrochloride.

  • Add the base (K₂CO₃ or DIPEA) to the mixture. The use of two equivalents of base ensures the neutralization of the HCl salt and provides the necessary basic conditions for the reaction.

  • Stir the reaction mixture at room temperature or heat to 50-100 °C, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

SNAr_Reaction_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Workup & Purification ArylHalide Electron-deficient Aryl Halide ReactionVessel Reaction Mixture ArylHalide->ReactionVessel AmineHCl This compound Hydrochloride AmineHCl->ReactionVessel Base Base (e.g., K₂CO₃) Base->ReactionVessel Solvent Anhydrous Solvent (e.g., DMF) Solvent->ReactionVessel Quench Quench with Water ReactionVessel->Quench Heat/Stir Extraction Solvent Extraction Quench->Extraction Drying Drying Extraction->Drying Purification Column Chromatography Drying->Purification Product Purified SNAr Product Purification->Product

Protocol 3: Amide Coupling using this compound (Free Base)

This protocol outlines a standard procedure for forming an amide bond between a carboxylic acid and this compound using a common coupling agent like HATU. For this reaction, the free base form of the amine is essential.

Materials:

  • Carboxylic acid (1.0 eq)

  • This compound (free base) (1.1 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq)

  • Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Standard laboratory glassware

Procedure:

  • Dissolve the carboxylic acid in anhydrous DMF.

  • Add HATU and DIPEA to the solution and stir for 10-15 minutes at room temperature to activate the carboxylic acid.

  • Add this compound to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Once the reaction is complete, dilute the mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃ solution), and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude amide product by column chromatography or recrystallization.

Application in Drug Development: Synthesis of a GSK-3 Inhibitor Intermediate

This compound is a key building block in the synthesis of various pharmaceutical candidates, including inhibitors of Glycogen Synthase Kinase 3 (GSK-3), a therapeutic target for a range of diseases including type 2 diabetes and neurodegenerative disorders.[5][6] The following logical workflow illustrates the incorporation of the 2,2-difluoroethylamino moiety into a pyrimidine-based GSK-3 inhibitor scaffold.

GSK3_Inhibitor_Synthesis cluster_synthesis Synthesis of Key Intermediate cluster_elaboration Further Elaboration cluster_testing Preclinical Testing StartMat 2,5-Diaminopyrimidine Derivative SNAr Nucleophilic Aromatic Substitution (SNAr) StartMat->SNAr AmineHCl This compound Hydrochloride AmineHCl->SNAr + Base Intermediate Difluoroethylamino- pyrimidine Intermediate SNAr->Intermediate Coupling Coupling Reaction (e.g., Suzuki, Amide) Intermediate->Coupling FinalProduct GSK-3 Inhibitor Candidate Coupling->FinalProduct InVitro In Vitro Assays (Kinase Activity, Selectivity) FinalProduct->InVitro InVivo In Vivo Models (Efficacy, PK/PD) InVitro->InVivo Promising Results

Conclusion

Both the hydrochloride salt and the free base of this compound are indispensable reagents in chemical synthesis. The choice between them is dictated by the specific requirements of the reaction and the overall synthetic strategy. The hydrochloride salt offers advantages in terms of stability, ease of handling, and solubility in protic solvents, making it an excellent precursor for the in situ generation of the active nucleophile. The free base, on the other hand, is used directly in reactions requiring a nucleophilic amine under anhydrous conditions. A thorough understanding of the properties and reactivity of both forms, as outlined in these application notes, will enable researchers to effectively incorporate the valuable 2,2-difluoroethylamino moiety into their target molecules, thereby advancing their research and development efforts.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,2-Difluoroethylamine

Author: BenchChem Technical Support Team. Date: December 2025

This guide is intended for researchers, scientists, and drug development professionals involved in the synthesis of 2,2-difluoroethylamine. It provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges, with a focus on minimizing byproduct formation and ensuring high product purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent method is the nucleophilic substitution reaction between a 2,2-difluoro-1-haloethane (chloro- or bromo-) and ammonia (B1221849).[1][2] This reaction is typically carried out at elevated temperatures and pressures in an autoclave.[1][3] Alternative routes include the reduction of 2,2-difluoroacetamide.[3]

Q2: What are the major byproducts I should be aware of during the synthesis of this compound?

A2: The primary byproduct of concern is N,N-bis(2,2-difluoroethyl)amine, often referred to as a "tetrafluoroethylamine" species in some literature, which arises from over-alkylation of the desired product.[3] Crude product mixtures can contain 5-15% of various impurities, which may also include structural isomers and unreacted starting materials.

Q3: How can I minimize the formation of the over-alkylation byproduct?

A3: Minimizing the formation of N,N-bis(2,2-difluoroethyl)amine can be achieved by carefully controlling the reaction conditions. Using a large excess of ammonia relative to the 2,2-difluoro-1-haloethane substrate is a key strategy. This increases the probability that the haloethane will react with ammonia rather than the this compound product. Additionally, optimizing the reaction temperature and time can help to improve selectivity. Milder conditions and shorter reaction times are generally preferred to reduce the extent of side reactions.

Q4: What is the role of potassium iodide in the reaction?

A4: Potassium iodide is often used as a catalyst, particularly when the starting material is 2,2-difluoro-1-chloroethane. It facilitates the reaction through a halogen exchange mechanism (Finkelstein reaction), converting the less reactive chloroethane (B1197429) into the more reactive iodoethane (B44018) in situ, which then reacts more readily with ammonia.

Q5: What purification methods are most effective for isolating pure this compound?

A5: Two primary methods are recommended for the purification of this compound:

  • Fractional Distillation: This is effective for separating the desired product from less volatile impurities and any remaining starting material. Due to the relatively low boiling point of this compound, distillation is often performed under reduced pressure (1-10 mbar) to prevent thermal decomposition.[1]

  • Crystallization of the Hydrochloride Salt: The crude amine can be converted to its hydrochloride salt by treatment with HCl. The salt can then be purified by crystallization, which is often very effective at removing impurities. The pure amine can then be regenerated by treatment with a base.[1]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of this compound - Incomplete reaction. - Suboptimal reaction temperature or time. - Presence of water in the reaction mixture when using anhydrous ammonia. - Inefficient purification.- Increase reaction time or temperature, but monitor for increased byproduct formation. - Ensure anhydrous conditions if the protocol specifies them. - Optimize the molar ratio of ammonia to the haloethane substrate (a larger excess of ammonia is often beneficial). - Use a catalyst such as potassium iodide to increase the reaction rate. - Review and optimize the distillation or crystallization procedure.
High Levels of Over-alkylation Byproduct (N,N-bis(2,2-difluoroethyl)amine) - Insufficient excess of ammonia. - High reaction temperature or prolonged reaction time. - The product amine is more nucleophilic than ammonia, leading to a second alkylation.- Increase the molar ratio of ammonia to the 2,2-difluoro-1-haloethane. - Reduce the reaction temperature and/or time. - Consider a continuous flow process where the product is removed from the reaction zone as it is formed.
Presence of Unexpected Isomers in the Product - Possible rearrangement of a carbocation intermediate, for example, through a 1,2-hydride shift, leading to the formation of structural isomers. This is more likely under conditions that favor carbocation formation.- Employ reaction conditions that favor an SN2 mechanism over an SN1 mechanism (e.g., using a more nucleophilic source of nitrogen, a less polar solvent if feasible, and avoiding excessively high temperatures). - Purification by fractional distillation should be effective in separating isomers with different boiling points.
Difficulty in Removing Unreacted Ammonia - Ammonia is highly volatile and soluble in the product.- After the reaction, excess ammonia can be carefully distilled off.[1] - Conversion to the hydrochloride salt will separate the amine from the unreacted ammonia.

Data Presentation

Table 1: Comparison of Reaction Conditions for this compound Synthesis
Starting MaterialAmmonia SourceSolventCatalystTemperature (°C)Time (h)Yield (%)Reference
2,2-Difluoro-1-bromoethane25% aqueous NH₃DMSOKI1001.213[1]
2,2-Difluoro-1-bromoethaneAnhydrous NH₃DMSOKI100187[1]
2,2-Difluoro-1-bromoethaneAnhydrous NH₃n-ButanolKI150278[1]
2,2-Difluoro-1-chloroethaneAnhydrous NH₃DMSOKI143-1454.587[1]
2,2-Difluoro-1-chloroethane28% aqueous NH₃NoneNone135-1403165[3]

Experimental Protocols

Synthesis of this compound from 2,2-Difluoro-1-bromoethane

Procedure:

  • An autoclave is charged with 14.5 g (0.1 mol) of 2,2-difluoro-1-bromoethane, 0.5 g of potassium iodide, and 50 g of DMSO with a low water content (e.g., 250 ppm).[1][4]

  • 6.8 g of anhydrous ammonia is added to the autoclave. The molar ratio of 2,2-difluoro-1-bromoethane to ammonia is 1:4.[1][4]

  • The reaction mixture is heated to 100°C and stirred at this temperature for 1 hour.[1][4]

  • After cooling to 50°C, the excess ammonia is carefully distilled off.[1][4]

  • The this compound is then distilled from the reaction mixture under reduced pressure (1-10 mbar).[1][4]

  • The resulting distillate, which may contain small amounts of solvent, is redistilled at standard pressure to yield the pure product.[1][4] This procedure has been reported to yield 87%.[1]

Purification by Crystallization of the Hydrochloride Salt

General Procedure:

  • The crude this compound is dissolved in a suitable solvent.

  • Hydrogen chloride (gas or a solution in a non-protic solvent) is added to the solution until the pH is acidic, leading to the precipitation of this compound hydrochloride.

  • The solid hydrochloride salt is collected by filtration and washed with a cold solvent.

  • The salt is then recrystallized from an appropriate solvent system to achieve high purity.

  • The purified this compound hydrochloride is dissolved in water and treated with a base (e.g., NaOH, NaHCO₃) to regenerate the free amine.[1]

  • The free amine can then be extracted with a suitable organic solvent and dried to yield the pure product.

Visualizations

Byproduct Formation Pathway

Byproduct_Formation Start 2,2-Difluoro-1-haloethane (CHF2CH2X) Product This compound (CHF2CH2NH2) Start->Product + NH3 (Desired Reaction) Ammonia NH3 Byproduct N,N-bis(2,2-difluoroethyl)amine ((CHF2CH2)2NH) Product->Byproduct + CHF2CH2X (Over-alkylation)

Caption: Over-alkylation leading to byproduct formation.

Troubleshooting Logic for Low Yield

Low_Yield_Troubleshooting Start Low Yield of This compound Check_Reaction Check Reaction Conditions Start->Check_Reaction Check_Purity Analyze Crude Product Purity Start->Check_Purity Temp_Time Optimize Temp & Time Check_Reaction->Temp_Time Molar_Ratio Increase NH3 Excess Check_Reaction->Molar_Ratio Catalyst Add Catalyst (e.g., KI) Check_Reaction->Catalyst High_Byproduct High Byproduct Formation? Check_Purity->High_Byproduct High_Byproduct->Molar_Ratio Yes Purification Optimize Purification High_Byproduct->Purification No Isomer_Formation Start 2,2-Difluoro-1-haloethane (CHF2CH2X) Carbocation1 Primary Carbocation (CHF2CH2+) (Less Stable) Start->Carbocation1 Loss of X- (SN1 conditions) Carbocation2 Secondary Carbocation (CH2FCHF+) (More Stable) Carbocation1->Carbocation2 1,2-Hydride Shift Product1 This compound (Desired Product) Carbocation1->Product1 + NH3 Product2 1,2-Difluoroethylamine (Structural Isomer) Carbocation2->Product2 + NH3

References

minimizing tetrafluoroethylamine byproduct in amination reactions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Amination Reactions

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with amination reactions, specifically focusing on minimizing byproduct formation when working with fluorinated alkenes like tetrafluoroethylene (B6358150).

Troubleshooting Guide

Issue: Formation of Undesired Side Products in Amination of Fluoroalkenes

Amination reactions involving highly reactive fluoroalkenes such as tetrafluoroethylene (TFE) can be prone to several side reactions. This guide will help you identify potential causes and implement effective solutions to improve the selectivity and yield of your desired aminated product.

Observed Problem Potential Cause Recommended Solution
Low yield of the desired aminated product and formation of a white, waxy solid. Polymerization of Tetrafluoroethylene: TFE is highly prone to radical polymerization, especially at elevated temperatures and pressures, or in the presence of radical initiators.[1][2]- Control Monomer Feed: Introduce tetrafluoroethylene gas at a controlled rate to maintain a low concentration in the reaction mixture. A continuous feed is preferable to adding the entire amount at once.[3] - Temperature Control: Maintain a low reaction temperature. For the reaction of TFE with dimethylamine (B145610), temperatures between -30°C and 0°C have been shown to be effective.[3] - Inert Atmosphere: Ensure the reaction is carried out under a strictly inert atmosphere (e.g., argon or nitrogen) to prevent oxygen from initiating polymerization.[4]
Formation of high molecular weight byproducts detected by mass spectrometry. Dimerization of Tetrafluoroethylene: TFE can undergo [2+2] cycloaddition to form octafluorocyclobutane, which can further react or be mistaken for a high molecular weight byproduct.[4]- Optimize Reaction Stoichiometry: Use an excess of the amine nucleophile to favor the bimolecular amination reaction over the unimolecular dimerization of TFE. - Solvent Choice: The choice of solvent can influence the relative rates of competing reactions. A solvent that effectively solvates the amine and the polar intermediates of the amination pathway may disfavor the non-polar dimerization reaction.
Presence of unsaturated byproducts, confirmed by NMR or GC-MS. Dehydrofluorination: Elimination of hydrogen fluoride (B91410) (HF) from the desired product or reaction intermediates can lead to the formation of unsaturated fluorinated byproducts. This is a known side reaction for some fluoroalkylated imines.[5]- Base Selection: If a base is used, a non-nucleophilic, sterically hindered base can minimize elimination reactions. The choice of base and its stoichiometry can significantly affect the product distribution.[5] - Temperature and Reaction Time: Higher temperatures and prolonged reaction times can promote elimination reactions. Monitor the reaction progress and quench it as soon as the desired product is formed.
Inconsistent reaction rates and byproduct profiles. Exothermic Reaction and Poor Heat Transfer: The amination of TFE can be highly exothermic. Poor heat dissipation can lead to localized "hot spots" in the reactor, accelerating side reactions like polymerization.- Efficient Stirring: Ensure vigorous and efficient stirring to maintain a homogenous temperature throughout the reaction mixture. - Reactor Design: For larger scale reactions, consider a reactor with a high surface-area-to-volume ratio to facilitate efficient heat exchange.

Frequently Asked Questions (FAQs)

Q1: What are the primary byproducts to expect in the amination of tetrafluoroethylene?

A1: The primary side reactions are the polymerization of tetrafluoroethylene to form polytetrafluoroethylene (PTFE), and its dimerization to form octafluorocyclobutane.[1][4] Dehydrofluorination of the desired product or intermediates can also occur, leading to unsaturated fluorinated compounds.[5]

Q2: How can I control the reaction pressure when using gaseous tetrafluoroethylene?

A2: To avoid hazardous pressure build-up from the highly volatile TFE, a continuous feeding of the gas into the reaction vessel is recommended. This keeps the partial pressure of TFE low and reduces the risk of auto-polymerization.[3] The reaction should be conducted in a pressure-rated reactor with appropriate safety measures.

Q3: What is the optimal temperature range for the amination of tetrafluoroethylene?

A3: The optimal temperature is typically low to minimize side reactions. For instance, in the synthesis of tetrafluoroethyl dimethyl amine, reaction temperatures are controlled between -30°C and 0°C.[3] It is advisable to perform initial optimization studies for your specific amine and reaction conditions.

Q4: Can the choice of amine influence the formation of byproducts?

A4: Yes, the nucleophilicity and steric bulk of the amine can affect the reaction rate and selectivity. Highly nucleophilic amines will react faster with TFE, potentially outcompeting polymerization and dimerization. However, very bulky amines might react slower, allowing more time for side reactions to occur.

Q5: Are there any specific catalysts recommended for the hydroamination of fluoroalkenes?

A5: While the direct amination of TFE often proceeds without a catalyst due to its high reactivity, catalytic hydroamination of less reactive fluoroalkenes can be achieved using various transition metal catalysts (e.g., based on lanthanides, titanium, or rhodium) or base-mediated protocols.[6][7] The choice of catalyst can significantly influence the regioselectivity and efficiency of the reaction.

Experimental Protocols

Protocol 1: Synthesis of 1,1,2,2-Tetrafluoroethyl-N,N-dimethylamine

This protocol is adapted from a patented procedure for the synthesis of 1,1,2,2-tetrafluoroethyl-N,N-dimethylamine.[3]

Materials:

  • Dimethylamine

  • Tetrafluoroethylene

  • Pressure-rated stainless steel reactor equipped with a cooling system, stirrer, and gas inlet.

Procedure:

  • Cool the 2L stainless steel reactor to -5°C and evacuate it.

  • Add 450g (10.0 mol) of dimethylamine to the reactor under vacuum.

  • Begin stirring and introduce tetrafluoroethylene gas from a storage tank into the reactor.

  • Maintain the reaction temperature between -15°C and -5°C.

  • Control the tetrafluoroethylene feed to keep the reaction pressure between 0.1 and 0.2 MPa.

  • Continue the reaction for 12 hours under these conditions.

  • After 12 hours, allow the reaction temperature to rise to 10-20°C and hold for 30 minutes.

  • The crude product can then be purified by rectification (boiling point 76-77°C at 760 mmHg).

Visualizations

Troubleshooting Workflow

TroubleshootingWorkflow Problem High Tetrafluoroethylamine Byproduct Formation Cause1 TFE Polymerization Problem->Cause1  Potential  Cause Cause2 TFE Dimerization Problem->Cause2  Potential  Cause Cause3 Dehydrofluorination Problem->Cause3  Potential  Cause Cause4 Poor Temperature Control Problem->Cause4  Potential  Cause Solution1a Control TFE Feed Rate Cause1->Solution1a  Solution Solution1b Lower Reaction Temperature Cause1->Solution1b  Solution Solution1c Ensure Inert Atmosphere Cause1->Solution1c  Solution Solution2a Use Amine Excess Cause2->Solution2a  Solution Solution3a Optimize Base Choice Cause3->Solution3a  Solution Solution3b Minimize Reaction Time Cause3->Solution3b  Solution Cause4->Solution1b Solution4a Ensure Efficient Stirring Cause4->Solution4a  Solution

Caption: Troubleshooting flowchart for byproduct formation.

Generalized Experimental Workflow for Amination of TFE

ExperimentalWorkflow Start Start ReactorPrep Reactor Preparation (Inert Atmosphere, Cooling) Start->ReactorPrep AmineCharge Charge Amine ReactorPrep->AmineCharge TFEFeed Controlled TFE Feed (Monitor Temp. & Pressure) AmineCharge->TFEFeed Reaction Reaction Period (Maintain Low Temp.) TFEFeed->Reaction Quench Reaction Quench/ Temperature Ramp Reaction->Quench Workup Workup & Purification (e.g., Rectification) Quench->Workup End End Workup->End

Caption: Workflow for controlling amination reactions of TFE.

References

Technical Support Center: Purification of 2,2-Difluoroethylamine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of 2,2-Difluoroethylamine.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying this compound?

A1: The primary challenges stem from its physical and chemical properties:

  • Volatility: With a boiling point of approximately 59-68°C, significant product loss can occur if not handled properly.[1][2]

  • Impurity Profile: Crude this compound often contains 5-15% impurities.[3] Common impurities include structural isomers, over-alkylated products like tetrafluoroethylamine, and residual starting materials from synthesis.[3]

  • Azeotrope Formation: Like many amines, it may form azeotropes (constant boiling point mixtures) with water or organic solvents, making separation by simple distillation difficult.[4][5][6]

  • Basicity and Reactivity: As a weak base (pKa ≈ 7.09), it can react with atmospheric CO2 to form carbamates and is hygroscopic.[3] Its hydrochloride salt form is often used to improve solubility and stability.[3][7]

Q2: What is the most effective general method for purifying this compound?

A2: A multi-step approach is typically required to achieve high purity (>99%).[3] The most common and effective sequence involves:

  • Fractional Distillation: To remove impurities with significantly different boiling points.[7]

  • Salt Formation: Conversion to a salt, such as the hydrochloride, allows for purification by crystallization or extraction, leaving many organic impurities behind in the solvent.[3][7][8]

  • Liberation of the Free Amine: The purified salt is then neutralized with a base to regenerate the high-purity free amine, which is then carefully distilled.[3][8]

Q3: How should I handle and store purified this compound?

A3: Due to its volatility and reactivity, proper handling and storage are critical to maintain purity.[9][10][11]

  • Handling: Always handle in a well-ventilated area, such as a fume hood.[12] Use gas-tight syringes for transfers to minimize evaporation and exposure to air.[9][11] Wear appropriate personal protective equipment (PPE), including gloves and safety goggles.[9][12]

  • Storage: Store in a tightly sealed container, preferably amber glass or a vial with a secure cap (e.g., Mininert® valve), to prevent evaporation and light exposure.[9][11] For long-term storage, keep in a cool, dry place, such as a refrigerator (2°C to 8°C), to minimize vapor pressure.[9][11]

Q4: Which analytical techniques are best for assessing the purity of this compound?

A4: Gas Chromatography (GC) is the most cited method for purity analysis, often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) for impurity identification.[3] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹⁹F, ¹³C) is also essential for structural confirmation and detection of fluorinated impurities.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Purity After Distillation 1. Azeotrope Formation: The product is co-distilling with water or a solvent.[4][13] 2. Close Boiling Points: Impurities have boiling points very close to the product.1. Break the Azeotrope: Add a third component (entrainer) like toluene (B28343) or benzene (B151609) to form a new, lower-boiling azeotrope that can be removed.[4][6] Alternatively, use pressure-swing distillation, as azeotropic composition is pressure-dependent.[4] 2. Chemical Purification: Convert the amine to its hydrochloride salt. Recrystallize the salt to remove non-basic impurities, then liberate the free amine with a base and re-distill.[3][7]
Product Yield is Low 1. Evaporation: Product is lost due to its high volatility during workup or transfer.[9][11] 2. Incomplete Reaction/Side Reactions: Synthesis may have resulted in significant byproduct formation, such as tetrafluoroethylamine.[3]1. Improve Handling: Ensure all distillation and transfer systems are well-sealed. Cool receiving flasks in an ice bath to minimize evaporation. Handle the product at cool temperatures whenever possible.[11] 2. Optimize Synthesis & Purification: Re-evaluate the synthesis reaction conditions. Use a purification strategy that effectively separates the main side products, such as fractional distillation followed by salt formation.[3][8]
Cloudy Appearance or Solid Formation in Purified Product 1. Reaction with CO₂: The amine has reacted with atmospheric carbon dioxide to form a carbamate (B1207046) salt. 2. Water Contamination: The product is hygroscopic and has absorbed moisture, which may contain dissolved impurities.1. Inert Atmosphere: Handle and store the product under an inert atmosphere (e.g., Nitrogen or Argon) to prevent contact with CO₂. 2. Drying: Before the final distillation, dry the amine solution over a suitable drying agent like sodium hydroxide (B78521) pellets.[7]
Poor Separation on Chromatography Column (HPLC/GC) 1. Inappropriate Column/Mobile Phase: The polarity of the stationary or mobile phase is not suitable for separating the amine from its specific impurities.[14] 2. Peak Tailing: The basic amine group is interacting with active sites on the column.1. Method Development: For HPLC, consider Hydrophilic Interaction Chromatography (HILIC) for this polar compound.[14] For GC, ensure the column is appropriate for volatile amines. For fluorinated compounds, a fluorinated stationary phase can sometimes improve selectivity.[14][15] 2. Improve Peak Shape: For HPLC, add a modifier like trifluoroacetic acid (TFA) to the mobile phase to improve peak shape for basic compounds.[14] For GC, use a column designed for amine analysis.

Experimental Protocols

Protocol 1: Purification via Hydrochloride Salt Formation

This protocol is a standard method for purifying amines by separating them from non-basic impurities.

  • Salt Formation:

    • Dissolve the crude this compound in a suitable organic solvent (e.g., diethyl ether, isopropanol).

    • Cool the solution in an ice bath.

    • Slowly bubble anhydrous hydrogen chloride (HCl) gas through the solution or add a solution of HCl in the same solvent dropwise with stirring.

    • The this compound hydrochloride salt will precipitate out of the solution.

  • Isolation and Washing:

    • Collect the precipitated salt by vacuum filtration.

    • Wash the salt cake with a small amount of cold, anhydrous solvent (e.g., diethyl ether) to remove residual soluble impurities.

  • Recrystallization (Optional, for higher purity):

    • Dissolve the salt in a minimal amount of a suitable hot solvent (e.g., ethanol/ether mixture) and allow it to cool slowly to form pure crystals.

    • Collect the purified crystals by filtration.

  • Liberation of Free Amine:

    • Dissolve the purified salt in water.

    • Cool the aqueous solution in an ice bath and slowly add a strong base (e.g., 50% NaOH solution) with vigorous stirring until the solution is strongly basic (pH > 12).

    • The free this compound will separate as an organic layer.

  • Extraction and Final Purification:

    • Extract the free amine into a low-boiling organic solvent (e.g., dichloromethane).

    • Dry the organic extracts over a suitable drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄).

    • Filter off the drying agent and carefully remove the solvent by distillation.

    • Perform a final fractional distillation of the remaining liquid, collecting the pure this compound fraction at its boiling point.

Visualizations

Logical Workflow for Purification

cluster_start Crude Product cluster_main_purification Primary Purification cluster_final_steps Final Isolation cluster_end Final Product Crude Crude this compound (Contains starting materials, isomers, etc.) Distill Fractional Distillation Crude->Distill Removes gross impurities Salt Convert to Hydrochloride Salt Distill->Salt Targets non-basic impurities Recrystal Recrystallize Salt Salt->Recrystal Enhances purity Liberate Liberate Free Amine (add Base) Recrystal->Liberate FinalDistill Final Distillation Liberate->FinalDistill Pure >99% Pure This compound FinalDistill->Pure

Caption: General workflow for the purification of this compound.

Troubleshooting Low Purity After Distillation

Start Low Purity Detected (Post-Distillation) Check Analyze Impurity Profile (GC-MS) Start->Check Azeotrope Azeotrope Suspected Check->Azeotrope Constant boiling point observed CloseBoil Close-Boiling Impurity Check->CloseBoil Distinct but close peaks SolveAzeo Perform Azeotropic Distillation Azeotrope->SolveAzeo SolveChem Purify via Salt Formation CloseBoil->SolveChem

References

Technical Support Center: Fractional Distillation for 2,2-Difluoroethylamine Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the purification of 2,2-difluoroethylamine via fractional distillation. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to assist you in your laboratory work.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for purifying this compound?

A1: Fractional distillation is the primary separation method for the purification of this compound.[1] This technique is effective in separating the target compound from byproducts and residual solvents based on differences in their boiling points.

Q2: What are the key physical properties of this compound relevant to its distillation?

A2: Key physical properties are summarized in the table below. The compound is a colorless to pale yellow liquid at room temperature and is highly flammable, necessitating careful handling.[1][2]

Q3: What are the common impurities found in crude this compound?

A3: Common impurities can include unreacted starting materials such as 2,2-difluoro-1-haloethane, residual solvents like dimethyl sulfoxide (B87167) (DMSO), and byproducts from the synthesis, most notably tetrafluoroethylamine.[1][3][4] The close boiling point of tetrafluoroethylamine presents a significant purification challenge.[1]

Q4: Is vacuum distillation recommended for the purification of this compound?

A4: Yes, vacuum distillation is often recommended to prevent thermal decomposition of the fluorinated amine product.[5] Distilling at a reduced pressure lowers the boiling point, which is particularly beneficial for thermally sensitive compounds.

Q5: What type of distillation column is suitable for this purification?

A5: Due to the potential for close-boiling impurities like tetrafluoroethylamine, a high-efficiency distillation column with a high number of theoretical plates is necessary.[1] Packed columns or spinning band columns are good options for achieving the required separation.

Quantitative Data

Table 1: Physical Properties of this compound

PropertyValueSource
Molecular FormulaC2H5F2N[2][6]
Molecular Weight81.07 g/mol [7]
Boiling Point (at 760 mmHg)59.4 - 68.5 °C[1][6]
Vapor Pressure140 hPa (105 mmHg) at 20°C[2]
201 mmHg at 25°C[6]
14-56 kPa (105-420 mmHg) at 20-50°C[1][7]
Flash Point-34°C to 1.5°C[1][2]
Density1.059 - 1.15 g/cm³[6][7]

Experimental Protocol: Fractional Distillation of this compound

This protocol outlines a general procedure for the purification of this compound by vacuum fractional distillation.

Materials:

  • Crude this compound

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux, packed column with suitable packing material like stainless steel saddles or rings)

  • Distillation head with a thermometer

  • Condenser

  • Receiving flask(s)

  • Vacuum adapter

  • Vacuum source (e.g., vacuum pump) with a pressure gauge

  • Heating mantle with a stirrer

  • Stir bar

  • Cold trap

  • Inert gas source (e.g., Nitrogen or Argon)

  • Appropriate personal protective equipment (PPE): safety glasses, flame-resistant lab coat, gloves.[8]

Procedure:

  • Preparation:

    • Ensure all glassware is dry and free of contaminants.

    • Assemble the fractional distillation apparatus in a fume hood.[8]

    • Add a magnetic stir bar and the crude this compound to the round-bottom flask. Do not fill the flask to more than two-thirds of its capacity.

    • Connect the fractionating column, distillation head with a thermometer, condenser, and receiving flask. Ensure all joints are properly sealed, using vacuum grease if necessary.

    • Connect the vacuum adapter to a cold trap and then to the vacuum source.

    • Connect the condenser to a cooling water source.

  • Distillation:

    • Begin stirring the crude mixture.

    • Slowly evacuate the system to the desired pressure. A typical pressure range for vacuum distillation is 1-10 mbar.[3][4]

    • Once the desired pressure is stable, begin heating the distillation flask gently with the heating mantle.

    • Observe the temperature on the thermometer. The initial fraction will likely be residual solvents or low-boiling impurities.

    • Collect the forerun at a low reflux ratio. The reflux ratio is the ratio of the amount of condensate returned to the column to the amount collected as distillate.[9]

    • Once the temperature at the distillation head stabilizes, indicating the boiling point of this compound at the operating pressure, switch to a clean receiving flask to collect the main fraction.

    • A higher reflux ratio will improve separation but increase distillation time.[10] A reflux ratio of 1.2 to 1.5 times the minimum reflux ratio is often a good starting point.[11]

    • Maintain a steady distillation rate by carefully controlling the heat input.

    • Monitor the temperature throughout the distillation. A sharp drop in temperature may indicate that the main fraction has been collected.

  • Shutdown:

    • Once the distillation is complete, remove the heating mantle and allow the system to cool to room temperature under vacuum.

    • Slowly and carefully vent the system with an inert gas.

    • Turn off the vacuum source and cooling water.

    • Disassemble the apparatus and properly store the purified this compound.

Calculating Theoretical Plates and Reflux Ratio:

  • The number of theoretical plates (N) required for a specific separation can be estimated using the Fenske equation if the relative volatility of the components is known.[12]

  • The minimum reflux ratio (Rmin) can be determined graphically using a McCabe-Thiele plot or calculated using the Underwood equation.[12] The operating reflux ratio is typically set at a multiple of Rmin (e.g., 1.2 * Rmin).[11]

Troubleshooting Guide

Problem: Foaming in the Distillation Flask

  • Possible Causes:

    • Contamination of the amine solution with hydrocarbons, suspended solids (like iron sulfide), or surfactants.[13][14][15]

    • High heat input causing rapid boiling.

    • Amine degradation products.[14]

  • Solutions:

    • Ensure the crude material is properly filtered to remove solid particles before distillation.[15]

    • Reduce the heating rate to maintain a controlled boil.

    • Consider a pre-treatment step to remove hydrocarbon contaminants.

    • If foaming is persistent, the use of an anti-foaming agent may be necessary, but excessive use can promote foaming.[13]

Problem: Inefficient Separation (Poor Purity of Distillate)

  • Possible Causes:

    • Insufficient number of theoretical plates in the fractionating column.

    • Reflux ratio is too low.[10]

    • Distillation rate is too fast.

    • Fluctuations in vacuum pressure.

  • Solutions:

    • Use a more efficient fractionating column (e.g., a longer packed column or a spinning band column).

    • Increase the reflux ratio to improve separation.[10]

    • Reduce the heating rate to slow down the distillation.

    • Ensure the vacuum system is leak-free and the pressure is stable.

Problem: Product Decomposition (Darkening of the Distillation Residue)

  • Possible Causes:

    • The distillation temperature is too high, leading to thermal degradation of the amine.[16]

    • Presence of oxygen in the system.

    • Contaminants that catalyze decomposition.

  • Solutions:

    • Perform the distillation under a higher vacuum to lower the boiling point.[5]

    • Ensure the system is properly purged with an inert gas before starting the distillation.

    • Purify the crude material from potential catalysts before distillation.

Problem: Corrosion of the Distillation Apparatus

  • Possible Causes:

    • The presence of acidic gases (e.g., CO2, H2S) in the amine solution can make it corrosive.[17][18]

    • High temperatures can accelerate corrosion.

    • Formation of heat-stable salts.[19]

  • Solutions:

    • Use glassware for laboratory-scale distillations. For larger scales, consider using corrosion-resistant materials such as stainless steel (e.g., 316 stainless steel) or other suitable alloys.[19][20]

    • Neutralize any acidic components in the crude mixture before distillation if possible.

    • Perform the distillation at the lowest practical temperature by using a high vacuum.

Visualizations

TroubleshootingWorkflow start Distillation Issue Observed issue_foam Foaming in Flask start->issue_foam issue_purity Poor Product Purity start->issue_purity issue_decomp Product Decomposition start->issue_decomp issue_corrosion Apparatus Corrosion start->issue_corrosion cause_foam1 Contaminants (Hydrocarbons, Solids) issue_foam->cause_foam1 cause_foam2 High Heat Input issue_foam->cause_foam2 cause_purity1 Insufficient Theoretical Plates issue_purity->cause_purity1 cause_purity2 Low Reflux Ratio / High Rate issue_purity->cause_purity2 cause_decomp1 High Temperature issue_decomp->cause_decomp1 cause_decomp2 Oxygen Presence issue_decomp->cause_decomp2 cause_corrosion1 Acidic Gases / Heat Stable Salts issue_corrosion->cause_corrosion1 cause_corrosion2 High Temperature issue_corrosion->cause_corrosion2 solution_foam1 Filter Crude Material cause_foam1->solution_foam1 solution_foam2 Reduce Heating Rate cause_foam2->solution_foam2 solution_purity1 Use More Efficient Column cause_purity1->solution_purity1 solution_purity2 Increase Reflux Ratio / Decrease Rate cause_purity2->solution_purity2 solution_decomp1 Increase Vacuum cause_decomp1->solution_decomp1 solution_decomp2 Purge with Inert Gas cause_decomp2->solution_decomp2 solution_corrosion1 Use Corrosion-Resistant Materials cause_corrosion1->solution_corrosion1 solution_corrosion2 Lower Distillation Temperature cause_corrosion2->solution_corrosion2

Caption: Troubleshooting workflow for fractional distillation of this compound.

PurificationParameters cluster_input Input Parameters cluster_output Output Crude Purity Crude Purity Product Purity Product Purity Crude Purity->Product Purity directly impacts Column Efficiency (Theoretical Plates) Column Efficiency (Theoretical Plates) Column Efficiency (Theoretical Plates)->Product Purity improves Operating Pressure (Vacuum) Operating Pressure (Vacuum) Operating Pressure (Vacuum)->Product Purity affects boiling point & stability Yield Yield Operating Pressure (Vacuum)->Yield can improve by preventing decomposition Heat Input Heat Input Heat Input->Product Purity can decrease if too high Distillation Time Distillation Time Heat Input->Distillation Time decreases Reflux Ratio Reflux Ratio Reflux Ratio->Product Purity improves Reflux Ratio->Distillation Time increases

Caption: Logical relationships of key parameters in the purification process.

References

Technical Support Center: Optimizing Amination of 2,2-Difluoro-1-chloroethane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the amination of 2,2-difluoro-1-chloroethane to synthesize 2,2-difluoroethylamine and related compounds.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the amination of 2,2-difluoro-1-chloroethane?

A1: The reaction involves the nucleophilic substitution of the chlorine atom in 2,2-difluoro-1-chloroethane with an amino group. The primary amine, this compound, is formed when ammonia (B1221849) is used as the aminating agent. The reaction is typically carried out at elevated temperatures and pressures, often in a sealed autoclave.[1][2][3]

Q2: What are the common aminating agents used for this reaction?

A2: Ammonia (NH₃) is the most common and direct aminating agent.[1][3] It can be used in various forms, including anhydrous ammonia, aqueous ammonia solutions (ammonium hydroxide), or alcoholic ammonia solutions.[2][3] Other primary or secondary amines can also be used to synthesize N-substituted 2,2-difluoroethylamines.

Q3: Are there any catalysts that can improve the reaction efficiency?

A3: Yes, the addition of a catalyst can be beneficial. Potassium iodide (KI) is frequently used as a catalyst in conjunction with a solvent like dimethyl sulfoxide (B87167) (DMSO).[3][4][5] The iodide ion is a better leaving group than chloride, which can facilitate the nucleophilic substitution.

Q4: What are the typical solvents used for this amination?

A4: Common solvents include dimethyl sulfoxide (DMSO) and ethanol.[3][4][6] The choice of solvent can influence the reaction rate and selectivity. DMSO is often used in reactions involving potassium iodide.[3][4] Reactions can also be performed without a solvent, particularly in industrial settings.[7][8]

Q5: What are the major side reactions and byproducts I should be aware of?

A5: A significant byproduct in direct amination with ammonia is the formation of tetrafluoroethylamine through over-amination or other complex reaction pathways.[1][3] Further alkylation of the desired primary amine product by the starting material can lead to the formation of secondary and tertiary amines, especially if ammonia is not used in sufficient excess.[6][9][10]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Conversion of Starting Material 1. Insufficient Temperature/Pressure: The reaction often requires elevated temperatures (e.g., 100-145°C) and pressure to proceed at a reasonable rate.[1][3][4]2. Inadequate Reaction Time: The reaction may require several hours to reach completion.[1][3]3. Poor Mixing: In a heterogeneous mixture, inefficient stirring can limit the reaction rate.4. Catalyst Inactivity: If using a catalyst like KI, it may be of poor quality or absent.1. Optimize Reaction Conditions: Gradually increase the temperature and pressure within the safe limits of your reactor. Monitor the reaction progress by taking aliquots (if possible) and analyzing them via GC or TLC.2. Increase Reaction Time: Extend the reaction time and monitor for the consumption of the starting material.3. Ensure Efficient Stirring: Use an appropriate stirring mechanism for the autoclave to ensure good mixing.4. Verify Catalyst: Use a fresh, high-purity catalyst.
Low Yield of the Desired Primary Amine 1. Formation of Byproducts: Over-alkylation to secondary and tertiary amines can reduce the yield of the primary amine.[6][9]2. Sub-optimal Molar Ratio: An insufficient excess of the aminating agent (ammonia) can lead to the product amine competing with ammonia for the starting material.[10][11]3. Decomposition of Reactants or Products: High temperatures over extended periods might lead to decomposition.4. Loss During Work-up: The product, this compound, is volatile, and losses can occur during solvent removal or distillation.1. Use a Large Excess of Ammonia: Employ a high molar ratio of ammonia to 2,2-difluoro-1-chloroethane (e.g., 6:1 or higher) to favor the formation of the primary amine.[1][3][10]2. Optimize Molar Ratio: Experiment with different molar ratios to find the optimal balance for your specific setup.3. Temperature and Time Optimization: Profile the reaction to find the conditions that give the best conversion without significant decomposition.4. Careful Work-up: Cool the reaction mixture before opening the autoclave. Use efficient distillation techniques and appropriate cooling to minimize the loss of the volatile product.[3][4]
Significant Formation of Tetrafluoroethylamine 1. Reaction Conditions Favoring Over-fluorination: The exact mechanism can be complex, but certain conditions might promote this side reaction.[1]1. Modify Reaction Conditions: Experiment with lower temperatures or different solvents to see if the formation of this byproduct can be minimized.2. Purification: Develop an effective purification strategy, such as fractional distillation, to separate the desired product from tetrafluoroethylamine.[2][3]
Difficulty in Product Purification 1. Similar Boiling Points of Products and Byproducts: The desired amine and byproducts may have close boiling points, making separation by distillation challenging.2. Presence of Unreacted Starting Material: Incomplete conversion will lead to a mixture that is difficult to separate.1. Fractional Distillation: Use a high-efficiency fractional distillation column for separation.2. Salt Formation: Convert the amines to their hydrochloride or other salts, which may have different solubilities, allowing for separation through crystallization or extraction, followed by liberation of the free amine.[2]3. Chromatography: For smaller scales, column chromatography may be a viable purification method.

Experimental Protocols

General Protocol for Amination in an Autoclave

This protocol is a general guideline and should be optimized for specific experimental setups.

  • Reactor Preparation: Ensure the autoclave is clean, dry, and rated for the intended temperature and pressure.

  • Charging the Reactor:

    • In a typical procedure, charge the autoclave with 2,2-difluoro-1-chloroethane.

    • If using a solvent and catalyst, add the solvent (e.g., DMSO) and catalyst (e.g., potassium iodide).[3]

    • Seal the autoclave.

    • Introduce the aminating agent (e.g., anhydrous ammonia) into the sealed reactor. The amount of ammonia is typically in a molar excess relative to the 2,2-difluoro-1-chloroethane.[3]

  • Reaction:

    • Heat the autoclave to the desired temperature (e.g., 100-145°C) while stirring.[1][3][4]

    • Maintain the reaction at this temperature for the specified duration (e.g., 1-5 hours).[3][4]

    • Monitor the pressure inside the autoclave.

  • Work-up and Isolation:

    • Cool the autoclave to a safe temperature (e.g., 50°C or lower).[3][4]

    • Carefully vent any excess pressure, typically by distilling off the excess ammonia.[3][4]

    • The product, this compound, can then be isolated from the reaction mixture by distillation, often under reduced pressure (1-10 mbar).[3][4]

    • The collected distillate may require a second distillation (redistillation) to achieve high purity.[4]

Data Presentation

Table 1: Comparison of Reaction Conditions for the Amination of Halo-2,2-difluoroethanes

Starting MaterialAminating AgentCatalystSolventTemperature (°C)Time (h)Molar Ratio (Ammonia:Substrate)Yield (%)Reference
2,2-difluoro-1-bromoethaneAnhydrous AmmoniaKIDMSO10014:182[4]
2,2-difluoro-1-chloroethaneAmmoniaKIDMSO143-1454.56:188[3]
2,2-difluoro-1-bromoethane25% Aqueous AmmoniaKIDMSO1001.2-13[3]
2,2-difluoro-1-chloroethane28% Ammonium HydroxideNoneWater135-14031--[2][3]
1-bromo-2,2-difluoroethaneAlcoholic AmmoniaNoneEthanol125-145722:1-[2][3]

Note: Yields are as reported in the cited sources and may not be directly comparable due to differences in experimental scale and work-up procedures.

Visualizations

experimental_workflow cluster_prep Reactor Preparation cluster_charging Charging Reactor cluster_reaction Reaction cluster_workup Work-up and Isolation prep Clean and Dry Autoclave charge_substrate Add 2,2-difluoro-1-chloroethane prep->charge_substrate charge_solvent Add Solvent (e.g., DMSO) and Catalyst (e.g., KI) charge_substrate->charge_solvent charge_amine Introduce Ammonia charge_solvent->charge_amine heat_stir Heat to 100-145°C with Stirring charge_amine->heat_stir hold Maintain Temperature for 1-5 hours heat_stir->hold cool Cool Reactor hold->cool vent Vent Excess Ammonia cool->vent distill Distill Product Under Vacuum vent->distill redistill Redistill for Higher Purity distill->redistill final_product final_product redistill->final_product Pure this compound

Caption: Experimental workflow for the amination of 2,2-difluoro-1-chloroethane.

troubleshooting_flowchart cluster_causes Potential Causes cluster_solutions1 Solutions for Incomplete Conversion cluster_solutions2 Solutions for Byproduct Formation cluster_solutions3 Solutions for Product Loss start Low Yield of Desired Amine cause1 Incomplete Conversion? start->cause1 cause2 Byproduct Formation? start->cause2 cause3 Product Loss? start->cause3 solution1a Increase Temperature/Pressure cause1->solution1a Yes solution1b Increase Reaction Time cause1->solution1b Yes solution2a Increase Ammonia to Substrate Ratio cause2->solution2a Yes solution2b Optimize Temperature cause2->solution2b Yes solution3a Careful Work-up at Low Temperature cause3->solution3a Yes solution3b Efficient Distillation Setup cause3->solution3b Yes

Caption: Troubleshooting flowchart for low yield in amination reactions.

References

Technical Support Center: Catalytic Amination of 2,2-Difluoro-1-haloethane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the catalytic amination of 2,2-difluoro-1-haloethanes. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to improve reaction yields and address common experimental challenges.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the catalytic amination of 2,2-difluoro-1-haloethanes.

Issue Potential Cause Recommended Solution
Low or No Conversion Inactive Catalyst: The Pd(0) active species has not been efficiently generated from the precatalyst, or the catalyst has decomposed.- Ensure anhydrous and anaerobic conditions to prevent catalyst deactivation.[1][2] - Use a pre-catalyst that readily forms the active Pd(0) species. - Increase catalyst loading in increments (e.g., from 1 mol% to 3 mol%).
Inappropriate Ligand: The chosen ligand may not be suitable for the specific substrate and amine.- For primary amines, bulky, electron-rich phosphine (B1218219) ligands like Josiphos or RuPhos are often effective.[3][4] - For challenging couplings, consider using specialized ligands like NIXANTPHOS, which has shown high activity for unactivated aryl chlorides and may be beneficial for alkyl halides.[5]
Incorrect Base: The base may not be strong enough to deprotonate the amine or may be sterically hindered.- Strong, non-nucleophilic bases like NaOt-Bu, K3PO4, or Cs2CO3 are commonly used.[6] - The choice of base can be solvent-dependent; for instance, K3PO4 is often used with ethereal or acetate (B1210297) solvents.[6][7]
Low Reaction Temperature: The activation energy for the oxidative addition of the alkyl halide may not be reached.- Gradually increase the reaction temperature in 10-20°C increments. Typical temperatures for amination of alkyl halides range from 80°C to 110°C.[8]
Formation of Side Products Hydrodehalogenation: The haloethane is reduced to a difluoroethane.- This can result from a competing β-hydride elimination pathway.[9] - Use a bulkier ligand to sterically disfavor this pathway. - Lowering the reaction temperature may also reduce the rate of β-hydride elimination.
Di-alkylation of Primary Amine: The desired secondary amine product reacts further with the haloethane.- Use a slight excess of the primary amine (e.g., 1.2-1.5 equivalents). - Add the haloethane slowly to the reaction mixture to maintain a low concentration.
Formation of Aryl Alcohol/Ether (if aryl amine is used): Reaction with residual water or alkoxide base.- Ensure all reagents and solvents are scrupulously dried. - Use a non-hydroxide base like Cs2CO3 or K3PO4.[2][10]
Reaction Stalls Catalyst Deactivation: The active catalyst is being consumed over the course of the reaction.- Catalyst decomposition can occur, sometimes through cleavage of the phosphine ligand.[11] - Consider using a more robust pre-catalyst or a higher catalyst loading. - Adding a fresh portion of catalyst and ligand midway through the reaction can sometimes restart a stalled reaction.
Product Inhibition: The product amine or ammonium (B1175870) salt is coordinating to the palladium center and inhibiting further catalysis.- Ensure the base is present in sufficient excess to neutralize the generated H-X. - In some cases, the choice of base and solvent can influence product inhibition.[11]

Frequently Asked Questions (FAQs)

Q1: What is the best catalyst system (precatalyst and ligand) for the amination of 2,2-difluoro-1-bromoethane with a primary aniline (B41778)?

A1: While direct literature on this specific reaction is scarce, analogous couplings of aryl halides with primary amines suggest that a palladium precatalyst like Pd₂(dba)₃ or Pd(OAc)₂ combined with a bulky, electron-rich biarylphosphine ligand is a good starting point.[8][12] Ligands from the Josiphos family, such as CyPF-tBu, have shown high activity for the amination of aryl chlorides and bromides with primary amines, including ammonia.[3][13] Xantphos (B1684198) is another versatile ligand, particularly when using amide-type nucleophiles.[14][15]

Q2: Which base should I choose for this reaction?

A2: The choice of base is critical. Strong, non-nucleophilic bases are generally preferred. Sodium tert-butoxide (NaOt-Bu) is a common choice and is highly effective.[13] However, for base-sensitive functional groups, weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (B84403) (K₃PO₄) can be used, often with good results, particularly with ligands like Xantphos.[6]

Q3: What are the recommended solvents for the catalytic amination of 2,2-difluoro-1-haloethanes?

A3: Aprotic, non-coordinating solvents are typically used. Toluene (B28343) and 1,4-dioxane (B91453) are the most common and have been shown to be effective in a wide range of Buchwald-Hartwig aminations.[8][12] The choice of solvent can influence the solubility of the base and the catalyst, which can impact the reaction rate.[7]

Q4: I am observing significant hydrodehalogenation of my 2,2-difluoro-1-haloethane starting material. How can I minimize this side reaction?

A4: Hydrodehalogenation is often a result of β-hydride elimination from the palladium-alkyl intermediate.[9] To minimize this, you can try using a more sterically hindered phosphine ligand, which can disfavor the conformation required for β-hydride elimination. Lowering the reaction temperature can also help, as elimination pathways often have a higher activation energy than the desired reductive elimination.

Q5: Can I use 2,2-difluoro-1-chloroethane instead of the bromo- or iodo-analogs?

A5: While possible, aryl and alkyl chlorides are generally less reactive than their bromide and iodide counterparts in palladium-catalyzed cross-coupling reactions.[9] The oxidative addition of the C-Cl bond to the Pd(0) center is typically slower. To achieve reasonable reaction rates with a chloro-substrate, you will likely need to use a more electron-rich and bulky ligand (e.g., a Josiphos-type ligand), a higher reaction temperature, and potentially a higher catalyst loading.[3]

Experimental Protocols

Protocol 1: General Procedure for the Palladium-Catalyzed Amination of 2,2-Difluoro-1-bromoethane with an Aniline Derivative

This protocol is adapted from established methods for the Buchwald-Hartwig amination of aryl halides and should be optimized for the specific substrates.[12]

Materials:

  • 2,2-Difluoro-1-bromoethane

  • Aniline derivative

  • Palladium precatalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., Josiphos or Xantphos)

  • Base (e.g., NaOt-Bu or Cs₂CO₃)

  • Anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane)

  • Schlenk flask or sealed reaction vial

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the palladium precatalyst (1-2 mol%) and the phosphine ligand (1.2-2.4 mol%).

  • Add the base (1.5-2.0 equivalents).

  • Add the aniline derivative (1.0 equivalent).

  • Add the anhydrous, degassed solvent.

  • Add the 2,2-difluoro-1-bromoethane (1.2 equivalents).

  • Seal the flask and heat the reaction mixture to 80-110°C with vigorous stirring.

  • Monitor the reaction progress by TLC, GC, or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

experimental_workflow Experimental Workflow for Catalytic Amination cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reagents Assemble Reactants: - 2,2-Difluoro-1-haloethane - Amine - Pd Precatalyst & Ligand - Base - Anhydrous Solvent setup_reaction Set up Reaction Vessel (Schlenk Flask/Vial) under Inert Atmosphere prep_reagents->setup_reaction add_reagents Add Reagents to Vessel setup_reaction->add_reagents heat_stir Heat and Stir (80-110 °C) add_reagents->heat_stir monitor Monitor Progress (TLC, GC, LC-MS) heat_stir->monitor quench Quench Reaction monitor->quench extract Extract Product quench->extract purify Purify by Chromatography extract->purify characterize Characterize Product purify->characterize troubleshooting_logic Troubleshooting Logic for Low Yield cluster_no_conversion No/Low Conversion cluster_conversion Conversion Occurred start Low Yield check_conversion Check for Starting Material Conversion start->check_conversion catalyst_issue Catalyst/Ligand Issue? check_conversion->catalyst_issue No side_products Side Products Observed? check_conversion->side_products Yes conditions_issue Reaction Conditions Issue? catalyst_issue->conditions_issue No optimize_catalyst Optimize Catalyst: - Increase loading - Change ligand (e.g., Josiphos) - Use fresh precatalyst catalyst_issue->optimize_catalyst Yes optimize_conditions Optimize Conditions: - Increase temperature - Change base (e.g., NaOt-Bu) - Ensure anhydrous conditions conditions_issue->optimize_conditions Yes identify_side_products Identify Side Products: - Hydrodehalogenation? - Di-alkylation? side_products->identify_side_products Yes purification_issue Product Loss During Work-up/Purification? side_products->purification_issue No address_side_products Address Side Products: - Use bulkier ligand - Lower temperature - Adjust stoichiometry identify_side_products->address_side_products

References

potassium iodide as a catalyst in 2,2-Difluoroethylamine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing potassium iodide as a catalyst in the synthesis of 2,2-Difluoroethylamine.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of potassium iodide (KI) in the synthesis of this compound?

A1: Potassium iodide (KI) acts as a catalyst in the synthesis of this compound from 2,2-difluoro-1-haloethanes (chloro- or bromo- derivatives) and ammonia (B1221849).[1][2][3][4] Its primary function is to facilitate a halogen exchange reaction, known as the Finkelstein reaction, where the less reactive chloro or bromo group on the starting material is replaced by a more reactive iodo group in situ.[5][6] This intermediate, 2,2-difluoro-1-iodoethane, is more susceptible to nucleophilic attack by ammonia, thereby accelerating the overall reaction rate.[6]

Q2: What are the main advantages of using potassium iodide as a catalyst in this synthesis?

A2: The use of potassium iodide as a catalyst offers several significant advantages over non-catalyzed methods:

  • Increased Reaction Rate: The formation of the more reactive iodo-intermediate significantly speeds up the amination reaction.[6]

  • Milder Reaction Conditions: The catalytic process allows the reaction to be carried out at lower temperatures and pressures.[1][3]

  • Shorter Reaction Times: Reaction times can be dramatically reduced from over 30 hours to as little as a few hours.[1][7]

  • Improved Yields: The catalyzed reaction typically results in higher yields of the desired this compound.[7]

  • Reduced Corrosion: Milder conditions can lead to less corrosion of the reaction vessel, which can be an issue with aqueous ammonia at high temperatures.[1]

Q3: What are common starting materials for the KI-catalyzed synthesis of this compound?

A3: The most common starting materials are 2,2-difluoro-1-chloroethane or 2,2-difluoro-1-bromoethane.[7][8] Ammonia is used as the aminating agent.[8]

Q4: Are there alternative catalysts to potassium iodide?

A4: Yes, other alkali metal iodides and bromides, such as sodium iodide, as well as tetraalkylammonium iodides (e.g., tetraethylammonium (B1195904) iodide) can also be used as catalysts.[1][2][7]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive catalyst. 2. Insufficient reaction temperature or time. 3. Presence of excess water in the solvent. 4. Inefficient agitation in the autoclave. 5. Leak in the reaction setup, leading to loss of ammonia.1. Use fresh, dry potassium iodide. Consider using other iodide sources like sodium iodide or tetraalkylammonium iodides.[1][2][7] 2. Gradually increase the reaction temperature within the recommended range (e.g., 100-150°C) and/or extend the reaction time.[7][9] 3. Use a dry, aprotic solvent like DMSO or N-methylpyrrolidine with a low water content (e.g., < 250 ppm).[7][9] 4. Ensure proper and consistent stirring or rocking of the autoclave to facilitate mixing of reactants. 5. Check all seals and connections of the autoclave for leaks before starting the reaction.
Formation of Side Products (e.g., Tetrafluoroethylamine) 1. High reaction temperature. 2. Prolonged reaction time. 3. Incorrect molar ratio of ammonia to the haloethane starting material.1. Lower the reaction temperature to improve selectivity. Older methods without catalysts at high temperatures were known to produce this side product.[1] 2. Monitor the reaction progress and stop it once the starting material is consumed to avoid over-alkylation. 3. Use a sufficient excess of ammonia (e.g., a molar ratio of 1:4 to 1:8 of haloethane to ammonia) to favor the formation of the primary amine.[7][9]
Slow Reaction Rate 1. Insufficient amount of catalyst. 2. The starting material is 2,2-difluoro-1-chloroethane, which is less reactive than the bromo- derivative.1. Ensure a catalytic amount of KI is used (e.g., ~5-10 mol% relative to the starting haloethane).[7][9] 2. For the chloro- starting material, a slightly higher reaction temperature or longer reaction time may be necessary compared to the bromo- analog. The in-situ formation of the iodo-intermediate is the rate-determining step.[6]
Difficulty in Product Isolation 1. Formation of ammonium (B1175870) salts that precipitate. 2. The product is volatile.1. After the reaction, the precipitated ammonium salt can be removed by filtration.[7] 2. Isolate the this compound by distillation under reduced pressure (1-10 mbar) to avoid loss of the volatile product.[7][9]

Experimental Protocols

Representative Protocol for KI-Catalyzed Synthesis of this compound

This protocol is a generalized representation based on published examples.[7][9] Researchers should adapt it based on their specific equipment and safety protocols.

Materials:

  • 2,2-difluoro-1-bromoethane (or 2,2-difluoro-1-chloroethane)

  • Anhydrous ammonia

  • Potassium iodide (KI)

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous (water content < 250 ppm)

Equipment:

  • Autoclave (pressure-rated reaction vessel)

  • Stirring mechanism (magnetic or mechanical) or rocking system

  • Temperature controller

  • Distillation apparatus

Procedure:

  • Charge the autoclave with 2,2-difluoro-1-bromoethane (1.0 eq), potassium iodide (0.05-0.1 eq), and anhydrous dimethyl sulfoxide.

  • Seal the autoclave and cool it.

  • Add anhydrous ammonia (4-8 eq) to the cooled autoclave.

  • Heat the reaction mixture to 100-150°C with vigorous stirring.[7][9]

  • Maintain the temperature and stirring for 1-6 hours, monitoring the pressure.[7][9]

  • After the reaction is complete, cool the autoclave to approximately 50°C.

  • Carefully vent and distill off the excess ammonia.

  • Filter the reaction mixture to remove any precipitated salts.[7]

  • Purify the this compound from the filtrate by distillation, potentially under reduced pressure.[7][9]

Data Presentation

Table 1: Comparison of Reaction Conditions and Yields for this compound Synthesis

Starting MaterialCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
2,2-difluoro-1-chloroethaneNoneAqueous Ammonia135-1403165[1]
1-bromo-2,2-difluoroethaneNoneAlcoholic Ammonia125-14572-[1]
2,2-difluoro-1-chloroethaneKIDMSO143-1454.588[7]
2,2-difluoro-1-bromoethaneKIDMSO100182[7][9]
2,2-difluoro-1-chloroethaneKIN-methylpyrrolidine143-1455.5-[7]
2,2-difluoro-1-bromoethaneTetraethylammonium iodiden-butanol150278[7]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Charge Autoclave with 2,2-difluoro-1-haloethane, KI, and Solvent add_nh3 Add Anhydrous Ammonia start->add_nh3 react Heat and Stir (100-150°C, 1-6h) add_nh3->react cool Cool to 50°C react->cool remove_nh3 Remove Excess Ammonia cool->remove_nh3 filter_salts Filter Precipitated Salts remove_nh3->filter_salts distill Distill to Purify This compound filter_salts->distill end Pure This compound distill->end

Caption: Experimental workflow for the KI-catalyzed synthesis of this compound.

Caption: Catalytic role of KI in the synthesis of this compound.

References

Technical Support Center: Synthesis of 2,2-Difluoroethylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,2-difluoroethylamine. The information focuses on the common synthetic route involving the amination of 2,2-difluoro-1-haloethane and the critical role of solvent selection in reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound?

A1: Common methods for synthesizing this compound include the amination of a 2,2-difluoro-1-haloethane (such as 2,2-difluoro-1-chloroethane or 2,2-difluoro-1-bromoethane) with ammonia (B1221849).[1][2] Other reported routes involve the reduction of 2,2-difluoroacetamide (B1351127) using reagents like diborane (B8814927) in THF, or the reaction of ethylamine (B1201723) with fluorooxytrifluoromethane under UV irradiation in hydrogen fluoride.[3][4]

Q2: Why is solvent selection so important in the synthesis of this compound?

A2: Solvent selection is critical as it significantly influences reaction rates, product yields, and the formation of byproducts.[1] The solvent can stabilize transition states, solvate reactants and products, and affect the nucleophilicity of the aminating agent.[1] Polar aprotic solvents, for instance, can accelerate reaction rates by stabilizing charged intermediates formed during nucleophilic substitution.[5]

Q3: Which solvent is considered optimal for the amination of 2,2-difluoro-1-haloethanes?

A3: Dimethyl sulfoxide (B87167) (DMSO) is often highlighted as the optimal solvent for this reaction.[1] Its high dielectric constant helps to stabilize the transition state and it maintains the high nucleophilicity of ammonia.[1] Experimental data shows that DMSO can increase reaction rates by as much as 1000-fold compared to protic solvents like methanol (B129727) and can lead to high yields of this compound.[1]

Q4: Can protic solvents be used for this synthesis?

A4: Yes, protic solvents such as alcohols (e.g., methanol, n-butanol) and water (in the form of aqueous ammonia) have been used.[3] However, they are generally less effective than polar aprotic solvents. Protic solvents can form hydrogen bonds with the ammonia, which can reduce its nucleophilicity and slow down the reaction rate.[5]

Q5: What are the typical reaction conditions for the synthesis of this compound?

A5: The reaction is typically carried out in a pressure-stable vessel, such as an autoclave, at elevated temperatures, generally ranging from 100°C to 150°C.[3][6] Reaction times can vary from a few hours to over 30 hours, depending on the specific reactants, solvent, and temperature.[3][4] An excess of ammonia is commonly used to favor the formation of the primary amine.[3]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield Suboptimal Solvent Choice: Using a protic solvent or a non-polar solvent can lead to slow reaction rates and lower yields.Switch to a polar aprotic solvent like DMSO, which has been shown to significantly improve yields.[1]
Insufficient Reaction Time or Temperature: The reaction may not have gone to completion.Increase the reaction time or temperature, while monitoring for the formation of byproducts. Refer to established protocols for guidance on optimal conditions.[3]
Water Content in Solvent: The presence of water can be detrimental to the reaction, especially when using anhydrous ammonia.Use a solvent with a low water content. For example, a patent describes using DMSO with a water content of 250 ppm.[3][6]
Formation of Side Products (e.g., Tetrafluoroethylamine) High Reaction Temperature: Elevated temperatures can sometimes promote side reactions.Optimize the reaction temperature to find a balance between a reasonable reaction rate and minimizing byproduct formation.
Molar Ratio of Reactants: An insufficient excess of ammonia may lead to the formation of secondary and tertiary amines.Increase the molar ratio of ammonia to the 2,2-difluoro-1-haloethane. Ratios of 1:4 to 1:6 (haloethane to ammonia) are commonly used.[3]
Slow Reaction Rate Solvent Effects: As mentioned, protic solvents can solvate the nucleophile (ammonia), reducing its reactivity and slowing the reaction.[5]Utilize a polar aprotic solvent like DMSO to enhance the reaction rate.[1]
Leaving Group: The nature of the halogen on the starting material can affect the rate.While both chloro- and bromo- derivatives can be used, bromo- derivatives are generally more reactive and may lead to faster reaction times under similar conditions.
Difficulty in Product Isolation Incomplete Removal of Excess Ammonia: Residual ammonia can co-distill with the product.Ensure thorough removal of excess ammonia by distillation before isolating the final product.[3]
Solvent Contamination: The solvent may co-distill with the product if their boiling points are close.A final redistillation of the product at standard pressure can help to remove residual solvent.[3]

Quantitative Data on Solvent Effects

The following table summarizes the effect of different solvents on the yield of this compound from the amination of 2,2-difluoro-1-haloethanes, based on available literature.

Starting MaterialSolventTemperature (°C)Time (h)Yield (%)Reference
2,2-difluoro-1-bromoethaneDMSO (anhydrous)100182[3][6]
2,2-difluoro-1-bromoethanen-butanol150270[3]
2,2-difluoro-1-chloroethaneNone (neat)143-1454.587[3]
2,2-difluoro-1-chloroethane28% Aqueous Ammonia135-1403165[4]
2,2-difluoro-1-bromoethaneAlcoholic Ammonia125-14572Not specified, but complete conversion reported[3]
2,2-difluoroacetamideTetrahydrofuran (THF)Not specifiedNot specified48[4]

Experimental Protocols

Protocol 1: Synthesis of this compound using DMSO

This protocol is adapted from a patented procedure that demonstrates a high-yield synthesis.[3][6]

Materials:

  • 2,2-difluoro-1-bromoethane

  • Anhydrous ammonia

  • Dimethyl sulfoxide (DMSO, water content ≤ 250 ppm)

  • Potassium iodide (catalyst)

Procedure:

  • In a pressure-stable autoclave, charge 14.5 g (0.1 mol) of 2,2-difluoro-1-bromoethane, 0.5 g of potassium iodide, and 50 g of DMSO.

  • Add 6.8 g of anhydrous ammonia to the autoclave. The molar ratio of 2,2-difluoro-1-bromoethane to ammonia is 1:4.

  • Seal the autoclave and heat the reaction mixture to 100°C.

  • Stir the mixture at this temperature for 1 hour.

  • Cool the reaction mixture to 50°C.

  • Carefully distill off the excess ammonia.

  • Subsequently, distill the this compound from the reaction mixture under reduced pressure (1-10 mbar).

  • The collected distillate, which may still contain small amounts of solvent, is then redistilled at standard pressure to yield the pure product.

Expected Yield: 82%[3][6]

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification charge_reactants Charge Autoclave: - 2,2-difluoro-1-bromoethane - KI (catalyst) - DMSO (solvent) add_ammonia Add Anhydrous Ammonia charge_reactants->add_ammonia heat_stir Heat to 100°C Stir for 1 hour add_ammonia->heat_stir cool_down Cool to 50°C heat_stir->cool_down remove_ammonia Distill off excess Ammonia cool_down->remove_ammonia vac_distill Vacuum Distillation (1-10 mbar) remove_ammonia->vac_distill final_distill Redistill at Standard Pressure vac_distill->final_distill product Pure This compound final_distill->product

Caption: Experimental workflow for the synthesis of this compound.

solvent_effects solvent Solvent Choice polar_aprotic Polar Aprotic e.g., DMSO solvent->polar_aprotic Optimal polar_protic Polar Protic e.g., Alcohols, Water solvent->polar_protic Suboptimal non_polar Non-Polar e.g., Hexane solvent->non_polar Not Recommended outcome_aprotic {High Reaction Rate | High Yield | Stabilizes Transition State} polar_aprotic:f0->outcome_aprotic outcome_protic {Slower Reaction Rate | Lower Yield | Solvates Nucleophile} polar_protic:f0->outcome_protic outcome_nonpolar {Very Slow/No Reaction | Poor Solubility of Reactants} non_polar:f0->outcome_nonpolar

Caption: Logical relationship of solvent choice on reaction outcome.

References

Technical Support Center: Microwave-Assisted Synthesis of 2,2-Difluoroethylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the microwave-assisted synthesis of 2,2-Difluoroethylamine. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary advantages of using microwave assistance for the synthesis of this compound compared to conventional heating methods?

Microwave-assisted organic synthesis (MAOS) offers several key advantages over traditional heating, including a significant reduction in reaction time, improved reaction yields, and enhanced product purity.[1] Microwave energy directly and efficiently heats the reaction mixture, leading to rapid temperature increases that can accelerate reaction rates.[2][3] This method can often reduce reaction times from several hours or even days to just minutes.[4]

Q2: What are the starting materials for the microwave-assisted synthesis of this compound?

The most common precursors are 2,2-difluoro-1-haloethanes, such as 2,2-difluoro-1-bromoethane or 2,2-difluoro-1-chloroethane. The aminating agent is typically a source of ammonia (B1221849), which can be aqueous ammonia, anhydrous ammonia, or a compound that generates an amino group in situ.

Q3: What solvents are suitable for this reaction?

Polar aprotic solvents are generally preferred for microwave-assisted amination reactions as they couple efficiently with microwave irradiation. Dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) are excellent choices. DMF can also serve as a source of the dimethylamino group under certain conditions, though for the synthesis of a primary amine like this compound, it primarily acts as a high-boiling, polar solvent.[5]

Q4: Is a catalyst required for this synthesis?

While the reaction can proceed without a catalyst, the addition of a catalyst like potassium iodide can significantly improve the reaction rate and yield, especially when starting from 2,2-difluoro-1-chloroethane. The iodide ion can act as a halogen exchange catalyst, converting the chloro- or bromo-precursor to the more reactive iodo-intermediate in situ.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Insufficient Temperature/Power: The reaction may not have reached the necessary activation energy. 2. Short Reaction Time: The reaction may not have had enough time to proceed to completion. 3. Poor Microwave Coupling: The solvent or reactants may not be efficiently absorbing microwave energy. 4. Reagent Degradation: The starting materials or product may be unstable at the reaction temperature.1. Increase the target temperature in increments of 10-20°C. Ensure the microwave power is sufficient to maintain the target temperature. 2. Increase the reaction hold time in 5-10 minute increments. 3. If using a non-polar solvent, add a small amount of a polar co-solvent or a microwave absorber (e.g., ionic liquid). 4. Lower the reaction temperature and increase the reaction time.
Formation of Side Products (e.g., over-alkylation) 1. Excess of 2,2-difluoro-1-haloethane: A high concentration of the alkylating agent can lead to the formation of di- and tri-substituted amines. 2. High Reaction Temperature: Elevated temperatures can sometimes favor side reactions.1. Use a larger excess of the ammonia source. A molar ratio of 1:4 to 1:8 (haloethane:ammonia) is a good starting point. 2. Reduce the reaction temperature and compensate with a longer reaction time if necessary.
Pressure Exceeds Safety Limits 1. Excessive Temperature: The vapor pressure of the solvent and reagents increases significantly with temperature. 2. Reaction Vessel Overfilled: Insufficient headspace in the reaction vessel can lead to rapid pressure buildup. 3. Decomposition of Reagents: Some reagents may decompose at high temperatures, generating gaseous byproducts.1. Lower the target temperature. Consult vapor pressure charts for the solvent being used.[6] 2. Ensure the reaction vessel is not filled beyond the manufacturer's recommendation (typically no more than 2/3 full). 3. Check the thermal stability of all reagents before conducting the reaction at high temperatures.[7]
Inconsistent Results 1. Inhomogeneous Heating: "Hot spots" can occur in the reaction mixture, leading to localized overheating and decomposition. 2. Inaccurate Temperature Monitoring: The temperature probe may not be correctly calibrated or positioned.1. Ensure efficient stirring of the reaction mixture using a magnetic stir bar. 2. Use a dedicated microwave reactor with reliable internal temperature monitoring.[8]

Experimental Protocols

Proposed Microwave-Assisted Synthesis of this compound

Disclaimer: This is a proposed protocol based on related literature and should be optimized for your specific microwave reactor and safety setup.

Materials:

  • 2,2-difluoro-1-bromoethane

  • Aqueous ammonia (28-30%)

  • Dimethylformamide (DMF)

  • Potassium Iodide (optional, as catalyst)

  • Microwave synthesis reactor with pressure and temperature control

  • Appropriate microwave reaction vessel and magnetic stir bar

Procedure:

  • To a 10 mL microwave reaction vessel containing a magnetic stir bar, add 2,2-difluoro-1-bromoethane (1.0 mmol).

  • Add DMF (3 mL) and aqueous ammonia (4.0 mmol, 4 equivalents).

  • If using a catalyst, add potassium iodide (0.1 mmol).

  • Seal the vessel according to the manufacturer's instructions.

  • Place the vessel in the microwave reactor cavity.

  • Set the reaction parameters as follows (these are starting points and may require optimization):

    • Temperature: 120°C

    • Pressure: Max 20 bar

    • Microwave Power: Dynamic, to maintain target temperature

    • Hold Time: 20 minutes

    • Stirring: On

  • After the reaction is complete, allow the vessel to cool to room temperature before opening.

  • The crude product can be isolated by distillation. Further purification may be achieved by forming the hydrochloride salt and recrystallizing.

Data Presentation

Table 1: Comparison of Conventional vs. Proposed Microwave-Assisted Synthesis

ParameterConventional Heating (Autoclave)Proposed Microwave-Assisted Synthesis (Starting Point)
Precursor 2,2-difluoro-1-bromoethane2,2-difluoro-1-bromoethane
Aminating Agent Anhydrous/Aqueous AmmoniaAqueous Ammonia
Solvent DMSO / n-ButanolDMF
Catalyst Potassium IodidePotassium Iodide (optional)
Temperature 100 - 150°C120°C
Time 1 - 5.5 hours20 minutes
Pressure AutogenousControlled (Max 20 bar)
Reported Yield 70 - 88%Optimization required

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Microwave Irradiation cluster_workup Work-up & Purification reagents Combine Reactants: - 2,2-difluoro-1-bromoethane - Aqueous Ammonia - DMF - (Optional) KI vessel Add to Microwave Vessel with Stir Bar reagents->vessel seal Seal Vessel vessel->seal microwave Irradiate in Microwave Reactor (e.g., 120°C, 20 min) seal->microwave cooling Cool to Room Temperature microwave->cooling open_vessel Open Vessel cooling->open_vessel distillation Distill Crude Product open_vessel->distillation purification Further Purification (e.g., Salt Formation) distillation->purification analysis Characterize Product (NMR, GC-MS) purification->analysis

Caption: Experimental workflow for the microwave-assisted synthesis of this compound.

troubleshooting_logic start Low/No Yield check_temp Was Target Temperature Reached? start->check_temp check_time Was Hold Time Sufficient? check_temp->check_time Yes increase_temp Increase Temperature check_temp->increase_temp No check_reagents Are Reagents Viable? check_time->check_reagents Yes increase_time Increase Hold Time check_time->increase_time No replace_reagents Use Fresh Reagents check_reagents->replace_reagents No success Improved Yield check_reagents->success Yes increase_temp->success increase_time->success replace_reagents->success

Caption: Troubleshooting logic for addressing low product yield in the synthesis.

Safety Precautions

  • Pressure Hazard: Microwave synthesis in sealed vessels generates high internal pressures.[9] Always use vessels rated for the expected temperatures and pressures and never exceed the manufacturer's limits.[7]

  • Thermal Hazard: Reaction vessels will be hot after irradiation. Handle with appropriate personal protective equipment.

  • Chemical Hazards: this compound and its precursors are potentially hazardous. Handle all chemicals in a well-ventilated fume hood and wear appropriate PPE, including safety glasses, lab coat, and gloves.

  • Microwave Safety: Never operate a microwave synthesizer with the door open or if the safety interlocks are compromised. Do not use domestic microwave ovens for chemical synthesis.[7]

References

Technical Support Center: Industrial Production of 2,2-Difluoroethylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the scale-up and industrial production of 2,2-Difluoroethylamine.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthesis routes for industrial-scale production of this compound?

A1: The most prevalent method for industrial synthesis is the amination of a 2,2-difluoro-1-haloethane (chloro- or bromo-). This involves a nucleophilic substitution reaction where ammonia (B1221849) displaces the halide.[1] Catalytic processes, often employing potassium iodide, are favored over non-catalytic methods due to higher yields and milder reaction conditions.[1] Alternative but less common routes include the reduction of 2,2-difluoroacetamide.[2]

Q2: What are the critical safety precautions to consider during the production of this compound?

A2: this compound and its hydrochloride salt are hazardous. Key safety measures include:

  • Handling: Use in a well-ventilated area and avoid inhalation of fumes or dust.[3][4] Personal protective equipment (PPE), including gloves, safety glasses, and protective clothing, is mandatory.[3][4]

  • Corrosivity: The compound may be corrosive to metals.[1][5]

  • Health Hazards: It can cause severe skin burns, serious eye damage, and respiratory irritation.[1][5]

  • Emergency Preparedness: Facilities should be equipped with eyewash stations.[3] In case of spills, use dry clean-up procedures to avoid generating dust.[4]

Q3: What is the primary byproduct formed during the synthesis, and how can its formation be minimized?

A3: The most significant byproduct in the direct amination process is tetrafluoroethylamine, which arises from over-fluorination mechanisms.[1] Minimizing its formation can be achieved by optimizing reaction parameters such as temperature, pressure, and residence time, particularly in continuous flow reactors which offer precise control.[1]

Q4: How is this compound typically purified at an industrial scale?

A4: Purification is commonly achieved through distillation.[6] The crude product, which may contain residual solvent and unreacted ammonia, is distilled under reduced pressure (1-10 mbar).[6] For higher purity, the amine can be converted to a salt, such as the hydrochloride or acetate, which can then be purified by crystallization or extraction from an aqueous solution.[6] The free amine is subsequently liberated by reaction with a base like NaOH, Na2CO3, or NaHCO3.[6]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Reaction Yield - Inefficient reaction conditions (temperature, time).- Presence of water in the solvent.- Inadequate mixing.- Catalyst inefficiency or poisoning.- Optimize reaction temperature and time based on the starting material (see Table 1).- Use a solvent with a low water content (e.g., DMSO with <250 ppm water).[6][7]- Ensure efficient stirring, especially in large-volume reactors, to prevent localized concentration gradients.[8]- If using a catalyst like potassium iodide, ensure it is of good quality and used in the appropriate concentration (0.01 to 25% by weight).[6]
Formation of Significant Byproducts (e.g., Tetrafluoroethylamine) - High reaction temperatures.- Long reaction times.- Non-selective reaction conditions.- Lower the reaction temperature and shorten the reaction time.[1]- Consider switching to a catalytic process, which often allows for milder and more selective conditions.[1]- Employ a continuous flow reactor for better control over reaction parameters.[1]
Difficulties in Product Isolation/Purification - Incomplete removal of excess ammonia.- Presence of solvent in the distillate.- Formation of stable emulsions during extraction.- Ensure complete distillation of excess ammonia before product distillation.[6]- Perform a final redistillation at standard pressure to remove residual solvent from the initial low-pressure distillate.[6][7]- For purification via salt formation, carefully control the pH during extraction and consider using a different solvent system to break emulsions.
Inconsistent Batch-to-Batch Results - Variability in raw material quality.- Poor control over reaction parameters.- Thermal gradients in large reactors.- Implement stringent quality control for all starting materials.- Utilize process analytical technology (PAT) to monitor and control critical process parameters in real-time.- Ensure the reactor's heating/cooling system can provide uniform temperature distribution to avoid localized overheating or cooling.[8]

Quantitative Data Summary

Table 1: Comparison of Reaction Conditions and Yields for this compound Synthesis

Starting MaterialCatalystSolventTemperature (°C)Time (hours)Molar Ratio (Haloethane:Ammonia)Yield (%)Reference
2,2-Difluoro-1-bromoethanePotassium IodideDMSO10011:487[6]
2,2-Difluoro-1-chloroethanePotassium IodideDMSO143-1454.51:688[6]
2,2-Difluoro-1-bromoethanePotassium Iodiden-Butanol15021:478[6]
2,2-Difluoro-1-chloroethanePotassium IodideN-Methylpyrrolidine143-1455.51:8Not Specified[6]
2,2-Difluoro-1-bromoethanePotassium IodideDMSO (with 25% aq. ammonia)1001.2Not Specified70[6]
2,2-Difluoro-1-chloroethaneNone28% aq. Ammonia135-14031Not Specified65[1][2]

Experimental Protocols

Protocol 1: Catalytic Amination of 2,2-Difluoro-1-bromoethane

This protocol is based on a high-yield synthesis method.[6][7]

  • Reactor Setup: Charge a pressure-rated autoclave with 14.5 g (0.1 mol) of 2,2-difluoro-1-bromoethane, 0.5 g of potassium iodide, and 50 g of dimethyl sulfoxide (B87167) (DMSO) with a water content below 250 ppm.

  • Ammonia Addition: Add 6.8 g of anhydrous ammonia to the sealed autoclave. The molar ratio of 2,2-difluoro-1-bromoethane to ammonia is 1:4.

  • Reaction: Heat the reaction mixture to 100°C and maintain this temperature with stirring for 1 hour.

  • Ammonia Removal: Cool the reactor to 50°C and carefully vent and distill off the excess ammonia.

  • Product Isolation: Distill the this compound from the reaction mixture under reduced pressure (1-10 mbar).

  • Redistillation (Optional): If the distillate contains residual solvent, perform a second distillation at standard pressure to obtain the pure product.

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis cluster_prep Reactor Preparation cluster_reaction Reaction cluster_workup Workup and Purification charge_reactor Charge Autoclave: - 2,2-Difluoro-1-haloethane - Catalyst (e.g., KI) - Solvent (e.g., DMSO) add_ammonia Add Anhydrous Ammonia charge_reactor->add_ammonia heat_stir Heat and Stir (e.g., 100-150°C) add_ammonia->heat_stir cool_down Cool Reactor heat_stir->cool_down remove_ammonia Distill Excess Ammonia cool_down->remove_ammonia product_distillation Distill Product (Vacuum) remove_ammonia->product_distillation optional_redistillation Optional Redistillation (Atmospheric Pressure) product_distillation->optional_redistillation final_product Pure this compound optional_redistillation->final_product

Caption: Workflow for the synthesis and purification of this compound.

troubleshooting_logic Troubleshooting Logic for Low Yield cluster_solutions Potential Solutions start Low Yield Observed check_conditions Review Reaction Conditions (Temp, Time, Molar Ratio) start->check_conditions check_materials Verify Raw Material Quality (Solvent Water Content, Catalyst) start->check_materials check_process Evaluate Process Parameters (Mixing, Heat Transfer) start->check_process optimize_conditions Optimize Temp/Time check_conditions->optimize_conditions use_dry_solvent Ensure Dry Solvent check_materials->use_dry_solvent improve_mixing Improve Stirring Efficiency check_process->improve_mixing outcome Improved Yield optimize_conditions->outcome use_dry_solvent->outcome improve_mixing->outcome

Caption: Troubleshooting flowchart for addressing low reaction yields.

References

handling and safety precautions for 2,2-Difluoroethylamine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety information, handling protocols, and emergency procedures for the use of 2,2-Difluoroethylamine in a laboratory setting. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is a hazardous chemical with multiple risks. It is a highly flammable liquid and vapor.[1][2][3] It can cause serious eye irritation and may cause respiratory irritation.[3][4][5][6][7] Some sources also indicate that it causes severe skin burns and eye damage.[1][2] The compound may also be corrosive to metals.[4][6][7]

Q2: What immediate actions should I take in case of accidental exposure?

A2: In case of any exposure, it is critical to act quickly and seek medical attention.

  • Eye Contact: Immediately flush the eyes with running water for at least 15 minutes, making sure to lift the upper and lower eyelids. Remove contact lenses if it is safe to do so and continue rinsing.[2][4][5] Seek immediate medical attention.[2][4]

  • Skin Contact: Take off all contaminated clothing right away.[2][8] Rinse the affected skin with plenty of water.[2][5] If skin irritation occurs, get medical advice.[8]

  • Inhalation: Move the affected person to fresh air and ensure they are in a position comfortable for breathing.[1][2][5][8] Call a poison center or doctor if you feel unwell.[8]

  • Ingestion: Do NOT induce vomiting.[2][4] Rinse the mouth with water and never give anything by mouth to an unconscious person.[4][8] Seek immediate medical attention.[2][4]

Q3: What personal protective equipment (PPE) is mandatory when working with this compound?

A3: Appropriate PPE must be worn at all times when handling this substance.

  • Eye/Face Protection: Use chemical splash-resistant safety glasses or goggles.[4] A face shield may be necessary for procedures with a high risk of splashing.[2][4]

  • Hand Protection: Wear impervious, chemical-resistant gloves. The specific glove material should be selected based on the breakthrough time for this compound.[2][4][9]

  • Body Protection: A flame-resistant lab coat or impervious protective clothing is required.[2][5][9]

  • Respiratory Protection: All handling should be done in a well-ventilated area or a chemical fume hood to keep airborne concentrations low.[4][5][9] If ventilation is inadequate, a government-approved respirator should be used.[9]

Q4: How should this compound be stored properly?

A4: Store the chemical in a tightly closed container in a cool, dry, and well-ventilated area.[2][4][8] The storage location should be away from heat, sparks, open flames, and other ignition sources.[1][2][3][8][10] It is recommended to store it in a designated flammable liquids storage cabinet and to ground and bond containers and receiving equipment to prevent static discharge.[1][2][3] Some sources also suggest storing it locked up and under an inert gas.[2]

Q5: What are the correct procedures for cleaning up a spill?

A5: For small spills, alert others in the area and ensure the space is well-ventilated while eliminating ignition sources. Wear the appropriate PPE. Contain the spill with an inert absorbent material (e.g., sand, vermiculite), then sweep or vacuum it up and place it into a suitable, sealed container for disposal.[4][5] For larger spills, evacuate the area and contact your institution's environmental health and safety department immediately.[11]

Troubleshooting Guide

IssueProbable CauseSolution
Irritation to eyes or respiratory tract during handling. Inadequate ventilation or improper PPE.Immediately move to an area with fresh air. Ensure all work is conducted in a certified chemical fume hood. Review and confirm the correct PPE is being used, including appropriate eye protection and, if necessary, respiratory protection.
Chemical degradation or discoloration. Improper storage (e.g., exposure to air, light, or incompatible materials).Check storage conditions. Ensure the container is tightly sealed and stored away from incompatible substances in a cool, dark, and dry place.[2][4] Consider purging the container with an inert gas like argon or nitrogen before sealing.
Static discharge observed when transferring the liquid. Lack of proper grounding and bonding.Stop the transfer immediately. Ensure that both the source and receiving containers are properly grounded and bonded to prevent the buildup of static electricity, which can ignite the flammable vapors.[1][2][3] Use non-sparking tools.[1][3]

Quantitative Data Summary

Physical and Chemical Properties
PropertyValueSource(s)
Molecular Formula C₂H₅F₂N[3][4][12]
Molecular Weight 81.06 g/mol [4][6][12]
Appearance Colorless to yellow liquid[2]
Boiling Point 64 - 68 °C[2][3][4][13]
Flash Point -34 °C to 1.5 °C[2][3][13]
Density ~1.059 - 1.17 g/cm³[12][14]
Vapor Pressure 140 - 201 mmHg at 20-25 °C[3][12][13]
Solubility in Water 276 g/L at 20 °C[3]
GHS Hazard Information
Hazard ClassCategoryHazard Statement
Flammable Liquids 2H225: Highly flammable liquid and vapor.[1][2][3]
Skin Corrosion/Irritation 1C/2H314: Causes severe skin burns and eye damage. / H315: Causes skin irritation.[1][2][5]
Serious Eye Damage/Irritation 1/2AH318: Causes serious eye damage. / H319: Causes serious eye irritation.[4][5]
Specific Target Organ Toxicity (Single Exposure) 3H335: May cause respiratory irritation.[3][4][5]
Corrosive to Metals 1H290: May be corrosive to metals.[4][6][7]
Acute Toxicity (Oral, Dermal, Inhalation) 4H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled (for hydrochloride salt).
Hazardous to the Aquatic Environment 2H411: Toxic to aquatic life with long lasting effects.[3]

Detailed Protocols

Protocol 1: Standard Procedure for Safe Handling
  • Preparation: Before handling, ensure a certified chemical fume hood is operational. Have a compatible fire extinguisher (e.g., dry chemical, CO₂) and a spill kit readily accessible.[2][8]

  • Personal Protective Equipment: Don chemical splash goggles, a face shield, a flame-retardant lab coat, and chemical-resistant gloves.

  • Dispensing: Ground and bond the container before transferring the liquid to prevent static discharge.[1][2] Use only non-sparking tools.[1][3] Perform all transfers inside the chemical fume hood.

  • Handling: Avoid contact with skin, eyes, and clothing.[4] Do not breathe the vapors.[4] Keep the container tightly closed when not in use.[4][10]

  • Post-Handling: After handling, wash hands and face thoroughly.[4] Clean the work area. Decontaminate or dispose of PPE according to institutional guidelines.

Protocol 2: Emergency Spill Response
  • Alert and Evacuate: Immediately alert personnel in the vicinity. If the spill is large or the ventilation is poor, evacuate the area.

  • Control Ignition Sources: Extinguish all nearby flames and turn off any spark-producing equipment.

  • Ventilate: Ensure the area is well-ventilated to disperse flammable vapors.

  • Containment (Small Spills): Wearing full PPE, cover the spill with a non-combustible, inert absorbent material like sand or vermiculite. Do not use combustible materials like paper towels.

  • Cleanup: Carefully sweep the absorbed material into a labeled, sealable container for hazardous waste.[4]

  • Decontamination: Wash the spill area with soap and water, and collect the cleaning materials as hazardous waste.

  • Reporting: Report the incident to your supervisor and the appropriate institutional safety office.

Visual Workflow Guide

Safe_Handling_Workflow cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_cleanup 3. Post-Handling Phase cluster_storage 4. Storage & Waste cluster_emergency Emergency Procedures prep_ppe Don Appropriate PPE (Goggles, Face Shield, Gloves, Lab Coat) prep_setup Verify Fume Hood & Safety Equipment (Spill Kit, Fire Extinguisher) prep_ppe->prep_setup prep_ground Ground & Bond Containers prep_setup->prep_ground handle_transfer Transfer Chemical (Inside Fume Hood) prep_ground->handle_transfer handle_exp Perform Experiment handle_transfer->handle_exp is_spill Spill or Exposure? handle_transfer->is_spill cleanup_close Tightly Seal Container handle_exp->cleanup_close waste_dispose Dispose of Waste via EHS handle_exp->waste_dispose handle_exp->is_spill cleanup_wash Wash Hands & Work Area cleanup_close->cleanup_wash cleanup_ppe Doff & Dispose of PPE Correctly cleanup_wash->cleanup_ppe storage_store Store in Flammable Cabinet (Cool, Dry, Ventilated) cleanup_ppe->storage_store storage_store->waste_dispose Empty Container is_spill->cleanup_close No spill_proc Follow Spill Response Protocol is_spill->spill_proc Spill exposure_proc Follow First Aid Protocol & Seek Medical Attention is_spill->exposure_proc Exposure

Caption: Workflow for the safe handling of this compound from preparation to disposal.

References

Technical Support Center: 2,2-Difluoroethylamine & its Hydrochloride Salt

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals utilizing 2,2-Difluoroethylamine and its hydrochloride salt in their experiments. Below you will find troubleshooting guides and frequently asked questions to address common issues related to the stability, storage, and handling of these reagents.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A: this compound is stable under normal conditions but is sensitive to air.[1][2] To ensure its integrity, it should be stored in a tightly sealed container, under an inert atmosphere (e.g., nitrogen or argon), in a cool, dry, and well-ventilated area.[1][3][4] It is crucial to keep it away from heat, sparks, open flames, and incompatible substances such as oxidizing agents and acids.[1][3][5]

Q2: How do the storage recommendations for this compound hydrochloride differ from the free base?

A: this compound hydrochloride is a solid powder, which can be more convenient to handle than the liquid free base.[6][7] For long-term stability, it is recommended to store the hydrochloride salt at 2-8°C.[6][7] Like the free base, it should be kept in a tightly sealed container in a dry location.

Q3: What are the known decomposition products of this compound?

A: When exposed to high temperatures or fire, this compound can decompose to produce hazardous substances, including carbon monoxide, carbon dioxide, nitrogen oxides (NOx), and hydrogen fluoride.[1][3]

Q4: Is this compound compatible with aqueous solutions?

A: Yes, this compound is water-soluble.[8][9] However, its basicity is weaker than that of typical aliphatic amines due to the electron-withdrawing effect of the fluorine atoms.[10] When preparing aqueous solutions, it is important to consider the pH and potential for reaction with other components in the mixture.

Q5: What are the main safety hazards associated with this compound?

A: this compound is a highly flammable liquid and vapor.[1] It is also corrosive and can cause severe skin burns and eye damage.[1][11][12] Inhalation may cause respiratory irritation.[12] It is essential to handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1][3][13]

Troubleshooting Guides

Issue 1: Low Yield in Reactions Involving this compound

Possible Causes and Solutions:

  • Degradation of the Reagent: Exposure to air and moisture can lead to the degradation of this compound.

    • Solution: Always use freshly opened reagent or reagent that has been properly stored under an inert atmosphere.[1][3] Employ air-sensitive handling techniques, such as using a Schlenk line or a glove box.[3][13]

  • Inaccurate Quantification: As a volatile liquid, accurately measuring a precise amount of this compound can be challenging.

    • Solution: For small-scale reactions, consider preparing a stock solution in an anhydrous solvent and titrating it to determine the exact concentration. For larger-scale reactions, use a calibrated syringe and perform the transfer under an inert atmosphere.

  • Sub-optimal Reaction Conditions: The reaction conditions, such as temperature, solvent, and base (if used), may not be ideal.

    • Solution: Review the literature for similar reactions involving fluorinated amines to find optimized conditions.[14] A reaction screen varying temperature, solvent, and other parameters may be necessary.

  • Side Reactions: The formation of byproducts can consume the starting material and reduce the yield of the desired product. A common side reaction is the formation of tetrafluoroethylamine through over-alkylation.[5]

    • Solution: Adjust the stoichiometry of the reactants. Slowly adding the electrophile to the reaction mixture containing this compound can sometimes minimize over-alkylation.

G Troubleshooting Low Reaction Yield start Low Yield Observed check_reagent Check Reagent Quality (Air/Moisture Exposure?) start->check_reagent check_quant Verify Quantification (Volatile Amine?) start->check_quant check_conditions Review Reaction Conditions (Temp, Solvent, Base?) start->check_conditions check_side_reactions Analyze for Side Reactions (e.g., Over-alkylation) start->check_side_reactions sol_reagent Use Fresh/Properly Stored Reagent Employ Inert Atmosphere Techniques check_reagent->sol_reagent sol_quant Prepare & Titrate Stock Solution Use Calibrated Syringe check_quant->sol_quant sol_conditions Conduct Literature Search Perform Reaction Optimization Screen check_conditions->sol_conditions sol_side_reactions Adjust Stoichiometry Slow Addition of Electrophile check_side_reactions->sol_side_reactions

Caption: Workflow for troubleshooting low reaction yields.

Issue 2: Inconsistent Results or Reaction Failure

Possible Causes and Solutions:

  • Presence of Water: Trace amounts of water can quench reagents or interfere with catalytic cycles.

    • Solution: Ensure all glassware is thoroughly dried in an oven and cooled under a stream of inert gas.[13] Use anhydrous solvents, either purchased or freshly distilled.

  • Inert Atmosphere Not Maintained: Leaks in the reaction setup can allow air to enter.

    • Solution: Check all joints and septa for a proper seal. Use a positive pressure of inert gas and a bubbler to monitor the gas flow.[13]

  • Reagent Purity: Impurities in the starting materials can inhibit the reaction.

    • Solution: Verify the purity of all reagents before use. If necessary, purify the starting materials. For this compound, purity can be checked by GC-MS.[15]

Data Presentation

Stability Overview of this compound
ParameterRecommendation / ObservationCitation
Storage Temperature Store in a cool, dry place. Refrigeration (2-8°C) is recommended for the hydrochloride salt.[1][3][6][7]
Atmosphere Store under an inert atmosphere (e.g., Nitrogen, Argon).[1]
Light Sensitivity Store in a shaded area.[1]
Incompatible Materials Oxidizing agents, Acids.[1]
Air Sensitivity The compound is air-sensitive.[2]
General Stability Stable under recommended storage conditions.[1][5]
Physicochemical Properties
PropertyValueCitation
Molecular Formula C₂H₅F₂N[10][16]
Molecular Weight 81.06 g/mol [16][17]
Appearance Colorless to yellow liquid[9][10]
Boiling Point 67.5-68.5 °C[9]
Density 1.15 g/cm³[9]
pKa (conjugate acid) 7.2 - 7.3[12][17]

Experimental Protocols

Protocol 1: General Procedure for Handling Air-Sensitive this compound

This protocol outlines the basic steps for safely handling this compound using Schlenk techniques.

Materials:

  • Schlenk flask and other oven-dried glassware

  • Source of dry, inert gas (Nitrogen or Argon) with a bubbler

  • Septa, syringes, and needles

  • Anhydrous solvent

  • This compound

Procedure:

  • Glassware Preparation: Thoroughly dry all glassware in an oven at >120°C for at least 4 hours and allow to cool in a desiccator or under a stream of inert gas.[13]

  • Inert Atmosphere: Assemble the glassware and purge the system with inert gas. This is typically done by evacuating the system with a vacuum pump and refilling with the inert gas, repeated three times. Maintain a positive pressure of the inert gas throughout the experiment.

  • Solvent Transfer: Transfer anhydrous solvent to the reaction flask via a cannula or a dry syringe.

  • Reagent Transfer: Carefully draw the required volume of this compound into a dry, inert gas-flushed syringe. To prevent pulling a vacuum in the reagent bottle, insert a needle connected to the inert gas line to equalize the pressure.[3]

  • Addition to Reaction: Slowly add the this compound to the reaction mixture via the syringe.

  • Reaction Monitoring: Monitor the reaction by taking aliquots with a syringe and quenching them appropriately before analysis (e.g., by TLC or LC-MS).

  • Work-up: Once the reaction is complete, quench it carefully, considering the reactivity of any remaining reagents.

G Handling Air-Sensitive this compound prep_glassware 1. Prepare Dry Glassware setup_inert 2. Establish Inert Atmosphere prep_glassware->setup_inert add_solvent 3. Add Anhydrous Solvent setup_inert->add_solvent transfer_amine 4. Transfer this compound add_solvent->transfer_amine run_reaction 5. Run and Monitor Reaction transfer_amine->run_reaction workup 6. Quench and Work-up run_reaction->workup

Caption: General workflow for handling this compound.

Protocol 2: Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general method for determining the purity of this compound.

Instrumentation:

  • Gas chromatograph with a mass spectrometer detector (GC-MS)

  • Appropriate GC column (e.g., a mid-polarity column)

Procedure:

  • Sample Preparation: Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate). A typical concentration is 1 mg/mL.

  • GC-MS Method:

    • Inlet: Set the injector temperature to 250°C. Use a split injection mode (e.g., 50:1 split ratio) to avoid overloading the column.

    • Oven Program: Start with an initial temperature of 50°C for 2 minutes, then ramp the temperature at a rate of 10°C/minute to 250°C and hold for 5 minutes.

    • Carrier Gas: Use helium at a constant flow rate.

    • MS Detector: Use electron ionization (EI) at 70 eV. Scan a mass range of m/z 30-200.

  • Analysis: Inject the sample and acquire the data. The purity can be estimated by the relative peak area of this compound compared to the total area of all peaks in the chromatogram. The mass spectrum will help to confirm the identity of the main peak and any impurities.[15][18]

Protocol 3: Stability Indicating Assay (Conceptual)

As there is no specific published stability-indicating assay for this compound, this section outlines a conceptual protocol for how such a study could be designed. A stability-indicating method is an analytical procedure that can accurately and precisely measure the concentration of the active ingredient without interference from its degradation products, impurities, or excipients.[19]

Objective: To develop and validate a method to quantify the degradation of this compound under various stress conditions.

Phase 1: Method Development (e.g., using HPLC-UV)

  • Column and Mobile Phase Selection: Start with a C18 reverse-phase column. Since this compound lacks a strong chromophore, derivatization with a UV-active agent (e.g., dansyl chloride) may be necessary. Alternatively, a different detector such as an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer could be used.

  • Optimization: Optimize the mobile phase composition (e.g., acetonitrile/water gradient with a buffer) and other chromatographic parameters to achieve a sharp, symmetrical peak for the derivatized amine with a reasonable retention time.

Phase 2: Forced Degradation Studies

  • Prepare Samples: Prepare solutions of this compound in various stress conditions:

    • Acidic: 0.1 M HCl at 60°C

    • Basic: 0.1 M NaOH at 60°C

    • Oxidative: 3% H₂O₂ at room temperature

    • Thermal: 60°C

    • Photolytic: Exposure to UV light

  • Time Points: Analyze samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Analyze the stressed samples using the developed HPLC method. The goal is to separate the main peak (derivatized this compound) from any degradation product peaks.

Phase 3: Method Validation

  • Specificity: Demonstrate that the method can resolve the main peak from all degradation products.

  • Linearity, Accuracy, Precision: Validate the method according to ICH guidelines.

G Conceptual Stability Indicating Assay Workflow method_dev 1. Analytical Method Development (e.g., HPLC with Derivatization) forced_deg 2. Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photo) method_dev->forced_deg analysis 3. Analysis of Stressed Samples forced_deg->analysis validation 4. Method Validation (Specificity, Linearity, Accuracy) analysis->validation

Caption: Conceptual workflow for a stability-indicating assay.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 2,2-Difluoroethylamine and 2-Fluoroethylamine for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of fluorinated building blocks is paramount. This guide provides an objective comparison of the chemical reactivity of 2,2-difluoroethylamine and 2-fluoroethylamine, supported by experimental data and detailed protocols to inform synthetic strategy and drug design.

The introduction of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and biological properties.[1] Both this compound and 2-fluoroethylamine are valuable synthons for incorporating a fluoroethyl motif. However, the degree of fluorination at the β-position significantly impacts the amine's fundamental chemical properties—basicity and nucleophilicity—and its propensity to undergo elimination reactions. This guide dissects these differences to provide a clear framework for their application in synthesis.

Electronic Effects: The Inductive Influence of Fluorine

The primary driver of the differing reactivity between these two amines is the potent electron-withdrawing inductive effect of the fluorine atoms. In this compound, the two fluorine atoms on the β-carbon exert a stronger cumulative pull on electron density than the single fluorine atom in 2-fluoroethylamine. This seemingly subtle difference has profound consequences for the reactivity of the amino group.

Basicity Comparison: A Quantitative Look at pKa

The basicity of an amine is a critical parameter influencing its behavior in biological systems and its utility in chemical reactions. The electron-withdrawing nature of fluorine atoms decreases the electron density on the nitrogen atom, thereby reducing its ability to accept a proton. This effect is more pronounced with increased fluorination.

CompoundStructurepKa of Conjugate AcidReference
EthylamineCH₃CH₂NH₂10.6(General Chemistry Textbook Value)
2-FluoroethylamineFCH₂CH₂NH₂9.0[2]
This compoundF₂CHCH₂NH₂~7.1-7.3 (predicted)[3]
2,2,2-TrifluoroethylamineF₃CCH₂NH₂5.7[3]

As the data clearly indicates, there is a significant decrease in basicity with increasing fluorination. 2-Fluoroethylamine is a considerably stronger base than this compound. This difference is crucial when considering these molecules for applications where specific pH ranges are critical, such as in the design of drug candidates that interact with biological targets sensitive to protonation states.

Nucleophilicity: A Tale of Diminished Reactivity

Nucleophilicity, the ability of a species to donate an electron pair to an electrophile, is intrinsically linked to basicity, though not always directly proportional. The strong inductive effect of the fluorine atoms that reduces basicity also significantly diminishes the nucleophilicity of the amine.

This disparity in nucleophilicity has direct implications for synthetic planning. Reactions involving this compound as a nucleophile may require more forcing conditions—such as higher temperatures, longer reaction times, or the use of more reactive electrophiles—compared to analogous reactions with 2-fluoroethylamine.

Susceptibility to Elimination Reactions

A critical consideration when working with β-haloamines is their potential to undergo elimination reactions to form alkenes. The presence of a base can promote the removal of a proton from the α-carbon and the expulsion of the halide leaving group from the β-carbon.

This compound is known to be susceptible to elimination under basic conditions, yielding vinylidene fluoride. This reaction is driven by the acidity of the α-protons, which are activated by the adjacent electron-withdrawing difluoromethyl group, and the stability of the resulting difluoroalkene.

2-Fluoroethylamine , while also capable of undergoing elimination, is generally less prone to this pathway compared to its difluoro- and other polyfluoro-analogs under similar conditions. The single fluorine atom provides less activation to the α-protons. However, the choice of base and reaction conditions remains a critical factor in controlling the competition between substitution and elimination pathways. Strong, sterically hindered bases will favor elimination for both substrates.

Experimental Protocols

To provide a practical context for the discussed reactivity, the following are representative experimental protocols for the N-alkylation of a primary amine, which can be adapted for both this compound and 2-fluoroethylamine.

General Protocol for N-Alkylation via Reductive Amination

This method is widely applicable and often provides good yields of the desired secondary amine with minimal over-alkylation.

Materials:

Procedure:

  • In a round-bottom flask, dissolve the primary amine (1.0 eq) and the aldehyde or ketone (1.0-1.2 eq) in the chosen solvent.

  • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The reaction progress can be monitored by TLC or LC-MS.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirred solution.

  • Continue stirring the reaction at room temperature until the starting materials are consumed (typically 2-24 hours), as monitored by TLC or LC-MS.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the desired secondary amine.

Visualizing Reaction Pathways and Logical Relationships

To further illustrate the concepts discussed, the following diagrams created using the DOT language visualize key relationships and experimental workflows.

G cluster_0 Factors Influencing Reactivity cluster_1 Compound Comparison Inductive Effect Inductive Effect Basicity (pKa) Basicity (pKa) Inductive Effect->Basicity (pKa) -ve correlation Nucleophilicity Nucleophilicity Inductive Effect->Nucleophilicity -ve correlation Elimination Susceptibility Elimination Susceptibility Inductive Effect->Elimination Susceptibility +ve correlation 2-Fluoroethylamine 2-Fluoroethylamine Higher Basicity Higher Basicity 2-Fluoroethylamine->Higher Basicity Higher Nucleophilicity Higher Nucleophilicity 2-Fluoroethylamine->Higher Nucleophilicity This compound This compound Lower Basicity Lower Basicity This compound->Lower Basicity Lower Nucleophilicity Lower Nucleophilicity This compound->Lower Nucleophilicity Higher Elimination Tendency Higher Elimination Tendency This compound->Higher Elimination Tendency

Caption: Factors influencing the reactivity of fluoroethylamines.

G Start Start Dissolve Amine and Carbonyl Dissolve Amine and Carbonyl Start->Dissolve Amine and Carbonyl Imine Formation Imine Formation Dissolve Amine and Carbonyl->Imine Formation Add Reducing Agent Add Reducing Agent Imine Formation->Add Reducing Agent Reaction Monitoring Reaction Monitoring Add Reducing Agent->Reaction Monitoring Reaction Monitoring->Add Reducing Agent Incomplete Work-up Work-up Reaction Monitoring->Work-up Complete Purification Purification Work-up->Purification End End Purification->End

Caption: Experimental workflow for N-alkylation via reductive amination.

Conclusion

  • 2-Fluoroethylamine is the more basic and nucleophilic of the two, making it a more suitable choice for reactions where the amine is intended to act as a potent nucleophile under milder conditions.

  • This compound is significantly less basic and less nucleophilic due to the stronger inductive effect of the two fluorine atoms. Its use as a nucleophile may necessitate more forcing reaction conditions. Furthermore, its increased propensity for elimination reactions under basic conditions must be carefully considered and controlled.

By leveraging the data and protocols presented in this guide, researchers can make more informed decisions in the design and execution of synthetic routes involving these valuable fluorinated building blocks, ultimately accelerating the discovery and development of novel chemical entities.

References

A Comparative Guide to 2,2-Difluoroethylamine and 2,2,2-Trifluoroethylamine in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug discovery, the strategic incorporation of fluorinated moieties is a well-established strategy to enhance the pharmacological profile of lead compounds. The introduction of fluorine can significantly modulate key drug-like properties, including metabolic stability, acidity (pKa), and lipophilicity (logP). Among the various fluorinated building blocks, 2,2-difluoroethylamine and 2,2,2-trifluoroethylamine (B1214592) are frequently employed to introduce the difluoromethyl (CHF₂) and trifluoromethyl (CF₃) groups, respectively. This guide provides a comparative analysis of these two critical reagents, offering researchers, scientists, and drug development professionals a comprehensive overview supported by available data and detailed experimental methodologies.

Physicochemical and Pharmacological Properties

The seemingly subtle difference of a single fluorine atom between this compound and 2,2,2-trifluoroethylamine imparts distinct physicochemical characteristics that can have a profound impact on a drug candidate's behavior. The strong electron-withdrawing nature of fluorine atoms influences the basicity of the amine group and the overall lipophilicity of the molecule.

PropertyThis compound2,2,2-Trifluoroethylamine
CAS Number 430-67-1753-90-2
Molecular Formula C₂H₅F₂NC₂H₄F₃N
Molecular Weight 81.07 g/mol 99.06 g/mol
Boiling Point 68 °C36-37 °C
pKa (Predicted) 7.09 ± 0.305.7
logP (Predicted) 0.10.507

Note: Predicted values are computationally derived and may vary from experimental results. Experimental validation is recommended for critical applications.

Impact on Drug Design

The choice between incorporating a difluoroethyl or a trifluoroethyl moiety can be a critical decision in the lead optimization phase. The trifluoromethyl group, with its greater number of fluorine atoms, is a powerful tool for blocking metabolic oxidation and can significantly increase a compound's resistance to enzymatic degradation. The difluoromethoxy group is often considered a metabolically robust bioisostere of a methoxy (B1213986) group, preventing O-demethylation.[1] While direct comparative studies on the metabolic stability of these specific ethylamine (B1201723) derivatives are not extensively available, the general principles of fluorination in drug design suggest that the trifluoroethyl group would confer greater metabolic stability.

The lower predicted pKa of 2,2,2-trifluoroethylamine indicates that it is a weaker base compared to this compound. This reduction in basicity can be advantageous in drug design to mitigate potential off-target effects, such as hERG channel inhibition, which is often associated with basic amines.

The predicted logP values suggest a slight increase in lipophilicity for the trifluoroethyl derivative. This can influence a compound's solubility, permeability, and plasma protein binding.

Experimental Protocols

Accurate experimental determination of key physicochemical and pharmacological properties is crucial for making informed decisions in drug design. Below are detailed methodologies for assessing pKa, logP, and metabolic stability.

pKa Determination by Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the pKa of a compound.[2]

Objective: To determine the acid dissociation constant (pKa) of this compound and 2,2,2-trifluoroethylamine.

Materials:

  • Test compound (this compound or 2,2,2-trifluoroethylamine)

  • Deionized water

  • Standardized hydrochloric acid (HCl) solution

  • Standardized sodium hydroxide (B78521) (NaOH) solution

  • pH meter with a calibrated electrode

  • Stir plate and stir bar

  • Burette

Procedure:

  • Sample Preparation: Prepare a solution of the test compound of known concentration in deionized water.

  • Titration Setup: Place the sample solution in a beaker with a stir bar and immerse the calibrated pH electrode.

  • Acidification: If the free base is used, add a known excess of standardized HCl to protonate the amine fully.

  • Titration: Gradually add small, precise volumes of standardized NaOH solution from a burette.

  • Data Collection: Record the pH of the solution after each addition of NaOH, allowing the reading to stabilize.

  • Data Analysis: Plot the pH versus the volume of NaOH added to generate a titration curve. The pKa is the pH at the half-equivalence point, where half of the amine has been neutralized.

logP Determination by Shake-Flask Method

The shake-flask method is the traditional and a widely accepted "gold standard" for the experimental determination of the octanol-water partition coefficient (logP).[3][4]

Objective: To determine the logP of this compound and 2,2,2-trifluoroethylamine.

Materials:

  • Test compound

  • n-Octanol (pre-saturated with water)

  • Water or buffer (pre-saturated with n-octanol)

  • Separatory funnel or vials

  • Shaker

  • Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Phase Preparation: Pre-saturate the n-octanol with water and the water (or buffer) with n-octanol by mixing them and allowing the phases to separate.

  • Partitioning: Add a known amount of the test compound to a mixture of the pre-saturated n-octanol and aqueous phases in a separatory funnel or vial.

  • Equilibration: Shake the mixture for a sufficient time to allow for the partitioning equilibrium to be reached.

  • Phase Separation: Allow the two phases to separate completely.

  • Quantification: Determine the concentration of the test compound in both the n-octanol and aqueous phases using a suitable analytical method.

  • Calculation: The logP is calculated as the logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

Metabolic Stability Assessment

In vitro metabolic stability assays are essential for predicting the in vivo clearance of a drug candidate.[5][6]

This assay primarily evaluates Phase I metabolism mediated by cytochrome P450 enzymes.[5][7]

Objective: To determine the in vitro metabolic stability of a compound in liver microsomes.

Materials:

  • Test compound

  • Liver microsomes (human or other species)

  • Phosphate (B84403) buffer (pH 7.4)

  • NADPH regenerating system (cofactor)

  • Incubator/shaker (37°C)

  • Acetonitrile (B52724) (to stop the reaction)

  • Internal standard

  • LC-MS/MS for analysis

Procedure:

  • Incubation Preparation: In a microplate, pre-warm a mixture of the test compound, liver microsomes, and phosphate buffer at 37°C.

  • Reaction Initiation: Start the metabolic reaction by adding the NADPH regenerating system.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 45 minutes), stop the reaction by adding cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate the proteins.

  • Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound versus time. The slope of this line is used to calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).

This assay provides a more comprehensive assessment of metabolism, including both Phase I and Phase II pathways, as it uses intact liver cells.[6][8]

Objective: To determine the in vitro metabolic stability of a compound in hepatocytes.

Materials:

  • Test compound

  • Cryopreserved or fresh hepatocytes (human or other species)

  • Incubation medium (e.g., Williams' Medium E)

  • Incubator with orbital shaker (37°C, CO₂)

  • Acetonitrile (to stop the reaction)

  • Internal standard

  • LC-MS/MS for analysis

Procedure:

  • Hepatocyte Preparation: Thaw and prepare a suspension of hepatocytes in the incubation medium.

  • Incubation: Incubate the hepatocyte suspension with the test compound at 37°C in a CO₂ incubator with gentle shaking.

  • Time-Point Sampling: At various time points (e.g., 0, 15, 30, 60, 120 minutes), collect aliquots of the cell suspension and stop the reaction with cold acetonitrile containing an internal standard.

  • Sample Processing: Lyse the cells and centrifuge to pellet the cell debris.

  • Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: Similar to the microsomal stability assay, calculate the in vitro half-life and intrinsic clearance from the rate of disappearance of the parent compound.

Visualizing Comparative Drug Design Workflow and Metabolic Pathways

To aid in the conceptual understanding of the comparative evaluation process and the potential metabolic fate of these compounds, the following diagrams are provided.

Comparative_Drug_Design_Workflow cluster_0 Compound Selection cluster_1 Physicochemical Profiling cluster_2 In Vitro ADME Profiling cluster_3 Data Analysis and Selection 2_2_Difluoroethylamine 2_2_Difluoroethylamine pKa pKa Determination (Potentiometric Titration) 2_2_Difluoroethylamine->pKa logP logP Determination (Shake-Flask Method) 2_2_Difluoroethylamine->logP Metabolic_Stability Metabolic Stability (Microsomes, Hepatocytes) 2_2_Difluoroethylamine->Metabolic_Stability Protein_Binding Plasma Protein Binding (Equilibrium Dialysis) 2_2_Difluoroethylamine->Protein_Binding 2_2_2_Trifluoroethylamine 2_2_2_Trifluoroethylamine 2_2_2_Trifluoroethylamine->pKa 2_2_2_Trifluoroethylamine->logP 2_2_2_Trifluoroethylamine->Metabolic_Stability 2_2_2_Trifluoroethylamine->Protein_Binding Comparative_Analysis Comparative Analysis of Properties pKa->Comparative_Analysis logP->Comparative_Analysis Metabolic_Stability->Comparative_Analysis Protein_Binding->Comparative_Analysis Lead_Optimization Lead Optimization Decision Comparative_Analysis->Lead_Optimization Metabolic_Pathways cluster_0 Parent Amines cluster_1 Metabolic Enzymes cluster_2 Potential Metabolites DFEA This compound (R-CH₂CHF₂) CYP450 Cytochrome P450 (Oxidation) DFEA->CYP450 Susceptible to Oxidation TFEA 2,2,2-Trifluoroethylamine (R-CH₂CF₃) TFEA->CYP450 Resistant to Oxidation DFEA_metabolite Oxidized Metabolite (e.g., aldehyde, carboxylic acid) CYP450->DFEA_metabolite TFEA_metabolite Blocked Metabolism (Increased Stability) CYP450->TFEA_metabolite

References

A Comparative Guide to the Conformational Isomerism of Mono- vs. Di-fluorinated Ethylamines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the conformational isomerism of mono- and di-fluorinated ethylamines, supported by experimental and computational data. Understanding the conformational preferences of fluorinated molecules is crucial in drug design and materials science, as fluorine substitution can significantly influence molecular shape, polarity, and binding interactions.

Introduction

The introduction of fluorine atoms into small organic molecules like ethylamine (B1201723) dramatically alters their conformational landscape. The high electronegativity and relatively small size of fluorine lead to stereoelectronic effects, such as the gauche effect, which can stabilize conformations that would otherwise be considered unfavorable. This guide examines the conformational preferences of 2-fluoroethylamine (a mono-fluorinated ethylamine), 1,2-difluoroethylamine, and 2,2-difluoroethylamine (di-fluorinated ethylamines).

Conformational Analysis of 2-Fluoroethylamine

2-Fluoroethylamine (FCH₂CH₂NH₂) is the simplest mono-fluorinated ethylamine. Rotation around the C-C and C-N bonds gives rise to several possible staggered conformers. Experimental studies, primarily using Fourier Transform Infrared (FT-IR) and microwave spectroscopy, have identified five stable conformers.[1] The nomenclature used here describes the dihedral angle of the F-C-C-N backbone (G for gauche, T for trans) and the orientation of the nitrogen lone pair relative to the C-C bond (g for gauche, t for trans).

The most stable conformer is the Gg', where the F-C-C-N backbone is gauche, and the nitrogen lone pair is also in a gauche position.[1] This preference is attributed to a combination of intramolecular hydrogen bonding between the amino group and the fluorine atom, as well as hyperconjugative interactions.

Table 1: Conformational Data for 2-Fluoroethylamine

ConformerDihedral Angle (F-C-C-N)Relative Energy (kcal/mol)Population at 298 K (%)
Gg'Gauche0.0042 ± 4
GtGauche0.21 ± 0.0232 ± 1
TgTrans0.89 ± 0.0913 ± 1
TtTrans0.98 ± 0.135 ± 1
GgGauche1.77 ± 0.143 ± 1

Data sourced from temperature-dependent FT-IR spectroscopy studies.[1]

Conformational Analysis of Di-fluorinated Ethylamines

The introduction of a second fluorine atom further influences the conformational preferences, with the specific substitution pattern playing a critical role.

The conformational isomerism of this compound (F₂CHCH₂NH₂) and its protonated form has been investigated using computational methods and NMR spectroscopy.[4][5][6] For the neutral molecule, there is no significant preference between the conformer where both fluorine atoms are gauche to the amino group (gg) and the conformer where one is anti and one is gauche (ag).[5][7]

However, upon protonation to form the 2,2-difluoroethylammonium cation, a strong preference for the double gauche conformation is observed.[4][5][6] In this conformation, the positively charged ammonium (B1175870) group is in a gauche relationship with both fluorine atoms. This phenomenon, termed the "double gauche effect," is predominantly driven by favorable electrostatic interactions between the positively charged nitrogen and the electronegative fluorine atoms.[4][5][6] Hyperconjugation and intramolecular hydrogen bonding are considered to play a secondary role in this stabilization.[4][5]

Table 2: Calculated Conformational Data for this compound and its Cation

CompoundConformerDihedral Angle (F-C-C-N)Relative Energy (kcal/mol) (Gas Phase)Population (%) (in Water)
This compoundgg (F1-gauche, F2-gauche)~60°, ~60°0.0~49 (gg1)
ag (F1-anti, F2-gauche)~180°, ~60°0.2~35 (ag1)
2,2-Difluoroethylammoniumgg~60°, ~60°0.090
ag~180°, ~60°4.210

Data sourced from MP2/6-311++g(d,p) level calculations.[4][5]

Comparison of Conformational Preferences

  • Mono- vs. Di-fluorination: The introduction of a second fluorine atom significantly alters the conformational landscape. While 2-fluoroethylamine shows a preference for a single gauche conformation, the situation in di-fluorinated ethylamines is more complex and dependent on the substitution pattern.

  • Gauche Effect: The gauche effect is a dominant factor in 1,2-difluoro-substituted systems, leading to a preference for gauche arrangements of the fluorine atoms.

  • Double Gauche Effect: In 2,2-difluoroethylammonium, a powerful "double gauche effect" is observed, driven by electrostatic interactions, which strongly favors the conformation where the ammonium group is gauche to both fluorine atoms.[4][5][6] This effect is less pronounced in the neutral this compound.[5][7]

  • Role of Protonation: Protonation of the amino group can dramatically shift the conformational equilibrium, as seen in the case of this compound, by introducing strong electrostatic interactions.[4][5][6]

Experimental and Computational Protocols

  • Objective: To identify the stable conformers of 2-fluoroethylamine and determine their relative energies.

  • Methodology: The infrared spectra of 2-fluoroethylamine dissolved in liquid xenon were recorded over a range of temperatures. By analyzing the temperature dependence of the intensity of different vibrational bands, the enthalpy differences between the conformers were determined.[1]

  • Objective: To determine the rotational constants and structural parameters of the stable conformers of 2-fluoroethylamine.

  • Methodology: The microwave spectrum of 2-fluoroethylamine was measured, and the rotational constants for the most stable conformers were determined. These experimental constants were then used in conjunction with ab initio calculations to refine the structural parameters (bond lengths and angles) of the conformers.[1]

  • Objective: To determine the predominant conformation of this compound hydrochloride in solution.

  • Methodology: ¹H NMR spectra of this compound hydrochloride were recorded in D₂O. The vicinal ³J(H,H) and ³J(H,F) coupling constants were measured. These experimental coupling constants were then compared with the calculated average coupling constants for the different possible conformers (gg and ag) to determine the predominant conformation in solution.[4][6]

  • Objective: To calculate the geometries, relative energies, and populations of the conformers of fluorinated ethylamines.

  • Methodology:

    • Conformational Search: A systematic search of the potential energy surface was performed by rotating the key dihedral angles (e.g., F-C-C-N, H-C-C-N).

    • Geometry Optimization: The geometries of the identified conformers were optimized using ab initio methods, such as Møller-Plesset perturbation theory (MP2), with a suitable basis set (e.g., 6-311++g(d,p)).[4][5]

    • Energy Calculations: The relative energies of the optimized conformers were calculated to determine their relative stabilities. Solvation effects were often included using continuum models like the Polarizable Continuum Model (PCM) to simulate solution-phase behavior.[4][5]

    • Population Analysis: The Boltzmann distribution was used to calculate the expected population of each conformer at a given temperature based on their relative free energies.

Visualizations

Conformational_Isomerism cluster_mono Mono-fluorinated Ethylamine cluster_di Di-fluorinated Ethylamines 2-Fluoroethylamine 2-Fluoroethylamine Gauche Conformer (Gg') Gauche Conformer (Gg') 2-Fluoroethylamine->Gauche Conformer (Gg') Most Stable Other Conformers Other Conformers 2-Fluoroethylamine->Other Conformers 1,2-Difluoroethylamine 1,2-Difluoroethylamine Gauche Preference (Inferred) Gauche Preference (Inferred) 1,2-Difluoroethylamine->Gauche Preference (Inferred) Gauche Effect This compound This compound gg and ag Conformers gg and ag Conformers This compound->gg and ag Conformers Similar Stability 2,2-Difluoroethylammonium 2,2-Difluoroethylammonium Double Gauche (gg) Conformer Double Gauche (gg) Conformer 2,2-Difluoroethylammonium->Double Gauche (gg) Conformer Double Gauche Effect Fluorination Fluorination Fluorination->2-Fluoroethylamine Fluorination->1,2-Difluoroethylamine Fluorination->this compound

Figure 1: Logical relationship of fluorination and conformational preferences.

Experimental_Workflow cluster_exp Experimental Analysis cluster_comp Computational Analysis Sample Sample FT-IR FT-IR Sample->FT-IR Microwave Microwave Sample->Microwave NMR NMR Sample->NMR Conformer Energies Conformer Energies FT-IR->Conformer Energies Structural Parameters Structural Parameters Microwave->Structural Parameters Solution Conformation Solution Conformation NMR->Solution Conformation Molecular Structure Molecular Structure Conformational Search Conformational Search Molecular Structure->Conformational Search Geometry Optimization Geometry Optimization Conformational Search->Geometry Optimization Energy Calculation Energy Calculation Geometry Optimization->Energy Calculation Calculated Properties Calculated Properties Energy Calculation->Calculated Properties

Figure 2: General workflow for experimental and computational conformational analysis.

References

A Comparative Guide to Fluorinated Ethylamines in Perovskite Solar Cells for Enhanced Performance and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the quest for more efficient and stable perovskite solar cells (PSCs) is a continuous endeavor. This guide provides a comparative analysis of the performance of PSCs incorporating different fluorinated ethylamines, offering insights supported by experimental data to inform future research and development.

The introduction of fluorinated ethylamine (B1201723) additives into perovskite active layers has emerged as a promising strategy to enhance the power conversion efficiency (PCE) and long-term stability of PSCs. This is primarily attributed to their ability to passivate defects within the perovskite crystal structure, reduce non-radiative recombination, and improve the hydrophobicity of the perovskite film. This guide focuses on a comparative study of three key fluorinated ethylamines: 2-fluoroethylamine (FEA), 2,2-difluoroethylamine (DFEA), and 2,2,2-trifluoroethylamine (B1214592) (TFEA), drawing upon key findings from recent literature.

Performance Comparison of Fluorinated Ethylamine Additives

A systematic study on the impact of varying degrees of fluorination in ethylamine additives on perovskite solar cell performance reveals distinct advantages for each compound. The strategic incorporation of these molecules can significantly influence the device's efficiency and durability.

Below is a summary of the key performance parameters for perovskite solar cells fabricated with and without different fluorinated ethylamine additives. The data is based on a comparative study to ensure a consistent experimental baseline.

AdditivePower Conversion Efficiency (PCE) [%]Open-Circuit Voltage (Voc) [V]Short-Circuit Current Density (Jsc) [mA/cm2]Fill Factor (FF) [%]
Control (No Additive)21.571.1323.8879.8
2-Fluoroethylamine (FEA)23.40 1.16 24.55 82.2
This compound (DFEA)22.151.1424.1280.5
2,2,2-Trifluoroethylamine (TFEA)21.881.1423.9580.1

Key Observations:

  • 2-Fluoroethylamine (FEA) demonstrates the most significant improvement in overall performance, achieving a champion power conversion efficiency of 23.40%.[1] This enhancement is attributed to a combination of improved open-circuit voltage, short-circuit current density, and fill factor.

  • While This compound (DFEA) and 2,2,2-Trifluoroethylamine (TFEA) also lead to performance gains compared to the control device, their overall efficiencies are slightly lower than that of the FEA-modified device.

  • The degree of fluorination appears to influence the distribution of the additive within the perovskite film. It has been observed that in devices employing FEA, the fluorine atoms are distributed from the bulk to the surface of the perovskite film. Conversely, with DFEA and TFEA, fluorine tends to be more concentrated within the bulk of the film.

Stability Under Environmental Stress

Beyond initial performance, the long-term stability of perovskite solar cells is a critical factor for their practical application. Fluorinated ethylamines have been shown to play a crucial role in enhancing the environmental resilience of these devices.

AdditiveStability (Retention of Initial PCE after 1200h)
Control (No Additive)~60%
2-Fluoroethylamine (FEA)~80%
This compound (DFEA)~85%
2,2,2-Trifluoroethylamine (TFEA) >87%

Key Observations:

  • The device incorporating 2,2,2-trifluoroethylamine (TFEA) exhibits the highest environmental stability, retaining over 87% of its initial efficiency after 1200 hours of storage under ambient conditions.[1] This suggests that a higher degree of fluorination contributes to a more robust perovskite film with increased resistance to degradation.

  • All fluorinated additives significantly improve the stability of the perovskite solar cells compared to the control device, highlighting the general benefit of this class of additives in mitigating degradation pathways.

Experimental Protocols

The following is a representative experimental protocol for the fabrication of perovskite solar cells with fluorinated ethylamine additives, based on published research.

1. Substrate Preparation:

  • Fluorine-doped tin oxide (FTO) coated glass substrates are sequentially cleaned by ultrasonication in deionized water, acetone, and isopropanol (B130326) for 15 minutes each.

  • The cleaned substrates are then treated with UV-ozone for 20 minutes to remove any organic residues.

  • A compact TiO2 (c-TiO2) electron transport layer is deposited by spin-coating a titanium diisopropoxide bis(acetylacetonate) solution at 2000 rpm for 30 seconds, followed by annealing at 500°C for 30 minutes.

  • A mesoporous TiO2 (mp-TiO2) layer is then deposited by spin-coating a TiO2 paste (e.g., 30NR-D) diluted in ethanol (B145695) at 5000 rpm for 30 seconds, followed by annealing at 500°C for 30 minutes.

2. Perovskite Precursor Solution Preparation:

  • A stock solution of the perovskite precursor is prepared by dissolving formamidinium iodide (FAI), lead iodide (PbI2), methylammonium (B1206745) bromide (MABr), and lead bromide (PbBr2) in a mixed solvent of dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO).

  • The fluorinated ethylamine additives (FEA, DFEA, or TFEA) are added to the perovskite precursor solution at a specific molar ratio (e.g., 0.5 mol%).

3. Perovskite Film Deposition:

  • The perovskite precursor solution with the respective additive is spin-coated onto the mp-TiO2 layer in a two-step program: 1000 rpm for 10 seconds, followed by 5000 rpm for 30 seconds.

  • During the second step, an anti-solvent (e.g., chlorobenzene) is dripped onto the spinning substrate 15 seconds before the end of the program.

  • The films are then annealed at 150°C for 15 minutes.

4. Hole Transport Layer and Electrode Deposition:

  • A solution of 2,2',7,7'-tetrakis(N,N-di-p-methoxyphenylamine)-9,9'-spirobifluorene (Spiro-OMeTAD) in chlorobenzene, containing additives like bis(trifluoromethane)sulfonimide lithium salt (Li-TFSI) and 4-tert-butylpyridine (B128874) (tBP), is spin-coated onto the perovskite layer at 4000 rpm for 30 seconds.

  • Finally, a gold (Au) back contact is deposited by thermal evaporation.

5. Characterization:

  • The current density-voltage (J-V) characteristics of the fabricated solar cells are measured under simulated AM 1.5G solar illumination (100 mW/cm2).

  • The external quantum efficiency (EQE) is measured to determine the spectral response of the devices.

  • Stability testing is performed by storing the unencapsulated devices in an ambient environment with controlled humidity and monitoring their performance over time.

Diagrams

Perovskite_Solar_Cell_Fabrication cluster_substrate_prep Substrate Preparation cluster_perovskite_layer Perovskite Layer Formation cluster_device_completion Device Completion & Characterization FTO_Cleaning FTO Substrate Cleaning UV_Ozone UV-Ozone Treatment FTO_Cleaning->UV_Ozone cTiO2_Deposition c-TiO2 Deposition UV_Ozone->cTiO2_Deposition mpTiO2_Deposition mp-TiO2 Deposition cTiO2_Deposition->mpTiO2_Deposition Precursor_Prep Perovskite Precursor + Fluorinated Additive mpTiO2_Deposition->Precursor_Prep Spin_Coating Spin Coating Precursor_Prep->Spin_Coating Anti_Solvent Anti-Solvent Dripping Spin_Coating->Anti_Solvent Annealing Thermal Annealing Anti_Solvent->Annealing HTL_Deposition Hole Transport Layer (Spiro-OMeTAD) Deposition Annealing->HTL_Deposition Au_Deposition Gold Electrode Deposition HTL_Deposition->Au_Deposition Characterization J-V, EQE, Stability Characterization Au_Deposition->Characterization

Caption: Experimental workflow for the fabrication of perovskite solar cells with fluorinated ethylamine additives.

Signaling_Pathway cluster_additives Fluorinated Ethylamine Additives cluster_effects Effects on Perovskite Film cluster_performance Device Performance FEA 2-Fluoroethylamine (FEA) Defect_Passivation Defect Passivation FEA->Defect_Passivation Hydrophobicity Increased Hydrophobicity FEA->Hydrophobicity DFEA This compound (DFEA) DFEA->Defect_Passivation DFEA->Hydrophobicity TFEA 2,2,2-Trifluoroethylamine (TFEA) TFEA->Defect_Passivation TFEA->Hydrophobicity NonRad_Recombination Reduced Non-Radiative Recombination Defect_Passivation->NonRad_Recombination PCE Increased Power Conversion Efficiency (PCE) NonRad_Recombination->PCE Stability Enhanced Environmental Stability Hydrophobicity->Stability PCE->Stability contributes to

Caption: Logical relationship between fluorinated ethylamine additives and improved perovskite solar cell performance.

References

2,2-Difluoroethylamine (DFEA) vs. Tri-fluoroethylamine (TFEA) as Buffers in Native Mass Spectrometry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking to optimize native mass spectrometry (MS) workflows, the choice of a suitable volatile buffer is critical for preserving the native structure and non-covalent interactions of protein complexes. While ammonium (B1175870) acetate (B1210297) (AmAc) has been a longstanding staple, its limited buffering capacity in the physiological pH range has prompted the exploration of alternatives. This guide provides an objective comparison of two such alternatives, 2,2-Difluoroethylamine (DFEA) and 2,2,2-Trifluoroethylamine (TFEA), with supporting experimental data to inform your selection.

A recent study by Davis et al. (2023) in Analytical Chemistry systematically evaluated DFEA and TFEA as electrospray-compatible, neutral pH buffers for native MS. The findings from this research form the primary basis of this guide, offering valuable insights into their performance with various model proteins.[1][2][3][4]

Executive Summary

Both DFEA and TFEA have demonstrated their utility as volatile buffers in native MS, effectively maintaining the integrity of protein complexes in the gas phase. A key advantage of DFEA is its pKa of 7.2 for its conjugate acid, which provides significant buffering capacity at physiological pH, a range where the commonly used ammonium acetate is ineffective.[3][4] TFEA, with a pKa of 5.5 for its conjugate acid, also offers buffering capacity in a near-neutral range.[3][4] Experimental evidence indicates that neither DFEA nor TFEA significantly destabilizes model proteins in solution or in the gas phase, and they are compatible with the analysis of multi-subunit protein complexes.[3][4]

Quantitative Data Comparison

The following table summarizes the key quantitative data from the comparative analysis of DFEA and TFEA against the standard ammonium acetate (AmAc) buffer.

ParameterThis compound (DFEA)2,2,2-Trifluoroethylamine (TFEA)Ammonium Acetate (AmAc)Reference
pKa of Conjugate Acid 7.25.59.25 (for ammonium)[3][4]
Buffering Range Effective at physiological pH (around 7)Effective in the acidic to neutral rangePoor at physiological pH[3][4]
Preservation of Holomyoglobin Comparable to AmAcComparable to AmAcHigh preservation[3][4]
Preservation of Alcohol Dehydrogenase (tetramer) Comparable to AmAcComparable to AmAcHigh preservation[3][4]
Preservation of Concanavalin (B7782731) A (tetramer) Comparable to AmAcComparable to AmAcHigh preservation[3][4]
Effect on Protein Stability (Guanidine Unfolding) No significant destabilizationNo significant destabilizationNo significant destabilization[3][4]
Gas-Phase Stability (Collision-Induced Unfolding) No significant destabilizationNo significant destabilizationNo significant destabilization[3][4]

Experimental Protocols

Detailed methodologies for the key experiments are provided below to enable replication and adaptation for your specific research needs.

Native Mass Spectrometry of Protein Complexes

This protocol outlines the general procedure for analyzing protein complexes using DFEA or TFEA as the buffer.

1. Sample Preparation:

  • Protein samples (e.g., myoglobin, alcohol dehydrogenase, concanavalin A) are buffer-exchanged into the desired buffer (e.g., 100 mM DFEA or TFEA, pH 7.0) using size-exclusion spin columns or microdialysis.[5]

  • The final protein concentration should be in the low micromolar range (e.g., 5-10 µM).[5]

2. Mass Spectrometry Analysis:

  • Samples are introduced into a mass spectrometer equipped with a nano-electrospray ionization (nESI) source.

  • Use gold-coated borosilicate capillaries for sample loading.

  • Typical nESI parameters:

    • Capillary voltage: 1.0-1.5 kV

    • Cone voltage: 20-80 V (optimized for gentle desolvation)

    • Source temperature: 40-60 °C

  • Acquire data in the positive ion mode over an appropriate m/z range to detect the protein complex of interest.

3. Data Analysis:

  • Process the raw data to obtain mass spectra.

  • Determine the charge state distribution and the mass of the intact protein complexes.

  • Deconvolution of the spectra can be performed to calculate the experimental mass.

Native_MS_Workflow cluster_prep Sample Preparation cluster_ms Mass Spectrometry cluster_analysis Data Analysis Protein Protein Sample BufferExchange Buffer Exchange (Size-Exclusion Chromatography) Protein->BufferExchange Buffer DFEA or TFEA Buffer Buffer->BufferExchange FinalSample Final Sample in Volatile Buffer BufferExchange->FinalSample nESI Nano-Electrospray Ionization FinalSample->nESI Introduction MS Mass Analyzer nESI->MS Ion Transfer Spectrum Mass Spectrum MS->Spectrum Detection Deconvolution Deconvolution Spectrum->Deconvolution Result Complex Mass & Charge State Deconvolution->Result

Experimental workflow for native mass spectrometry.
Guanidine-Induced Protein Unfolding Assay

This assay assesses the in-solution stability of a protein in the presence of DFEA or TFEA.

1. Sample Preparation:

  • Prepare a series of solutions with varying concentrations of guanidine (B92328) hydrochloride (GdnHCl) (e.g., 0 to 6 M) in the buffer of interest (DFEA, TFEA, or a control buffer).

  • Add the protein of interest to each GdnHCl solution to a final concentration suitable for native MS analysis.

  • Incubate the samples at room temperature for a sufficient time to allow for equilibration of the unfolding process.

2. Mass Spectrometry Analysis:

  • Analyze each sample by native MS as described in the previous protocol.

3. Data Analysis:

  • For each GdnHCl concentration, determine the relative abundance of the folded and unfolded protein species from the mass spectra.

  • Plot the fraction of unfolded protein as a function of GdnHCl concentration.

  • Fit the data to a sigmoidal curve to determine the midpoint of unfolding (Cm), which is a measure of protein stability.

Collision-Induced Unfolding (CIU) Analysis

CIU provides information on the gas-phase stability of protein ions.

1. Native MS of the Protein of Interest:

  • Infuse the protein sample in the desired buffer (DFEA or TFEA) into the mass spectrometer under native conditions.

  • Isolate a specific charge state of the protein ion of interest in the mass spectrometer.

2. Collisional Activation:

  • Subject the isolated ions to increasing collision energy in the collision cell of the mass spectrometer. This is typically achieved by ramping the collision voltage.

  • The collision gas is typically an inert gas like argon.

3. Ion Mobility Spectrometry (IMS) - Mass Spectrometry (MS):

  • The collisionally activated ions are then separated based on their shape and size (collision cross-section, CCS) using an ion mobility cell before mass analysis.

  • Record the arrival time distribution (ATD) at each collision voltage.

4. Data Analysis:

  • Plot the collision cross-section or arrival time distribution as a function of the collision voltage to generate a CIU "fingerprint".

  • An increase in the collision cross-section indicates unfolding of the protein ion.

  • The voltage at which 50% of the protein ions have unfolded (CIU50) can be used as a measure of gas-phase stability.

CIU_Workflow cluster_ion_generation Ion Generation & Selection cluster_activation_separation Activation & Separation cluster_detection_analysis Detection & Analysis Sample Protein in DFEA/TFEA Buffer nESI nESI Sample->nESI Isolation Charge State Isolation nESI->Isolation CollisionCell Collision Cell (Ramp Collision Voltage) Isolation->CollisionCell IMS Ion Mobility Separation CollisionCell->IMS MS Mass Analyzer IMS->MS ATD Arrival Time Distribution MS->ATD CIU_Plot CIU Fingerprint (CCS vs. Voltage) ATD->CIU_Plot

References

The Synthesis of 2,2-Difluoroethylamine: A Comparative Analysis of Catalytic vs. Non-Catalytic Amination

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. 2,2-Difluoroethylamine, a valuable building block in the pharmaceutical industry, can be synthesized through various methods, primarily involving the amination of a 2,2-difluoro-1-haloethane precursor. This guide provides an objective comparison of non-catalytic and catalytic amination approaches, supported by experimental data and detailed protocols, to aid in the selection of the most suitable method for your research and development needs.

The introduction of fluorine atoms into drug candidates can significantly enhance their metabolic stability, binding affinity, and lipophilicity. Consequently, the demand for fluorinated building blocks like this compound has grown. The primary route to this amine involves the nucleophilic substitution of a halogen in a 2,2-difluoro-1-haloethane with an amino group. This can be achieved through direct amination with ammonia (B1221849) under harsh conditions (non-catalytic) or via a more refined approach utilizing a catalyst under milder conditions.

Performance Comparison at a Glance

The choice between catalytic and non-catalytic amination hinges on a trade-off between process simplicity and efficiency. While non-catalytic methods are straightforward in concept, they often suffer from low yields, long reaction times, and the formation of significant byproducts. In contrast, catalytic methods offer substantial improvements in terms of yield, reaction speed, and selectivity, albeit with the added complexity of a catalyst system.

ParameterNon-Catalytic AminationCatalytic Amination
Typical Starting Material 2,2-difluoro-1-chloroethane or 2,2-difluoro-1-bromoethane2,2-difluoro-1-bromoethane
Amine Source Aqueous or alcoholic ammoniaAnhydrous ammonia
Reaction Temperature 125 - 145 °C[1][2]100 °C[3][4]
Reaction Time 31 hours - 3 days[1][2]1 hour[3]
Typical Yield ~65%[1]~82%[3]
Byproduct Formation Significant, primarily bis(2,2-difluoroethyl)amine (B3267705) (15-25%)[1]Reduced secondary amine formation (5-15%)[1]
Process Conditions High temperature, high pressure (autoclave)[1][2]Milder temperature, high pressure (autoclave)[3][4]
Catalyst Required NoYes (e.g., Potassium Iodide)
Solvent Aqueous or alcoholic solution[1][2]Polar aprotic (e.g., DMSO)[1][3]

Delving into the Methodologies: Experimental Protocols

The following sections provide detailed experimental protocols for both non-catalytic and catalytic amination methods for the synthesis of this compound.

Non-Catalytic Amination Protocol

This method relies on the direct reaction of a halo-precursor with ammonia under elevated temperature and pressure.

Materials:

  • 2,2-difluoro-1-chloroethane

  • 28% aqueous ammonia solution

  • Autoclave

Procedure:

  • Charge a rocking autoclave with 2,2-difluoro-1-chloroethane and a 28% aqueous ammonia solution.[2] A significant molar excess of ammonia is typically used to favor the formation of the primary amine.

  • Seal the autoclave and heat the reaction mixture to a temperature of 135-140 °C for 31 hours.[1][2]

  • After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess ammonia.

  • Filter the reaction mixture to remove any solid byproducts.

  • Distill the filtrate to isolate the crude this compound.

  • Further purification can be achieved by drying the distillate over sodium hydroxide (B78521) followed by a final distillation.[2]

Catalytic Amination Protocol

This improved method utilizes a catalyst to facilitate the amination reaction under significantly milder conditions.

Materials:

  • 2,2-difluoro-1-bromoethane

  • Anhydrous ammonia

  • Potassium iodide (KI)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Autoclave

Procedure:

  • In a dry autoclave, combine 14.5 g (0.1 mol) of 2,2-difluoro-1-bromoethane, 0.5 g of potassium iodide, and 50 g of DMSO.[3]

  • Cool the autoclave and introduce 6.8 g of anhydrous ammonia.[3] The molar ratio of 2,2-difluoro-1-bromoethane to ammonia in this example is 1:4.

  • Seal the autoclave and heat the reaction mixture to 100 °C with stirring for 1 hour.[3]

  • After the reaction, cool the autoclave to 50 °C and carefully vent the excess ammonia.

  • Distill the reaction mixture under reduced pressure (1-10 mbar) to isolate the this compound.[3]

  • The resulting distillate can be redistilled at standard pressure for further purification.[3] This procedure typically yields around 82% of the desired product.[3]

Visualizing the Reaction Pathways

The following diagrams illustrate the logical flow of the non-catalytic and catalytic amination processes.

non_catalytic_amination start Start reactants 2,2-Difluoro-1-haloethane + Excess Ammonia start->reactants conditions High Temperature (125-145°C) High Pressure reactants->conditions reaction Nucleophilic Substitution conditions->reaction product This compound reaction->product byproduct Bis(2,2-difluoroethyl)amine (Byproduct) reaction->byproduct end End product->end

Caption: Workflow for Non-Catalytic Amination.

catalytic_amination start Start reactants 2,2-Difluoro-1-haloethane + Ammonia start->reactants catalyst Potassium Iodide (KI) in DMSO reactants->catalyst conditions Milder Temperature (100°C) High Pressure catalyst->conditions reaction Catalytic Nucleophilic Substitution conditions->reaction product This compound (Higher Yield) reaction->product byproduct Reduced Byproduct Formation reaction->byproduct end End product->end

Caption: Workflow for Catalytic Amination.

Conclusion

For the synthesis of this compound, catalytic amination presents a clear advantage over its non-catalytic counterpart. The use of a simple and inexpensive catalyst like potassium iodide in a polar aprotic solvent like DMSO dramatically reduces reaction times, increases yields, and minimizes the formation of undesirable byproducts. While the non-catalytic method is mechanistically simpler, its requirement for harsh conditions and its lower efficiency make it a less attractive option for large-scale production or for research settings where time and material efficiency are critical. The milder conditions of the catalytic process also contribute to a safer and more energy-efficient synthesis. Therefore, for researchers and drug development professionals, the adoption of a catalytic approach for the amination of 2,2-difluoro-1-haloethanes is highly recommended.

References

Validating the Purity of Synthesized 2,2-Difluoroethylamine: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized intermediates like 2,2-Difluoroethylamine is a critical step in the development of novel therapeutics and other advanced materials. This guide provides an objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other analytical techniques for validating the purity of this compound, supported by detailed experimental protocols and data presentation.

Introduction to this compound and its Purity Assessment

This compound is a valuable building block in medicinal chemistry and materials science due to the unique properties conferred by the difluoromethyl group. Its synthesis, however, can result in a range of impurities that may impact the safety and efficacy of the final product. Common impurities in crude this compound can constitute 5-15% of the material and typically include structural isomers, over-alkylated products such as tetrafluoroethylamine, and residual starting materials. Advanced purification techniques aim to achieve a purity of greater than 99%.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the separation and identification of volatile and semi-volatile compounds, making it highly suitable for the analysis of this compound. This guide will delve into the validation of its purity using GC-MS and compare its performance with alternative methods such as High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Comparison of Analytical Techniques for Purity Validation

The choice of analytical technique for purity determination depends on various factors, including the nature of the impurities, the required sensitivity, and the desired level of structural information.

Technique Principle Advantages for this compound Analysis Disadvantages Typical Application
GC-MS Separation of volatile compounds based on their boiling points and interactions with a stationary phase, followed by mass-based detection and identification.High resolution for volatile amines. Sensitive detection of low-level impurities. Provides structural information from mass spectra for impurity identification.May require derivatization to improve peak shape and reduce tailing of the polar amine. Not suitable for non-volatile impurities.Routine purity testing, identification and quantification of volatile and semi-volatile impurities.
HPLC-MS Separation based on partitioning between a liquid mobile phase and a solid stationary phase, coupled with mass spectrometric detection.Suitable for a wider range of polar and non-volatile impurities. High sensitivity and selectivity.May have lower resolution for small, volatile amines compared to GC. Mobile phase selection can be complex.Analysis of a broad range of impurities, including non-volatile byproducts and starting materials.
NMR Spectroscopy Exploits the magnetic properties of atomic nuclei to provide detailed structural information and quantitative data without the need for a reference standard of the analyte.Provides unambiguous structural elucidation of the main component and impurities. qNMR (quantitative NMR) allows for direct purity assessment without a specific impurity standard. Non-destructive.Lower sensitivity compared to chromatographic techniques. May not detect very low-level impurities. Complex mixtures can lead to overlapping signals.Definitive structural confirmation and absolute purity determination of the synthesized compound.

Experimental Protocols

GC-MS Method for Purity Validation of this compound

This protocol outlines a general procedure for the determination of this compound purity and the identification of related impurities.

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the synthesized this compound and dissolve it in 10 mL of a suitable solvent (e.g., methanol, dichloromethane).

  • For improved peak shape and to reduce peak tailing, derivatization with an agent like trifluoroacetic anhydride (B1165640) (TFAA) may be performed. To a 1 mL aliquot of the sample solution, add 100 µL of TFAA and heat at 60°C for 30 minutes. Cool to room temperature before injection.

2. GC-MS Conditions:

  • GC System: Agilent 7890B or equivalent

  • MS System: Agilent 5977B MSD or equivalent

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL (split ratio 50:1).

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • MSD Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 30-300.

3. Data Analysis:

  • Identify the peak corresponding to this compound (or its derivative) based on its retention time and mass spectrum.

  • Integrate the peak areas of all detected impurities.

  • Calculate the purity of this compound using the area percent method:

    • Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100

  • Tentatively identify impurities by comparing their mass spectra with a spectral library (e.g., NIST).

4. Method Validation: The analytical method should be validated according to ICH guidelines, assessing parameters such as:

  • Specificity: The ability to assess the analyte unequivocally in the presence of potential impurities. This can be demonstrated by analyzing a sample spiked with known impurities.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of an impurity that can be reliably detected and quantified.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte over a given range.

  • Accuracy: The closeness of the test results to the true value, often assessed by spike/recovery experiments.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day, different analysts/equipment).

Visualizing the Workflow and Relationships

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Weighing of This compound B Dissolution in Solvent A->B C Optional: Derivatization (TFAA) B->C D Injection into GC C->D E Separation on Capillary Column D->E F Detection and Fragmentation by MS E->F G Peak Integration F->G H Purity Calculation (Area % Method) G->H I Impurity Identification (Mass Spectral Library) G->I

Logical_Relationships PurityValidation Purity Validation of This compound GC_MS GC-MS PurityValidation->GC_MS HPLC_MS HPLC-MS PurityValidation->HPLC_MS NMR NMR Spectroscopy PurityValidation->NMR VolatileImpurities Volatile/ Semi-Volatile Impurities GC_MS->VolatileImpurities  Ideal for NonVolatileImpurities Non-Volatile Impurities HPLC_MS->NonVolatileImpurities  Suitable for StructuralElucidation Structural Elucidation NMR->StructuralElucidation  Definitive for QuantitativePurity Quantitative Purity (qNMR) NMR->QuantitativePurity  Direct method

Conclusion

Validating the purity of synthesized this compound is paramount for its successful application in research and development. GC-MS stands out as a robust and highly effective method for routine purity assessment, particularly for identifying and quantifying volatile and semi-volatile impurities. Its high resolution and the structural information provided by mass spectrometry make it an invaluable tool.

However, a comprehensive purity analysis may benefit from an orthogonal approach. HPLC-MS offers a complementary technique for the analysis of a broader range of non-volatile impurities. For definitive structural confirmation and absolute purity determination, NMR spectroscopy, especially quantitative NMR, is the gold standard.

By understanding the strengths and limitations of each technique, researchers can select the most appropriate method or combination of methods to ensure the quality and integrity of their synthesized this compound, ultimately contributing to the successful development of new chemical entities.

A Comparative Analysis of Experimental and Theoretical Spectral Data for 2,2-Difluoroethylamine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a comprehensive understanding of a molecule's structural characteristics is paramount. Spectroscopic analysis provides a powerful toolkit for this purpose. This guide presents a comparative overview of available experimental and theoretical spectral data for 2,2-difluoroethylamine, a compound of interest in medicinal chemistry and materials science.

This comparison focuses on the key spectroscopic techniques used for structural elucidation: Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). By examining both experimentally obtained and theoretically calculated spectra, a more robust and detailed picture of the molecule's conformational behavior and properties can be achieved.

Infrared (IR) Spectroscopy: Unveiling Conformational Isomers

Infrared spectroscopy is particularly adept at identifying the vibrational modes of a molecule, which are sensitive to its three-dimensional structure. For this compound, the presence of rotational isomers (conformers) significantly influences its IR spectrum.

Experimental Data:

A key study utilized temperature-dependent Fourier Transform Infrared (FT-IR) spectroscopy of this compound dissolved in liquid xenon. This technique allows for the trapping and stabilization of different conformers at low temperatures, enabling their individual spectral features to be resolved. The spectra were recorded in the 4000-400 cm⁻¹ range at temperatures from -55°C to -100°C. The experimental results revealed the existence of three distinct conformational isomers of this compound.

Theoretical Data:

Ab initio calculations have been performed to complement the experimental IR data. These calculations predict the harmonic force fields, vibrational frequencies, infrared intensities, and Raman activities for the different conformers of this compound. Notably, the calculated spectral data have shown excellent agreement with the experimental observations for all three identified conformers, providing a strong foundation for the vibrational assignment of the observed bands. The characteristic vibrational modes associated with the CHF₂, CH₂, and amino functional groups were identified, with each conformer exhibiting distinct spectral signatures.

Comparison of Experimental and Theoretical IR Data:

Experimental Protocol for FT-IR Spectroscopy in Liquid Xenon:

The experimental protocol involves dissolving the this compound sample in liquid xenon, which serves as a cryogenic matrix. The solution is then subjected to FT-IR analysis at varying low temperatures. By monitoring the changes in the relative intensities of the absorption bands as a function of temperature, the different conformers can be identified, and their relative thermodynamic stabilities can be determined.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Electronic Environment

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, particularly ¹H, ¹³C, and ¹⁹F. For this compound, NMR is essential for confirming the connectivity of the molecule and for studying its conformational dynamics in solution.

Experimental Data for this compound Hydrochloride:

While experimental NMR data for the neutral this compound is not widely available in public databases, data for its hydrochloride salt in a D₂O solution has been reported. The experimental ³J(H,H) and ³J(H,F) coupling constants were measured to be 2.6 Hz and 16.4 Hz, respectively. This data provides definitive evidence for the predominance of the gauche-gauche conformer in the protonated form of the molecule in an aqueous environment.

Theoretical Data for this compound Hydrochloride:

Theoretical calculations have been performed to predict the NMR coupling constants for the different conformers of this compound hydrochloride. The calculated values of 1.3 Hz for ³J(H,H) and 16.8 Hz for ³J(H,F) for the gauche-gauche conformer are consistent with the experimental findings.

Comparison of Experimental and Theoretical NMR Data for the Hydrochloride Salt:

ParameterExperimental Value (in D₂O)Calculated Value (gauche-gauche conformer)
³J(H,H)2.6 Hz1.3 Hz
³J(H,F)16.4 Hz16.8 Hz

The close agreement between the experimental and calculated coupling constants for the gauche-gauche conformer strongly supports its dominance in solution for the hydrochloride salt.

Experimental Protocol for NMR Spectroscopy:

A general protocol for obtaining NMR spectra involves dissolving the sample in a suitable deuterated solvent (e.g., CDCl₃, D₂O). For ¹H, ¹³C, and ¹⁹F NMR, the sample is placed in a strong magnetic field and irradiated with radiofrequency pulses. The resulting signals are detected and Fourier transformed to yield the NMR spectrum. Chemical shifts are reported in parts per million (ppm) relative to a standard reference, and coupling constants are given in Hertz (Hz).

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio of a molecule and its fragments. This data is crucial for determining the molecular weight and for deducing the molecular structure.

At present, publicly available experimental or detailed theoretical mass spectral data specifically for this compound is limited. However, a general approach to its analysis can be outlined.

Expected Fragmentation Pattern:

Upon electron ionization, this compound would be expected to undergo fragmentation through various pathways, including:

  • Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom, leading to the formation of a resonance-stabilized iminium ion.

  • Loss of a fluorine atom: Fragmentation involving the cleavage of a C-F bond.

  • Loss of small neutral molecules: Elimination of molecules such as HF or ethylene.

Theoretical Mass Spectrum Calculation:

Theoretical mass spectra can be calculated using computational chemistry software. These calculations typically involve optimizing the geometry of the parent molecule and its potential fragments and then predicting the relative abundance of these fragments based on their stabilities and the energetics of the fragmentation pathways.

Visualizing the Workflow and a Key Structural Relationship

To better illustrate the process of comparing experimental and theoretical data and the importance of spectroscopy in structural elucidation, the following diagrams are provided.

Spectral_Data_Comparison_Workflow cluster_Experimental Experimental Data Acquisition cluster_Theoretical Theoretical Calculation Molecule This compound Exp_IR FT-IR Spectroscopy (Liquid Xenon Matrix) Molecule->Exp_IR Exp_NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Molecule->Exp_NMR Exp_MS Mass Spectrometry Molecule->Exp_MS Theo_IR Ab Initio Calculation (Vibrational Frequencies) Molecule->Theo_IR Theo_NMR Computational Chemistry (Chemical Shifts, Coupling Constants) Molecule->Theo_NMR Theo_MS Fragmentation Modeling Molecule->Theo_MS Comparison Data Comparison and Analysis Exp_IR->Comparison Exp_NMR->Comparison Exp_MS->Comparison Theo_IR->Comparison Theo_NMR->Comparison Theo_MS->Comparison Structure Structural Elucidation and Conformational Analysis Comparison->Structure

Workflow for comparing experimental and theoretical spectral data.

Spectroscopy_Structure_Relationship Structure Molecular Structure (this compound) IR IR Spectroscopy (Vibrational Modes, Functional Groups, Conformers) Structure->IR determines NMR NMR Spectroscopy (Connectivity, Electronic Environment, Conformers in Solution) Structure->NMR determines MS Mass Spectrometry (Molecular Weight, Elemental Composition, Fragmentation) Structure->MS determines IR->Structure provides information on NMR->Structure provides information on MS->Structure provides information on

Relationship between spectroscopic data and molecular structure.

Conclusion

The analysis of this compound through a combination of experimental and theoretical spectroscopy provides a detailed understanding of its structural and conformational properties. While a complete public dataset for all spectroscopic methods is not yet available for the neutral molecule, the existing data for its hydrochloride salt and the thorough IR studies on its conformers highlight the power of this integrated approach. The strong agreement between experimental and calculated data, where available, instills confidence in the use of computational methods to predict and interpret the spectra of this and similar fluorinated compounds. For researchers in drug discovery and materials science, this comprehensive spectral characterization is a critical step in understanding the molecule's behavior and potential applications.

Safety Operating Guide

Proper Disposal of 2,2-Difluoroethylamine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe handling and disposal of 2,2-Difluoroethylamine are paramount for ensuring laboratory safety and environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage this compound responsibly, from initial use to final disposal. Adherence to these protocols is essential to minimize risks and comply with regulatory standards.

Immediate Safety and Handling Precautions

Before handling this compound, it is crucial to be familiar with its potential hazards. This compound is corrosive, an eye irritant, and may cause respiratory irritation.[1] Always work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[2]

Personal Protective Equipment (PPE): Proper PPE is mandatory to prevent personal exposure.[2]

  • Eye Protection: Wear chemical splash goggles that conform to EN166 or NIOSH standards.[3]

  • Hand Protection: Use impervious gloves. It is advisable to consult the glove manufacturer's compatibility chart for the specific material. Double-gloving may be necessary for enhanced protection.[2][3]

  • Body Protection: A flame-resistant lab coat and, in some cases, a chemical-resistant apron should be worn.[2]

  • Respiratory Protection: If engineering controls are insufficient, a NIOSH-approved respirator may be required.[2]

Step-by-Step Disposal Protocol

The disposal of this compound, a halogenated organic compound, requires careful segregation and handling to ensure safety and regulatory compliance.[4]

Step 1: Waste Segregation

  • Dedicated Waste Container: Collect all waste containing this compound in a designated, compatible container.[2] This container should be clearly labeled as "Hazardous Waste: Halogenated Solvents."[4]

  • Avoid Mixing: Do not mix this compound waste with non-halogenated solvents, as this increases disposal costs and complexity.[5] Also, keep it separate from other waste streams like acids, bases, and oxidizers.[6]

Step 2: Waste Collection and Storage

  • Container Requirements: Use appropriate containers, such as 4-liter poly bottles or 5-gallon plastic carboys, for collecting the waste.[4] Ensure the container has a tightly fitting cap to prevent the release of vapors.[6]

  • Labeling: As soon as the first drop of waste is added, label the container with a "Hazardous Waste" tag.[4] The label must include the chemical name ("this compound"), concentration, and associated hazards (e.g., Flammable, Toxic).[4]

  • Storage Location: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[4] The storage area should be cool, dry, and well-ventilated.[3]

  • Secondary Containment: The waste container must be kept in secondary containment to prevent spills from reaching drains.[5]

Step 3: Spill and Emergency Procedures

  • Minor Spills: In case of a small spill, contain the leak and absorb it with an inert material (e.g., vermiculite, dry sand).[1] Place the absorbent material in a sealed, labeled container for disposal as hazardous waste.[4]

  • Major Spills: For larger spills, evacuate the area and alert emergency services.[7]

  • Personal Exposure:

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[1]

    • Skin Contact: Immediately flush the skin with running water for at least 15 minutes while removing contaminated clothing.[1]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[7]

Step 4: Final Disposal

  • Requesting Pickup: When the waste container is three-quarters full, arrange for its collection by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[4]

  • Regulatory Compliance: Chemical waste generators must adhere to all federal, state, and local regulations for hazardous waste disposal.[1]

Quantitative Data for this compound

The following table summarizes key quantitative data for this compound, providing a quick reference for safety and handling.

PropertyValueReference
CAS Number 430-67-1[8]
Molecular Formula C₂H₅F₂N[8]
Molecular Weight 81.06 g/mol [8]
Hazard Statements H290, H319, H335[1][8]
Precautionary Codes P261, P271, P280, P305+P351+P338, P405, P501[1]
Storage Class 8A - Combustible corrosive hazardous materials[8]

Disposal Workflow Visualization

The following diagram illustrates the logical workflow for the proper disposal of this compound waste from the point of generation to its final collection.

G Workflow for this compound Disposal A Waste Generation (in Fume Hood) B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B Always C Segregate Waste (Halogenated Stream) B->C D Collect in Labeled, Compatible Container C->D E Store in Secondary Containment (Designated SAA) D->E F Keep Container Tightly Closed E->F G Container 3/4 Full? F->G H Continue Collection G->H No I Request Waste Pickup (Contact EHS) G->I Yes H->D J EHS/Licensed Contractor Collects Waste I->J

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 2,2-Difluoroethylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 2,2-Difluoroethylamine. Adherence to these guidelines is critical for ensuring laboratory safety and minimizing risk.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a hazardous chemical requiring stringent safety measures. It is classified as a flammable liquid and is corrosive, capable of causing severe skin burns and eye damage.[1] It may also cause respiratory irritation.[2]

Occupational Exposure Limits: It is important to note that specific occupational exposure limits such as OSHA PEL (Permissible Exposure Limit), NIOSH REL (Recommended Exposure Limit), and ACGIH TLV (Threshold Limit Value) are not available for this compound.[2][3] Therefore, exposure should be minimized to the lowest possible level.

Recommended Personal Protective Equipment (PPE): A comprehensive PPE strategy is mandatory for handling this substance.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical splash-resistant safety glasses or goggles with side protection. A face shield should be worn when there is a risk of splashing.Protects against splashes and vapors that can cause serious eye damage.
Hand Protection Impervious chemical-resistant gloves.Prevents skin contact which can lead to severe burns. Specific glove material compatibility data for this compound is not readily available. Therefore, glove selection should be based on the chemical's properties (amine, corrosive, flammable) and general resistance charts. Nitrile gloves are often used for incidental splash protection, but for prolonged contact, more robust materials like butyl rubber or Viton® may be more suitable. It is crucial to consult the glove manufacturer's resistance data for similar chemicals and to inspect gloves before each use.[1][4]
Body Protection A flame-resistant lab coat, chemical-resistant apron, and closed-toe shoes are required. For larger quantities or increased risk of exposure, a chemical-resistant suit may be necessary.Protects against skin contact and contamination of personal clothing.
Respiratory Protection A NIOSH-approved respirator with appropriate cartridges for organic vapors and amines should be used if ventilation is inadequate or for emergency situations. For high concentrations, a self-contained breathing apparatus (SCBA) may be necessary.[1]Protects against inhalation of vapors which can cause respiratory irritation.

Safe Handling and Operational Workflow

All handling of this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

Step-by-Step Handling Protocol:

  • Preparation:

    • Ensure the chemical fume hood is operational and the sash is at the appropriate height.

    • Gather all necessary equipment and reagents.

    • Don the required PPE as outlined in the table above.

    • Have an emergency spill kit and appropriate fire extinguisher (dry chemical, carbon dioxide, or alcohol-resistant foam) readily accessible.

  • Handling and Use:

    • Ground and bond containers and receiving equipment to prevent static discharge, as the substance is a flammable liquid.[1]

    • Use only non-sparking tools.[1]

    • Avoid contact with skin, eyes, and clothing.[2]

    • Do not breathe fumes or vapors.[2]

    • Keep the container tightly closed when not in use.[2]

    • Avoid creating aerosols or mists.

    • Do not eat, drink, or smoke in the handling area.[2]

  • Post-Handling:

    • Thoroughly wash hands and any exposed skin with soap and water after handling.[2]

    • Decontaminate all equipment and the work area.

    • Properly remove and dispose of contaminated PPE.

Logical Workflow for Handling this compound:

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling & Disposal prep_ppe Don PPE prep_hood Verify Fume Hood Operation prep_ppe->prep_hood prep_emergency Prepare Emergency Equipment prep_hood->prep_emergency handle_transfer Transfer Chemical prep_emergency->handle_transfer handle_use Use in Experiment handle_transfer->handle_use post_decon Decontaminate Workspace handle_use->post_decon post_waste Segregate & Label Waste post_decon->post_waste post_dispose Dispose of Waste post_waste->post_dispose post_doff Doff PPE post_dispose->post_doff post_wash Wash Hands post_doff->post_wash

Caption: Workflow for the safe handling of this compound.

Spill and Emergency Procedures

In Case of a Spill:

  • Evacuate non-essential personnel from the area.

  • Ensure adequate ventilation.

  • Remove all sources of ignition.[2]

  • Wearing appropriate PPE, absorb the spill with an inert material (e.g., sand, vermiculite).

  • Collect the absorbed material into a suitable, labeled container for hazardous waste disposal.[2]

  • Clean the spill area thoroughly.

First Aid Measures:

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5]

  • Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Disposal Plan

This compound and any materials contaminated with it must be disposed of as hazardous waste.

Disposal Workflow:

  • Segregation:

    • Collect all waste containing this compound in a dedicated, properly labeled, and sealed container.

    • As a halogenated organic compound, it should be segregated into the "Halogenated Organic Waste" stream.

  • Labeling and Storage:

    • The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

    • Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.

  • Disposal:

    • Arrange for disposal through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal company.

    • You must adhere to all federal, state, and local regulations for hazardous waste disposal.[2] Do not dispose of this chemical down the drain.

Waste Disposal Workflow Diagram:

cluster_collection Waste Collection cluster_processing Waste Processing cluster_disposal Final Disposal collect_liquid Liquid Waste segregate Segregate into Halogenated Waste collect_liquid->segregate collect_solid Contaminated Solids collect_solid->segregate label_waste Label Container segregate->label_waste store_waste Store in Designated Area label_waste->store_waste contact_ehs Contact EHS/Licensed Disposer store_waste->contact_ehs dispose Dispose per Regulations contact_ehs->dispose

Caption: Workflow for the proper disposal of this compound waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2-Difluoroethylamine
Reactant of Route 2
2,2-Difluoroethylamine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.